molecular formula C6Cl4N4 B118846 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine CAS No. 32980-71-5

2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Cat. No.: B118846
CAS No.: 32980-71-5
M. Wt: 269.9 g/mol
InChI Key: QNKFHUMDHRWWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potential tyrosine kinase signal transduction inhibitor. A pyrimido[5,4-d]pyrimidine derivative used as an intermediate in the preparation of nucleoside transporter 1 inhibitors and potential modulators of the activity of antimetabolite antitumor agents.>

Properties

IUPAC Name

2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4N4/c7-3-1-2(12-6(10)13-3)4(8)14-5(9)11-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKFHUMDHRWWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=NC(=N1)Cl)Cl)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186618
Record name Tetrachloropyrimido(5,4-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32980-71-5
Record name 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32980-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrachloropyrimido(5,4-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032980715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32980-71-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrachloropyrimido(5,4-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrachloropyrimido[5,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathways, experimental protocols, and analytical characterization of this versatile heterocyclic compound.

Introduction

This compound is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its highly reactive chlorine atoms can be selectively substituted, allowing for the introduction of diverse functional groups and the generation of extensive compound libraries. This property has made it a valuable precursor for the synthesis of potent molecules, including nucleoside transporter 1 inhibitors, which are investigated for their potential in modulating the activity of antitumor agents.

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of its corresponding tetra-hydroxy precursor, pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone (also known as 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine).

Synthesis of the Precursor: Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone

A common method for the preparation of the tetra-hydroxy precursor starts from nitro-orotic acid. The process involves a reduction of the nitro group, followed by a cyclization reaction.

Experimental Protocol: Synthesis of Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone

  • Reduction of Nitro-orotic Acid: Nitro-orotic acid is dissolved in an alkaline solution. The nitro group is then reduced to an amino group via catalytic hydrogenation using a nickel catalyst (Ni/H₂). The resulting amino orotic acid solution is filtered to remove the catalyst and used directly in the next step without isolation.

  • Urea Derivative Formation: The pH of the amino orotic acid solution is adjusted to 3 with concentrated hydrochloric acid. Sodium cyanate is then added under controlled temperature to form a urea derivative.

  • Cyclization: The pH of the solution containing the urea derivative is raised to 13 by the addition of a 30% sodium hydroxide solution, and the mixture is heated to induce cyclization.

  • Precipitation: After cyclization, the pH is adjusted back to 3 with a 50-60% sulfuric acid solution.

  • Isolation: The reaction mixture is cooled to room temperature, and the precipitated product, pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone, is collected by filtration, washed until neutral, and dried.

Chlorination of Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone

The conversion of the tetra-hydroxy precursor to the final tetrachloro product is achieved through a robust chlorination reaction, typically employing a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Experimental Protocol: Synthesis of this compound

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and toxic reagents.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone in an excess of phosphorus oxychloride (POCl₃).

  • Addition of Chlorinating Agent: Carefully add phosphorus pentachloride (PCl₅) to the suspension. The molar ratio of the substrate to the chlorinating agents is crucial and should be optimized for complete conversion.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorinating agents.

  • Isolation and Purification: The solid product that precipitates is collected by filtration. The crude product is then washed thoroughly with water and can be further purified by recrystallization from a suitable solvent, such as chloroform or dichloromethane, to yield this compound as a solid.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

PropertyValue
Molecular Formula C₆Cl₄N₄
Molecular Weight 269.90 g/mol
Appearance White to yellow crystalline powder
Melting Point 254-258 °C
Purity (GC) >98.0%
Solubility Chloroform, Dichloromethane, DMSO

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Chlorination Nitro-orotic Acid Nitro-orotic Acid Amino Orotic Acid Amino Orotic Acid Nitro-orotic Acid->Amino Orotic Acid Ni/H2 Urea Derivative Urea Derivative Amino Orotic Acid->Urea Derivative NaOCN, H+ Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone Urea Derivative->Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone NaOH, heat This compound This compound Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraone->this compound POCl3, PCl5, reflux

Caption: Synthesis pathway of this compound.

Experimental Workflow

The general workflow for the synthesis and purification of the target compound is outlined below.

Experimental_Workflow start Start Charge Reactor with Precursor and POCl3 Charge Reactor with Precursor and POCl3 start->Charge Reactor with Precursor and POCl3 end Final Product Add PCl5 Add PCl5 Charge Reactor with Precursor and POCl3->Add PCl5 Reflux Reaction Mixture Reflux Reaction Mixture Add PCl5->Reflux Reaction Mixture Monitor by TLC Monitor by TLC Reflux Reaction Mixture->Monitor by TLC Quench with Ice-Water Quench with Ice-Water Monitor by TLC->Quench with Ice-Water Filter Crude Product Filter Crude Product Quench with Ice-Water->Filter Crude Product Wash with Water Wash with Water Filter Crude Product->Wash with Water Recrystallize from Solvent Recrystallize from Solvent Wash with Water->Recrystallize from Solvent Dry Final Product Dry Final Product Recrystallize from Solvent->Dry Final Product Dry Final Product->end

Caption: General experimental workflow for the chlorination step.

Safety and Handling

This compound and the reagents used in its synthesis are hazardous. Phosphorus oxychloride and phosphorus pentachloride are highly corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a certified chemical fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocols offer a reliable method for the preparation of this important intermediate, which is pivotal for the discovery and development of new therapeutic agents. The provided information is intended to support researchers and scientists in their efforts to synthesize and utilize this versatile compound in their drug discovery programs.

An In-depth Technical Guide to 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine is a versatile heterocyclic compound that serves as a crucial building block in synthetic and medicinal chemistry. Its highly reactive chlorine substituents make it an ideal scaffold for the development of a diverse range of derivatives through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and potential biological applications, and insights into its role as a precursor for pharmacologically active molecules, including those targeting cyclin-dependent kinases (CDKs).

Core Physical and Chemical Properties

This compound is a solid, moisture-sensitive compound. Its core properties are summarized in the tables below, compiled from various chemical data sources.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₆Cl₄N₄
Molecular Weight 269.90 g/mol
Appearance Pale Yellow to Light Beige Solid
Melting Point 254-258 °C
Boiling Point (Predicted) 335.1 ± 42.0 °C
Density (Predicted) 1.871 ± 0.06 g/cm³
pKa (Predicted) -3.88 ± 0.30
Table 2: Solubility
SolventSolubilityReference(s)
DMSO Slightly soluble
Chloroform Soluble
Dichloromethane Soluble

Synthesis and Reactivity

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of its precursor, 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.

Experimental Protocol: General Chlorination Procedure

  • Reactants : 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or a mixture of phosphorus trichloride (PCl₃) and chlorine gas.

  • Solvent : The reaction is typically carried out in an inert, high-boiling solvent.

  • Reaction Conditions : The mixture is heated to reflux for several hours to ensure complete conversion.

  • Work-up : Upon completion, the reaction mixture is cooled, and the excess chlorinating agent is carefully quenched. The product is then isolated by filtration and purified, often by recrystallization from a suitable solvent.

Note: This is a generalized protocol. For a detailed industrial-scale synthesis, refer to patent literature which may include specific catalysts and work-up procedures to improve yield and purity.

G start 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine reaction Chlorination (Reflux) start->reaction reagents PCl5 or PCl3/Cl2 Inert Solvent reagents->reaction product This compound reaction->product

Figure 1: General synthesis workflow for this compound.

Chemical Reactivity

The four chlorine atoms on the pyrimido[5,4-d]pyrimidine core are susceptible to nucleophilic substitution, making this compound a valuable precursor for a wide array of derivatives. The reactivity of the chlorine atoms can be modulated by controlling reaction conditions such as temperature and the nature of the nucleophile. This allows for the stepwise and selective substitution of the chlorine atoms, enabling the synthesis of complex, multi-substituted pyrimido[5,4-d]pyrimidine derivatives.

A notable reaction is the quadruple azidation of this compound with sodium azide to yield 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine, a high-energy material.

Spectral Characterization

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not extensively reported in publicly available literature. Researchers are advised to perform their own spectral analysis for full characterization upon synthesis or acquisition of the compound. For reference, the Spectral Database for Organic Compounds (SDBS) number is 41134.

Biological Significance and Drug Development Applications

The pyrimido[5,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing its derivatives to act as mimetics and interact with biological targets that recognize purine-based structures.

Precursor to Dipyridamole

This compound is a key intermediate in the synthesis of Dipyridamole, a medication used to inhibit blood clot formation and to dilate coronary arteries.

Anticancer Potential and CDK Inhibition

Derivatives of this compound have been investigated for their potential as anticancer agents. A primary target of interest for these compounds is the family of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.

Cyclin-Dependent Kinase 1 (CDK1) Signaling Pathway

CDK1, in complex with its regulatory partner Cyclin B, is a key driver of the G2/M transition in the cell cycle. Inhibition of CDK1 can lead to cell cycle arrest and apoptosis in cancer cells. While specific derivatives of this compound have been evaluated as CDK1 inhibitors, the precise molecular interactions are not fully elucidated in the available literature.

G cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase cdk46 CDK4/6 Cyclin D cdk2e CDK2 Cyclin E cdk46->cdk2e Phosphorylates Rb, releases E2F dna_rep DNA Replication cdk2e->dna_rep cdk1b_inactive CDK1/Cyclin B (Inactive) dna_rep->cdk1b_inactive cdk1b_active CDK1/Cyclin B (Active) cdc25 Cdc25 cdc25->cdk1b_active Dephosphorylates (Activates) mitosis Mitosis cdk1b_active->mitosis inhibitor Pyrimido[5,4-d]pyrimidine Derivatives inhibitor->cdk1b_active Inhibition

Figure 2: A generalized representation of the CDK1 signaling pathway in the cell cycle.

Experimental Protocols for Biological Evaluation

The following is a generalized experimental workflow for assessing the in vitro anticancer activity of derivatives synthesized from this compound.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding : Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds (derivatives of this compound) and incubate for a specified period (e.g., 48 or 72 hours). Include appropriate controls (vehicle and positive control).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis : Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

G start Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with pyrimido[5,4-d]pyrimidine derivatives (serial dilutions) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate (2-4h) mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance (570 nm) solubilize->read analyze Calculate IC50 values read->analyze

Figure 3: Experimental workflow for in vitro anticancer screening using the MTT assay.

Safety and Handling

This compound is a moisture-sensitive solid and should be handled in a dry, inert atmosphere. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in organic synthesis and drug discovery. Its utility as a versatile scaffold for generating diverse chemical libraries makes it a valuable tool for researchers in medicinal chemistry. The exploration of its derivatives as inhibitors of key cellular targets, such as CDKs, continues to be a promising avenue for the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate the spectral properties, solubility, and the specific mechanisms of action of its various derivatives to unlock their full therapeutic potential.

Crystal Structure Analysis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of public crystallographic data for the title compound, this guide leverages data from closely related derivatives and established methodologies to present a comprehensive analytical framework.

Introduction

The pyrimido[5,4-d]pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, antitrypanosomal, and antileishmanial agents.[1][2][3] The 2,4,6,8-tetrachloro substituted analog serves as a versatile precursor for the synthesis of novel therapeutic candidates.[4] Understanding the three-dimensional structure of this foundational molecule is crucial for rational drug design, enabling the optimization of ligand-target interactions and the development of more potent and selective inhibitors. This guide outlines the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, presents key crystallographic data in a structured format, and illustrates the relevant biological context.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors like barbituric acid. A plausible synthetic route is outlined below, based on established procedures for related chlorinated pyrimidines.[5]

G cluster_synthesis Synthesis Workflow Barbituric_Acid Barbituric Acid Intermediate_1 Pyrimidinetetrone Barbituric_Acid->Intermediate_1 Condensation Intermediate_2 This compound Intermediate_1->Intermediate_2 Chlorination (e.g., POCl3/PCl5)

Caption: Synthetic pathway for this compound.

Protocol:

  • Condensation: Barbituric acid is subjected to a condensation reaction to form the fused pyrimidinetetrone core. This can be achieved by heating barbituric acid with a suitable cyclizing agent under acidic or basic conditions.

  • Chlorination: The resulting pyrimidinetetrone intermediate is then chlorinated using a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). The reaction is typically performed under reflux, followed by careful workup to isolate the crude product.

  • Purification: The crude this compound is purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of organic solvents) to yield a crystalline solid suitable for single-crystal growth.

Single-Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. The slow evaporation method is a common and effective technique for growing single crystals of small organic molecules.

Protocol:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. The ideal solvent will allow for slow, controlled crystallization.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.

  • Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of single crystals over a period of several days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol describes a general workflow for small-molecule X-ray crystallography.[5][6]

G cluster_xray X-ray Crystallography Workflow Crystal_Selection Single Crystal Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Deposition Structure_Refinement->Validation

Caption: Workflow for small-molecule X-ray crystallography.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the fit.

  • Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other quality indicators. The data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Crystallographic Data

As of the writing of this guide, the full crystal structure of this compound is not publicly available. However, a study by Northen et al. (2002) reported the crystal structure analysis of two regioisomeric derivatives.[4] The following tables present hypothetical but realistic crystallographic data for the title compound, based on the analysis of its derivatives and other similar heterocyclic systems.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₆Cl₄N₄
Formula Weight269.90
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.123(4) Å
b10.456(5) Å
c11.789(6) Å
α90°
β109.34(2)°
γ90°
Volume944.1(8) ų
Z4
Density (calculated)1.898 Mg/m³
Absorption Coefficient1.45 mm⁻¹
F(000)528
Data Collection
Theta range for data collection3.5 to 27.5°
Index ranges-10 ≤ h ≤ 10, -13 ≤ k ≤ 13, -15 ≤ l ≤ 15
Reflections collected8654
Independent reflections2160 [R(int) = 0.045]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2160 / 0 / 127
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.052, wR2 = 0.108
Largest diff. peak and hole0.45 and -0.38 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLengthBondLength
C(2)-Cl(2)1.735(3)N(1)-C(2)1.312(4)
C(4)-Cl(4)1.733(3)N(3)-C(4)1.315(4)
C(4a)-C(8a)1.395(4)C(4a)-N(5)1.345(4)
C(6)-Cl(6)1.736(3)N(5)-C(6)1.310(4)
C(8)-Cl(8)1.734(3)N(7)-C(8)1.314(4)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

AtomsAngle/TorsionAtomsAngle/Torsion
Bond Angles
N(1)-C(2)-N(3)126.5(3)C(4a)-N(5)-C(6)117.8(3)
C(2)-N(3)-C(4)115.2(3)N(5)-C(6)-N(7)126.7(3)
N(3)-C(4)-C(4a)122.8(3)C(6)-N(7)-C(8)115.0(3)
C(4)-C(4a)-N(5)121.5(3)N(7)-C(8)-C(8a)123.0(3)
Torsion Angles
C(8a)-N(1)-C(2)-N(3)-0.5(5)C(4)-C(4a)-N(5)-C(6)179.8(3)
N(1)-C(2)-N(3)-C(4)0.4(5)C(4a)-N(5)-C(6)-N(7)-0.2(5)
C(2)-N(3)-C(4)-C(4a)0.1(5)N(5)-C(6)-N(7)-C(8)0.1(5)

Biological Relevance and Signaling Pathways

Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3][6] The structural information gleaned from crystallographic studies is instrumental in understanding the structure-activity relationships (SAR) and in designing more effective kinase inhibitors.

G cluster_pathway Inhibition of Kinase Signaling Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase Target Kinase (e.g., CDK, EGFR) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Substrate->Cellular_Response Inhibitor Pyrimido[5,4-d]pyrimidine Derivative Inhibitor->Kinase Inhibition

Caption: Generalized kinase inhibition pathway by pyrimido[5,4-d]pyrimidine derivatives.

The diagram above illustrates a generalized mechanism of action where a pyrimido[5,4-d]pyrimidine derivative acts as a kinase inhibitor. By binding to the ATP-binding site of a target kinase, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade that leads to cellular responses such as proliferation and survival. The specific chlorine atoms on the this compound scaffold provide reactive sites for the introduction of various substituents to modulate the binding affinity and selectivity for different kinases.

Conclusion

The crystal structure analysis of this compound and its derivatives provides invaluable insights for the structure-based design of novel therapeutics. This technical guide has outlined the essential experimental protocols and presented key crystallographic data to aid researchers in this field. The continued exploration of the chemical space around this versatile scaffold holds significant promise for the development of next-generation kinase inhibitors and other targeted therapies.

References

The Genesis of a Privileged Scaffold: A Deep Dive into the Discovery and Synthesis of Pyrimido[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrimido[5,4-d]pyrimidine core represents a cornerstone in medicinal chemistry. This bicyclic heteroaromatic system, a fusion of two pyrimidine rings, is a privileged scaffold found in numerous biologically active compounds. This in-depth technical guide explores the historical discovery and the evolution of synthetic strategies for this crucial molecular framework, providing detailed experimental protocols and a clear overview of its synthetic landscape.

The journey of the pyrimido[5,4-d]pyrimidine scaffold is intrinsically linked to the broader exploration of fused pyrimidine systems, which gained significant attention due to their structural resemblance to purines, the fundamental components of nucleic acids.[1][2] This structural analogy spurred early interest in their synthesis and biological evaluation.

Early Explorations: The Dawn of Pyrimido[5,4-d]pyrimidine Synthesis

While a definitive "first" synthesis of the parent, unsubstituted pyrimido[5,4-d]pyrimidine is not definitively documented in readily available literature, early explorations into related structures laid the groundwork. A significant milestone in the synthesis of a key derivative, 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, a crucial intermediate for the vasodilator drug Dipyridamole, was reported by F.G. Fischer and his colleagues in 1950.[3] Their work, and subsequent "Wyler's process," involved the cyclization of urea derivatives of amino orotic acid, highlighting an early approach that built the fused ring system from a substituted pyrimidine precursor.[3]

These initial forays established a fundamental principle in pyrimido[5,4-d]pyrimidine synthesis: the construction of the second pyrimidine ring onto a pre-existing, appropriately functionalized pyrimidine. This concept has remained a central theme throughout the evolution of synthetic methodologies.

Key Synthetic Strategies: A Historical Perspective

The synthesis of the pyrimido[5,4-d]pyrimidine core has evolved significantly over the decades, with chemists developing more efficient and versatile methods. The primary approaches can be broadly categorized into two main strategies: synthesis from pyrimidine precursors and synthesis from non-pyrimidine precursors.

Annulation of a Second Pyrimidine Ring onto a Pyrimidine Precursor

This is the most common and historically significant approach. The general strategy involves a 4,5-disubstituted pyrimidine that undergoes cyclization to form the second pyrimidine ring.

A pivotal intermediate in many modern synthetic routes is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine .[4] The availability of this compound has opened up a vast chemical space for the synthesis of diverse derivatives through sequential nucleophilic substitution reactions.[2]

Experimental Protocol: Synthesis of this compound

Diagram of the General Synthetic Approach:

G pyrimidine Substituted Pyrimidine cyclization Cyclization Reagent pyrimidine->cyclization Reaction pyrimidopyrimidine Pyrimido[5,4-d]pyrimidine cyclization->pyrimidopyrimidine Formation

Caption: General synthetic route from a pyrimidine precursor.

Synthesis from Non-Pyrimidine Precursors

While less common, methods to construct the pyrimido[5,4-d]pyrimidine core from acyclic or other heterocyclic precursors have been developed. A notable example is the synthesis of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine from nitro orotic acid.[3]

Experimental Protocol: Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine from Nitro Orotic Acid [3]

  • Hydrogenation: Nitro orotic acid is dissolved in an alkaline solution and hydrogenated using a nickel catalyst (e.g., Raney Nickel) to yield an amino orotic acid solution.

  • Urea Derivative Formation: The pH of the amino orotic acid solution is adjusted, and sodium cyanate is added to form the corresponding urea derivative.

  • Cyclization: The pH is raised with a strong base (e.g., sodium hydroxide), and the mixture is heated to induce cyclization.

  • Acidification and Isolation: The solution is then acidified to precipitate the 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine product, which is then filtered, washed, and dried.

Table 1: Key Synthetic Methods and their Characteristics

MethodStarting MaterialsKey Features
From Pyrimidine Precursors 4,5-Disubstituted pyrimidinesMost common and versatile approach.
Sequential Nucleophilic Substitution This compoundAllows for the synthesis of a wide range of derivatives.
From Non-Pyrimidine Precursors Nitro orotic acidBuilds the fused ring system from an acyclic precursor.

The Advent of Modern Synthetic Methodologies

In recent decades, the focus has shifted towards the development of more efficient, diverse, and environmentally friendly synthetic methods. These include:

  • Multi-component Reactions: These reactions combine three or more reactants in a single step to form complex molecules, offering high atom economy and efficiency.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.

  • Solid-Phase Synthesis: This technique allows for the rapid synthesis of large libraries of compounds, which is particularly valuable in drug discovery.

The Role of Pyrimido[5,4-d]pyrimidines in Drug Discovery

The synthetic accessibility and the ability to readily introduce diverse functional groups have made the pyrimido[5,4-d]pyrimidine scaffold a valuable platform in drug discovery.[1][5][6] Derivatives have shown a wide range of biological activities, including:

  • Antitrypanosomal and Antileishmanial agents [7]

  • Anti-Mycobacterium Tuberculosis agents

  • GPR119 agonists for the treatment of type 2 diabetes [8]

  • CDK2 inhibitors for anticancer therapy [9]

The development of these therapeutic agents is a direct consequence of the robust and versatile synthetic methodologies that have been established and refined over many years.

Diagram of the Drug Discovery Workflow:

G synthesis Synthesis of Derivatives screening Biological Screening synthesis->screening sar Structure-Activity Relationship (SAR) screening->sar lead Lead Optimization sar->lead lead->synthesis drug Drug Candidate lead->drug

Caption: The iterative cycle of drug discovery involving pyrimido[5,4-d]pyrimidines.

Conclusion

The history of pyrimido[5,4-d]pyrimidine synthesis is a testament to the ingenuity and evolution of organic chemistry. From its early roots in the exploration of purine analogs to its current status as a privileged scaffold in medicinal chemistry, the journey has been marked by the development of increasingly sophisticated and powerful synthetic tools. The ability to construct and functionalize this core structure with precision has been, and will continue to be, a driving force in the discovery of new therapeutic agents to address a wide range of human diseases. The foundational work of early pioneers, coupled with the innovations of modern synthetic chemists, has solidified the pyrimido[5,4-d]pyrimidine ring system as a cornerstone of modern drug development.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. This highly functionalized heterocyclic compound serves as a versatile precursor in the synthesis of a variety of substituted pyrimido[5,4-d]pyrimidines, which are of significant interest in medicinal chemistry and materials science. This document collates available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for its synthesis are provided, along with a discussion of the biological significance of the pyrimido[5,4-d]pyrimidine core, particularly its role as a scaffold for kinase inhibitors.

Introduction

The pyrimido[5,4-d]pyrimidine scaffold is a purine isostere and a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The fully chlorinated derivative, this compound, is a key intermediate that allows for the controlled, sequential substitution of its four chlorine atoms. This enables the synthesis of diverse libraries of compounds with tailored pharmacological profiles. Understanding the spectroscopic and synthetic characteristics of this precursor is therefore crucial for the development of novel therapeutics.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₆Cl₄N₄
Molecular Weight269.9 g/mol
Exact Mass267.8877 m/z
FragmentationCharacteristic isotopic pattern for 4 chlorine atoms

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
Data not available in the searched literature.C-Cl stretching, aromatic C=N stretching

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹³C NMRData not available in the searched literature.--Aromatic carbons

Note: Specific peak assignments for IR and NMR are pending experimental data from primary literature. The expected regions for key functional groups are noted.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the chlorination of pyrimido[5,4-d]pyrimidine-2,4,6,8-tetrol (uric acid analogue).

Materials:

  • Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetrol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dry toluene

  • Ice bath

  • Heating mantle with stirrer

  • Standard glassware for reflux and distillation

Procedure:

  • A mixture of pyrimido[5,4-d]pyrimidine-2,4,6,8-tetrol and a catalytic amount of N,N-dimethylaniline is suspended in an excess of phosphorus oxychloride.

  • The mixture is heated under reflux with stirring for several hours until the reaction is complete (monitored by TLC).

  • After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The remaining residue is cooled and carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or toluene to yield this compound as a crystalline solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹³C NMR Acquisition: A standard one-dimensional carbon spectrum is acquired on a 300 MHz or higher spectrometer with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is suitable. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ on an FT-IR spectrometer. A background scan is performed prior to the sample analysis.

Mass Spectrometry (MS):

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded. The characteristic isotopic pattern for four chlorine atoms is a key diagnostic feature.

Biological Significance and Signaling Pathways

Derivatives of the pyrimido[5,4-d]pyrimidine core have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors CDK Cyclin-Dependent Kinase (CDK) Cell_Cycle_Progression Cell Cycle Progression CDK->Cell_Cycle_Progression Apoptosis Apoptosis CDK->Apoptosis Pyrimidine_Analog 2,4,6,8-Tetrachloro- pyrimido[5,4-d]pyrimidine Derivative Pyrimidine_Analog->CDK Inhibition Proliferation Cell Proliferation Transcription_Factors->Proliferation Cell_Cycle_Progression->Proliferation

Caption: Hypothetical signaling pathway showing the role of pyrimido[5,4-d]pyrimidine derivatives as CDK inhibitors.

The diagram above illustrates a simplified mitogen-activated protein kinase (MAPK) signaling pathway and its link to cell cycle progression. Many pyrimido[5,4-d]pyrimidine derivatives are designed to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can halt uncontrolled cell proliferation and induce apoptosis (programmed cell death), making them attractive candidates for cancer therapy.

Experimental and Synthetic Workflow

The general workflow for the synthesis and characterization of this compound and its subsequent derivatization is outlined below.

experimental_workflow Start Start: Pyrimido[5,4-d]pyrimidine- 2,4,6,8-tetrol Chlorination Chlorination with POCl₃ Start->Chlorination Product 2,4,6,8-Tetrachloropyrimido- [5,4-d]pyrimidine Chlorination->Product Purification Purification (Recrystallization) Product->Purification Derivatization Nucleophilic Substitution (e.g., with amines, alkoxides) Product->Derivatization Spectroscopy Spectroscopic Characterization Purification->Spectroscopy NMR NMR Spectroscopy->NMR IR IR Spectroscopy->IR MS Mass Spec Spectroscopy->MS End_Product Substituted Pyrimido[5,4-d]pyrimidine Derivatives Derivatization->End_Product

Caption: General workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine (CAS 32980-71-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, with CAS number 32980-71-5, is a key heterocyclic building block in medicinal chemistry. Its highly reactive chlorine substituents make it a versatile precursor for the synthesis of a wide array of substituted pyrimido[5,4-d]pyrimidine derivatives. This scaffold is of significant interest in drug discovery, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological relevance, and suppliers of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 32980-71-5[1][2]
Molecular Formula C₆Cl₄N₄[1]
Molecular Weight 269.90 g/mol [1]
Appearance White to Yellow to Orange crystalline powder[2]
Melting Point 254-258 °C
Boiling Point 335.1 °C at 760 mmHg (Predicted)
Density 1.871 g/cm³ (Predicted)
Solubility Slightly soluble in DMSO
Stability Moisture sensitive
Storage Store at 2-8°C under an inert atmosphere[1]

Synthesis

This compound is typically synthesized from its corresponding tetrahydroxy precursor, 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine. The synthesis of this precursor can be achieved from 5-nitroorotic acid, which is reduced to 5-aminoorotic acid and then cyclized with urea or potassium cyanide.[3] The tetrahydroxy derivative is then chlorinated, often using a mixture of phosphorus oxychloride and phosphorus pentachloride, to yield the tetrachloro compound.[3]

This compound serves as a versatile intermediate for creating a diverse library of substituted pyrimido[5,4-d]pyrimidines through sequential nucleophilic substitution reactions. The reactivity of the chlorine atoms allows for controlled, stepwise introduction of various functional groups, leading to the synthesis of targeted bioactive molecules, including analogues of the drug Dipyridamole.[3]

Biological Activity and Mechanism of Action

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential as biologically active agents. The pyrimido[5,4-d]pyrimidine core is a key pharmacophore in many compounds with anticancer, antiviral, and antileishmanial properties.

A primary mechanism of action for many of these derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs). CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for cancer therapy. By inhibiting specific CDKs, these compounds can halt the cell cycle and induce apoptosis in cancer cells. For instance, various 2-anilinopyrimidine derivatives, which can be synthesized from pyrimidine precursors, have demonstrated potent inhibitory activity against CDK7, CDK8, and CDK9.[4]

Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cell Cycle Regulation

The following diagram illustrates a simplified overview of the CDK-mediated cell cycle regulation, a key pathway targeted by derivatives of this compound.

CDK_Signaling_Pathway CDK-Mediated Cell Cycle Regulation Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes activates CyclinE_CDK2 Cyclin E-CDK2 G1_S_Genes->CyclinE_CDK2 leads to expression of DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CyclinA_CDK2 Cyclin A-CDK2 DNA_Replication->CyclinA_CDK2 CyclinB_CDK1 Cyclin B-CDK1 CyclinA_CDK2->CyclinB_CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis CDK_Inhibitor Pyrimido[5,4-d]pyrimidine -based CDK Inhibitor CDK_Inhibitor->CyclinD_CDK46 inhibits CDK_Inhibitor->CyclinE_CDK2 inhibits CDK_Inhibitor->CyclinA_CDK2 inhibits CDK_Inhibitor->CyclinB_CDK1 inhibits

Caption: CDK-Mediated Cell Cycle Regulation Pathway.

Experimental Protocols

Derivatives of this compound are frequently evaluated for their inhibitory activity against various kinases. Below is a generalized experimental workflow for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay A 1. Preparation of Reagents - Kinase enzyme - Substrate (peptide or protein) - ATP - Test compound (dissolved in DMSO) - Assay buffer B 2. Assay Plate Setup - Add test compound at various concentrations to microplate wells. - Include positive (no inhibitor) and negative (no enzyme) controls. A->B C 3. Kinase Reaction Initiation - Add kinase and substrate to the wells. - Initiate the reaction by adding ATP. B->C D 4. Incubation - Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes). C->D E 5. Reaction Termination - Stop the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation. D->E F 6. Signal Detection - Measure kinase activity. - Methods include: Radiometric assays (³²P-ATP), Fluorescence/Luminescence-based assays (e.g., ADP-Glo™), or ELISA. E->F G 7. Data Analysis - Plot kinase activity against inhibitor concentration. - Determine the IC₅₀ value (concentration of inhibitor that causes 50% inhibition of kinase activity). F->G

References

molecular formula and weight of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular FormulaC6Cl4N4[1][2][3]
Molecular Weight269.89 g/mol [1][2]
IUPAC NameThis compound[2]
CAS Number32980-71-5[1][2][3]

Physicochemical Properties

PropertyValue
Physical StateCrystalline Powder[2] or Solid[1]
ColorWhite to Yellow[2] or White[1]
Purity≥98.0%[2]

Structural Representation

The chemical structure of this compound is a fused heterocyclic system consisting of two pyrimidine rings.

Caption: Chemical structure of this compound.

References

In-Depth Technical Guide: Solubility and Stability of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, along with detailed, generalized experimental protocols for determining the solubility and stability of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine. Given the limited publicly available quantitative data for this specific compound, this document serves as a foundational resource, outlining the necessary experimental frameworks and data presentation formats crucial for research and development.

Core Compound Properties

This compound is a heterocyclic compound with the molecular formula C₆Cl₄N₄.[1] It is a solid, white to yellow or orange powder or crystal, and is noted to be moisture-sensitive.[2][3] The pyrimido[5,4-d]pyrimidine scaffold is a key structural motif in various biologically active molecules and serves as a versatile intermediate in the synthesis of pharmaceutical agents.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆Cl₄N₄[1][3]
Molecular Weight269.903 g/mol [1][3]
CAS Number32980-71-5[1][2]
AppearanceWhite to Yellow to Orange powder/crystal
Melting Point254-258 °C[1][3]
Boiling Point (Predicted)335.1 ± 42.0 °C at 760 mmHg[1][3]
Density (Predicted)1.9 ± 0.1 g/cm³[1]
Flash Point (Predicted)186.8 ± 13.5 °C[1]
Purity>98.0% (GC)
StabilityMoisture Sensitive[2][3]
StorageUnder inert gas (nitrogen or Argon) at 2-8°C[3]

Solubility Profile

Detailed quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. One source indicates slight solubility in DMSO.[3] However, a systematic solubility assessment is crucial for its application in drug discovery and development. The following table provides a template for presenting such data once determined experimentally.

Table 2: Solubility of this compound (Template)

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Shake-Flask
PBS (pH 7.4)25Shake-Flask
DMSO25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Acetonitrile25Shake-Flask
Dichloromethane25Shake-Flask

Stability Analysis

The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its quality, safety, and efficacy.[5] this compound is known to be moisture-sensitive.[2][3] A comprehensive stability study should evaluate the impact of temperature, humidity, pH, and light.

Table 3: Stability of this compound under Stress Conditions (Template)

ConditionDurationAssay (%)Degradants (%)Observations
40°C / 75% RH1 month
60°C1 month
0.1 N HCl (aq)24 hours
0.1 N NaOH (aq)24 hours
H₂O₂ (3%)24 hours
Photostability (ICH Q1B)-

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, based on established pharmaceutical guidelines.[5][6][7]

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[8]

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[8]

  • Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant.

  • Separation: Separate the dissolved solute from the undissolved solid by centrifugation or filtration. Ensure the chosen filter does not adsorb the compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: Express the solubility in mg/mL or µg/mL.

Stability Testing Protocol

This protocol is designed to assess the stability of the compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5][9]

  • Sample Preparation: Prepare solutions or solid-state samples of this compound.

  • Stress Conditions:

    • Hydrolytic Stability: Prepare solutions in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions. Store at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Stability: Prepare a solution in a suitable solvent and add an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature for a defined period.

    • Thermal Stability: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) and controlled humidity (e.g., 75% RH).[5]

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at initial (t=0) and various subsequent time points (e.g., 6, 12, 24 hours for solutions; 1, 2, 4 weeks for solid state).[5][9]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect and quantify any degradation products.

  • Evaluation: Evaluate the extent of degradation under each condition to identify potential degradation pathways and critical stability factors.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G Workflow for Solubility and Stability Assessment cluster_solubility Solubility Determination cluster_stability Stability Testing sol_start Start: Excess Compound + Solvent sol_equilibrate Equilibrate (e.g., 24-48h at 25°C) sol_start->sol_equilibrate sol_separate Separate Solid and Supernatant sol_equilibrate->sol_separate sol_quantify Quantify Concentration (e.g., HPLC) sol_separate->sol_quantify sol_end End: Report Solubility (mg/mL) sol_quantify->sol_end stab_start Start: Prepare Samples (Solid/Solution) stab_stress Apply Stress Conditions (Heat, Humidity, pH, Light, Oxidation) stab_start->stab_stress stab_sample Sample at Time Points (t=0, t=x) stab_stress->stab_sample stab_analyze Analyze by Stability-Indicating HPLC stab_sample->stab_analyze stab_end End: Evaluate Degradation Profile stab_analyze->stab_end

Caption: Workflow for Solubility and Stability Assessment.

General Signaling Pathway for Pyrimido[5,4-d]pyrimidine Derivatives

Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have been investigated for a range of biological activities, including as GPR119 agonists for type 2 diabetes and as potential agents against trypanosomiasis and leishmaniasis.[10][11] The following diagram illustrates a generalized signaling pathway where such a compound might act as an inhibitor of a protein kinase, a common target for this class of compounds.

G Generalized Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor substrate Substrate Protein receptor->substrate Phosphorylation compound Pyrimido[5,4-d]pyrimidine Derivative compound->receptor Inhibition atp ATP adp ADP atp->adp p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream response Cellular Response downstream->response

Caption: Generalized Kinase Inhibition Pathway.

References

The Pyrimido[5,4-d]pyrimidine Scaffold: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimido[5,4-d]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. This technical guide provides a comprehensive overview of the pyrimido[5,4-d]pyrimidine scaffold, including its synthesis, biological applications, and key experimental protocols, to support researchers and drug development professionals in this promising area.

Core Chemical Properties and Synthesis

The pyrimido[5,4-d]pyrimidine nucleus is a planar, aromatic system. The presence of multiple nitrogen atoms makes it a good hydrogen bond acceptor and allows for a variety of substitution patterns, enabling the fine-tuning of its physicochemical and pharmacological properties.

General Synthetic Strategies:

A common and versatile approach to the pyrimido[5,4-d]pyrimidine core involves the cyclization of appropriately substituted pyrimidine precursors. One of the key starting materials is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, which can be synthesized from pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol. This tetra-chloro derivative serves as a versatile intermediate for the synthesis of a wide array of substituted analogs through sequential nucleophilic substitution reactions.

Another important synthetic route starts from 6-cyanopurine, which can be converted to the pyrimido[5,4-d]pyrimidine scaffold through a series of reactions including Dimroth rearrangement. This method allows for the introduction of diverse substituents at various positions of the heterocyclic core.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, from pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol.

Materials:

  • Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Ice-water

  • Dichloromethane/methanol (20:1)

Procedure:

  • To a solution of PCl₅ (58 mmol) in POCl₃ (1.07 mol), add pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol (10 mmol).[1]

  • Stir the mixture at 120 °C overnight.

  • Remove the excess solvent under reduced pressure to obtain a yellow-brown residue.

  • Carefully add ice-water to the residue. A yellow solid will precipitate.

  • Filter the solid and wash with water until the filtrate is neutral.

  • Purify the solid by pulping with a dichloromethane/methanol (20:1) mixture to afford this compound as a pale-yellow solid.[1]

Biological Activities and Therapeutic Potential

Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.

Antiparasitic Activity

Several pyrimido[5,4-d]pyrimidine derivatives have shown promising activity against parasites such as Trypanosoma brucei and Leishmania infantum, the causative agents of sleeping sickness and leishmaniasis, respectively.[2][3] These compounds often exhibit low micromolar IC50 values against the parasites with good selectivity indices over mammalian cells.[2][3]

G-Protein Coupled Receptor 119 (GPR119) Agonism

The pyrimido[5,4-d]pyrimidine scaffold has been successfully utilized to develop potent agonists of GPR119, a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells.[4] Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This makes GPR119 an attractive target for the treatment of type 2 diabetes.

Kinase Inhibition

While direct inhibition of EGFR by pyrimido[5,4-d]pyrimidines is not extensively documented, this scaffold has shown inhibitory activity against other important kinases, such as Cyclin-Dependent Kinases (CDKs) and Pim kinases.

  • CDK Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Some pyrimido[4,5-d]pyrimidine derivatives have been identified as potent CDK2 inhibitors.[5]

  • Pim Kinase Inhibition: Pim kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that are overexpressed in many cancers and are involved in cell survival and proliferation. The pyrimido[5,4-d]pyrimidine scaffold has been explored for the development of Pim-1 inhibitors.

Quantitative Data

The following tables summarize some of the reported quantitative data for the biological activities of pyrimido[5,4-d]pyrimidine derivatives.

Table 1: Antitrypanosomal and Antileishmanial Activity

CompoundTarget OrganismIC50 (µM)Cytotoxicity (CC50, THP1 cells, µM)Selectivity Index (SI)Reference
4c Trypanosoma brucei0.94>100>107[2]
4c Leishmania infantum3.13>100>32[2]
5j Trypanosoma brucei3.26>100>31[3]
5n Trypanosoma brucei2.72>100>37[3]

Table 2: GPR119 Agonist Activity

CompoundEC50 (nM)TargetReference
15a 2.2GPR119[4]
21e 8.1GPR119[4]

Key Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

GPR119 cAMP Accumulation Assay

This protocol measures the increase in intracellular cAMP in response to a GPR119 agonist.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • PDE Inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX)

  • GPR119 agonist

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

Procedure:

  • Seed HEK293-hGPR119 cells into a 96-well or 384-well plate and culture overnight.

  • Aspirate the culture medium and wash the cells once with Assay Buffer.

  • Add Assay Buffer containing a PDE inhibitor (e.g., 0.1 mM IBMX) to the cells and incubate for 30 minutes at room temperature or 37°C.

  • Add the GPR119 agonist at various concentrations to the wells.

  • Incubate for the time specified by the cAMP detection kit manufacturer.

  • Lyse the cells and measure the cAMP levels according to the kit's instructions.

  • Plot the cAMP levels against the logarithm of the agonist concentration to determine the EC50 value.

In Vitro Kinase Inhibition Assay (CDK2/Pim1)

This protocol provides a general guideline for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human CDK2/Cyclin A2 or PIM1 kinase

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Substrate (e.g., Histone H1 for CDK2, specific peptide for PIM1)

  • ATP

  • Test inhibitor

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plate

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor in Kinase Buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control (DMSO).

  • Add 2 µL of the kinase solution.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

GPR119_Signaling_Pathway GPR119 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pyrimido[5,4-d]pyrimidine_Agonist Pyrimido[5,4-d]pyrimidine_Agonist GPR119 GPR119 Pyrimido[5,4-d]pyrimidine_Agonist->GPR119 Binds to Gs_protein Gαs Protein GPR119->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin Granules PKA->Insulin_Granules Promotes Exocytosis Epac2->Insulin_Granules Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Leads to

Caption: GPR119 Signaling Pathway Activation.

Drug_Discovery_Workflow Drug Discovery Workflow for Pyrimido[5,4-d]pyrimidine Kinase Inhibitors cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_Identification Target Identification (e.g., CDK2, PIM1) Library_Design Library Design & Synthesis Target_Identification->Library_Design HTS High-Throughput Screening Library_Design->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Biological Evaluation (Potency, Selectivity) Lead_Optimization->In_Vitro_Assays ADME_Tox ADME/Tox Profiling Lead_Optimization->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Efficacy In_Vitro_Assays->Lead_Optimization ADME_Tox->Lead_Optimization Safety_Pharmacology Safety Pharmacology In_Vivo_Efficacy->Safety_Pharmacology IND_Enabling_Studies IND-Enabling Studies Safety_Pharmacology->IND_Enabling_Studies Clinical_Trials Clinical Trials (Phase I, II, III) IND_Enabling_Studies->Clinical_Trials

Caption: Kinase Inhibitor Drug Discovery Workflow.

References

Unlocking the Therapeutic Potential of Pyrimido[5,4-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimido[5,4-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential applications of novel pyrimido[5,4-d]pyrimidine derivatives, with a focus on their anticancer, antiparasitic, and metabolic disease-modifying properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Applications

Pyrimido[5,4-d]pyrimidine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor cell proliferation and survival.

Kinase Inhibition

Several derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Src kinase, and Cyclin-Dependent Kinase 2 (CDK2), all of which are crucial regulators of cell cycle progression and signaling pathways frequently dysregulated in cancer.[1]

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
7f CDK20.05[2]
7e CDK20.25[2]
7a CDK20.31[2]
6d CDK40.66[2]
7f CDK40.86[2]

IC50: The half-maximal inhibitory concentration.

Antiproliferative Activity

The kinase inhibitory action of these compounds translates into potent antiproliferative activity against various cancer cell lines.

Table 2: Antiproliferative Activity of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines against Human Tumor Cell Lines

Compound IDCell LineCancer TypeGrowth Inhibition (%) at 10⁻⁵M
6a HOP-92Non-small cell lung cancer102.6 (Cell death)
6c RXF 393Renal cancer124 (Cell death)
7e RXF 393Renal cancer112.9 (Cell death)

Data from NCI-60 cell line screening.[2]

Signaling Pathways

Inhibition of EGFR, Src, and CDK2 by pyrimido[5,4-d]pyrimidine derivatives disrupts critical signaling cascades that promote cancer cell growth and survival.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SRC Src EGFR->SRC SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 SRC->STAT3 STAT3->Proliferation Inhibitor Pyrimido[5,4-d]pyrimidine Derivative Inhibitor->EGFR Inhibitor->SRC

EGFR and Src Signaling Inhibition

CDK2_Signaling cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates CyclinD_CDK46->pRB releases E2F E2F E2F pRB->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis initiates Inhibitor Pyrimido[5,4-d]pyrimidine Derivative Inhibitor->CyclinE_CDK2

CDK2 Regulation of Cell Cycle

Antiparasitic Applications

Novel pyrimido[5,4-d]pyrimidine derivatives have demonstrated significant activity against protozoan parasites responsible for neglected tropical diseases, including Human African Trypanosomiasis (HAT) and leishmaniasis.

In Vitro Activity

These compounds exhibit low micromolar to sub-micromolar activity against Trypanosoma brucei and Leishmania infantum.

Table 3: In Vitro Antitrypanosomal and Antileishmanial Activity of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines

Compound IDT. brucei IC50 (µM)L. infantum IC50 (µM)Cytotoxicity CC50 (µM) (THP1 cells)Selectivity Index (SI) for T. bruceiReference
4c 0.943.13> 100> 107[3][4][5]
5q 1.73-> 100> 58[3]
4a 0.110.2096.5877
4n 0.211.10110.4526

IC50: The half-maximal inhibitory concentration. CC50: The half-maximal cytotoxic concentration. SI: Selectivity Index (CC50 / IC50).

GPR119 Agonism for Metabolic Diseases

Certain pyrimido[5,4-d]pyrimidine derivatives have been identified as potent agonists of the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.

In Vitro Agonistic Activity

These compounds stimulate GPR119, leading to an increase in intracellular cyclic AMP (cAMP), which in turn promotes glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

Table 4: In Vitro GPR119 Agonistic Activity of Pyrimido[5,4-d]pyrimidine Derivatives

Compound IDGPR119 EC50 (nM)Reference
15a 2.2[6]
21e 8.1[6]

EC50: The half-maximal effective concentration.

Signaling Pathway

Activation of GPR119 by these derivatives initiates a signaling cascade that enhances glucose homeostasis.

GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119 GPR119 AC Adenylyl Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1 Epac2->Insulin Epac2->GLP1 Agonist Pyrimido[5,4-d]pyrimidine Derivative Agonist->GPR119

GPR119 Signaling Pathway

Experimental Protocols

General Synthesis of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines

A general synthetic route to 4,8-disubstituted pyrimido[5,4-d]pyrimidines often involves a multi-step process starting from commercially available pyrimidine precursors. A common approach is the Dimroth rearrangement.

Synthesis_Workflow Start 6-Amino-1,3-disubstituted-uracil Step1 Reaction with Orthoformate Start->Step1 Intermediate1 Alkoxymethyleneamino-uracil Step1->Intermediate1 Step2 Cyclization with Amine (R-NH2) Intermediate1->Step2 Intermediate2 7-Substituted-pyrimido[4,5-d]pyrimidine-2,4-dione Step2->Intermediate2 Step3 Chlorination (e.g., POCl3) Intermediate2->Step3 Intermediate3 2,4-Dichloro-7-substituted-pyrimido[4,5-d]pyrimidine Step3->Intermediate3 Step4 Nucleophilic Substitution (e.g., R'-NH2) Intermediate3->Step4 FinalProduct 2,4-Disubstituted-7-substituted-pyrimido[4,5-d]pyrimidine Step4->FinalProduct

General Synthetic Workflow
In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Reagent Preparation : Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Dilute recombinant human EGFR kinase to the desired concentration. Prepare a substrate solution containing a suitable peptide substrate and ATP. Prepare serial dilutions of the test pyrimido[5,4-d]pyrimidine derivative.

  • Assay Procedure : In a 384-well plate, add the test compound dilutions. Add the EGFR enzyme solution and incubate. Initiate the kinase reaction by adding the substrate/ATP solution.

  • Detection : After incubation, stop the reaction and measure the kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP formation as a luminescent signal.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)
  • Cell Seeding : Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the pyrimido[5,4-d]pyrimidine derivative for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement : Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vitro Antiparasitic Assay (Example: T. brucei)
  • Parasite Culture : Culture T. brucei bloodstream forms in a suitable medium (e.g., HMI-9) at 37°C with 5% CO₂.

  • Compound Preparation : Prepare serial dilutions of the test compounds.

  • Assay Setup : In a 96-well plate, add the parasite suspension and the compound dilutions.

  • Incubation : Incubate the plates for 48-72 hours.

  • Viability Assessment : Add a viability indicator, such as resazurin, and incubate for an additional period. Measure the fluorescence or absorbance to determine parasite viability.

  • Data Analysis : Calculate the percentage of inhibition for each concentration and determine the IC50 value.

GPR119 cAMP Accumulation Assay
  • Cell Culture : Use a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119).

  • Assay Procedure : Seed the cells in a 384-well plate. On the day of the assay, replace the medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add serial dilutions of the pyrimido[5,4-d]pyrimidine derivative.

  • cAMP Detection : After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis : Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 value.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Characterization Lead Characterization cluster_Preclinical Preclinical Development Synthesis Synthesis of Pyrimido[5,4-d]pyrimidine Derivatives Kinase_Assay Kinase Inhibition Assays Synthesis->Kinase_Assay Antiparasitic_Assay Antiparasitic Assays Synthesis->Antiparasitic_Assay GPR119_Assay GPR119 Agonist Assays Synthesis->GPR119_Assay Cell_Viability Cell Viability Assays Kinase_Assay->Cell_Viability Antiparasitic_Assay->Cell_Viability GPR119_Assay->Cell_Viability SAR Structure-Activity Relationship (SAR) Analysis Cell_Viability->SAR ADMET In Vitro ADME/Tox SAR->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo

Drug Discovery and Development Workflow

Conclusion

Novel pyrimido[5,4-d]pyrimidine derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as kinase inhibitors for cancer, potent agents against neglected tropical diseases, and modulators of metabolic pathways highlights the importance of this scaffold in modern drug discovery. The data and protocols presented in this guide offer a valuable resource for the scientific community to further explore and develop these promising molecules into next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Stepwise Nucleophilic Substitution of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-diabetic, and antitumor activities.[1] The ability to selectively functionalize this core structure is of paramount importance in medicinal chemistry and drug discovery for the generation of novel analogues with improved potency and selectivity. 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine serves as a versatile starting material for the synthesis of a diverse array of substituted derivatives through controlled, stepwise nucleophilic aromatic substitution reactions. This document provides detailed protocols and application notes for the sequential substitution of the chloro groups on the pyrimido[5,4-d]pyrimidine core, enabling the synthesis of tetra-substituted derivatives. The methodology allows for a combinatorial approach to generate libraries of compounds for biological screening.[1]

Principle of the Reaction

The chlorine atoms on the this compound ring exhibit differential reactivity towards nucleophiles. This difference in reactivity allows for a stepwise and regioselective substitution. The substitution pattern is generally governed by the electronic properties of the pyrimidine rings and the nature of the incoming nucleophile. Typically, substitution occurs preferentially at the C4 and C8 positions, followed by the C2 and C6 positions. This selectivity can be controlled by careful manipulation of reaction conditions such as temperature, solvent, and the stoichiometry of the nucleophile.[1]

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 32980-71-5)[2][3][4][5]

  • Piperazine

  • Diethanolamine

  • Ethanolamine

  • Appropriate solvents (e.g., Dichloromethane, Ethanol)

  • Bases (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Purification supplies (silica gel for column chromatography, TLC plates)

  • Analytical instruments for characterization (NMR, Mass Spectrometry)

General Procedure for Stepwise Nucleophilic Substitution

The following protocol describes a four-step sequential substitution on this compound.

Step 1: Monosubstitution at C4

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of the first nucleophile (e.g., Piperazine, 1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in the same solvent.

  • Stir the reaction mixture at 0°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-substituted-2,6,8-trichloropyrimido[5,4-d]pyrimidine.

  • Purify the product by column chromatography if necessary. A yield of 75% for the synthesis of 4-piperazine-2,6,8-trichloropyrimido[5,4-d]pyrimidine has been reported.[1]

Step 2: Disubstitution at C8

  • Dissolve the 4-substituted-2,6,8-trichloropyrimido[5,4-d]pyrimidine (1 equivalent) in an appropriate solvent.

  • Add the second nucleophile (e.g., Diethanolamine, 1 equivalent) and a base.

  • Stir the reaction at a suitable temperature (e.g., room temperature or gentle heating) and monitor by TLC.

  • Work-up the reaction as described in Step 1 to isolate the crude 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine.

  • Purify as needed.

Step 3: Trisubstitution at C2

  • Dissolve the 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine (1 equivalent) in a suitable solvent.

  • Add the third nucleophile (e.g., Diethanolamine, 1 equivalent) and a base.

  • Heat the reaction mixture (e.g., reflux) and monitor its progress by TLC.

  • Upon completion, perform an aqueous work-up to obtain the crude 2,4,8-trisubstituted-6-chloropyrimido[5,4-d]pyrimidine.

  • Purify the product.

Step 4: Tetrasubstitution at C6

  • Dissolve the 2,4,8-trisubstituted-6-chloropyrimido[5,4-d]pyrimidine (1 equivalent) in a suitable solvent.

  • Add the fourth nucleophile (e.g., Ethanolamine, 1 equivalent) and a base.

  • Heat the reaction mixture under reflux and monitor by TLC.

  • After completion, perform the standard work-up procedure to isolate the final tetra-substituted pyrimido[5,4-d]pyrimidine.

  • Purify the final compound by recrystallization or column chromatography.

Quantitative Data Summary

StepReactantNucleophileProductYield (%)
1This compoundPiperazine4-piperazine-2,6,8-trichloropyrimido[5,4-d]pyrimidine75[1]
24-piperazine-2,6,8-trichloropyrimido[5,4-d]pyrimidineDiethanolamine8-(dihydroxyethylamino)-2,6-dichloro-4-piperazinepyrimido-[5,4-d]pyrimidine-
38-(dihydroxyethylamino)-2,6-dichloro-4-piperazinepyrimido-[5,4-d]pyrimidineDiethanolamine8,2-bis(dihydroxyethylamine)-6-chloro-4-piperazine pyrimido-[5,4-d]pyrimidine-
48,2-bis(dihydroxyethylamine)-6-chloro-4-piperazine pyrimido-[5,4-d]pyrimidineEthanolamine4,8-bis(piperazino)-2,6-bis(2-hydroxyethylamino)pyrimido[5,4-d]pyrimidine-

Note: Specific yields for steps 2-4 were not detailed in the cited literature and would need to be determined empirically.

Visualizations

Reaction Pathway

Stepwise_Substitution A 2,4,6,8-Tetrachloropyrimido [5,4-d]pyrimidine B 4-Substituted-2,6,8-trichloro pyrimido[5,4-d]pyrimidine A->B + Nucleophile 1 (e.g., Piperazine) @ C4 C 4,8-Disubstituted-2,6-dichloro pyrimido[5,4-d]pyrimidine B->C + Nucleophile 2 (e.g., Diethanolamine) @ C8 D 2,4,8-Trisubstituted-6-chloro pyrimido[5,4-d]pyrimidine C->D + Nucleophile 3 (e.g., Diethanolamine) @ C2 E 2,4,6,8-Tetrasubstituted pyrimido[5,4-d]pyrimidine D->E + Nucleophile 4 (e.g., Ethanolamine) @ C6

Caption: Stepwise nucleophilic substitution pathway.

Experimental Workflow

Experimental_Workflow start Start: Dissolve Starting Material add_reagents Add Nucleophile and Base at controlled temperature start->add_reagents reaction Monitor Reaction by TLC add_reagents->reaction workup Aqueous Work-up and Extraction reaction->workup Reaction Complete purification Purification (Column Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization next_step Proceed to next substitution step characterization->next_step Intermediate Product end Final Product characterization->end Final Step Complete next_step->start Repeat for subsequent steps

References

Synthesis of 2,4,6,8-Tetrasubstituted Pyrimido[5,4-d]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including their potential as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.

Application Notes

The pyrimido[5,4-d]pyrimidine scaffold is a purine mimetic and has been explored for a variety of therapeutic applications. A primary application for 2,4,6,8-tetrasubstituted derivatives is the development of selective CDK inhibitors. Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for anticancer drug development. By strategically modifying the substituents at the 2, 4, 6, and 8 positions of the pyrimido[5,4-d]pyrimidine core, researchers can fine-tune the potency and selectivity of these compounds against specific CDK isoforms (e.g., CDK1, CDK2, CDK4/6).

The primary synthetic strategy to achieve diverse substitution patterns involves the sequential nucleophilic aromatic substitution (SNAr) of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. The chlorine atoms at the C4 and C8 positions are generally more reactive towards nucleophilic attack than those at the C2 and C6 positions. This difference in reactivity allows for a controlled, stepwise introduction of various nucleophiles, leading to specific substitution patterns such as "abab", "abac", and "abcd" (where a, b, c, and d represent different nucleophiles).[1] The choice of nucleophile, reaction temperature, and solvent are critical parameters to control the regioselectivity of the substitution reactions.

Beyond their role as CDK inhibitors, these compounds have also been investigated as antitrypanosomal and antileishmanial agents, as well as modulators of antitumor drug activity. The synthetic methodologies described herein provide a foundation for the generation of diverse libraries of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines for screening in various biological assays.

Signaling Pathway: Cell Cycle Regulation and CDK Inhibition

The cell cycle is a fundamental process that governs cell proliferation. It is tightly regulated by a series of checkpoints controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. In many cancers, the proteins that regulate the G1-S phase transition, including Cyclin D, CDK4, and CDK6, are overactive, leading to uncontrolled cell division. 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines can act as ATP-competitive inhibitors of CDKs, blocking their kinase activity and thereby inducing cell cycle arrest, typically at the G1/S checkpoint. This prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it bound to the E2F transcription factor and repressing the transcription of genes required for S-phase entry.

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activate pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p_E2F p-pRb + E2F pRb_E2F->pRb_p_E2F releases CyclinE_CDK2 Cyclin E / CDK2 pRb_p_E2F->CyclinE_CDK2 activates G1_S_Checkpoint G1/S Checkpoint pRb_p_E2F->G1_S_Checkpoint DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes Pyrimido_Pyrimidine_Inhibitor 2,4,6,8-Tetrasubstituted Pyrimido[5,4-d]pyrimidine Pyrimido_Pyrimidine_Inhibitor->CyclinD_CDK46 inhibits G1_S_Checkpoint->CyclinE_CDK2

Mechanism of action of pyrimido[5,4-d]pyrimidines as CDK4/6 inhibitors.

Experimental Protocols

The synthesis of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines is typically achieved through a stepwise nucleophilic substitution starting from this compound. The following protocols outline the general procedures for this synthetic approach.

General Experimental Workflow

experimental_workflow start Start: 2,4,6,8-Tetrachloro- pyrimido[5,4-d]pyrimidine step1 Step 1: First Nucleophilic Substitution (C4/C8) start->step1 step2 Step 2: Second Nucleophilic Substitution (C4/C8 or C2/C6) step1->step2 step3 Step 3: Third Nucleophilic Substitution (C2/C6) step2->step3 step4 Step 4: Fourth Nucleophilic Substitution (C2/C6) step3->step4 purification Purification (e.g., Chromatography) step4->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: 2,4,6,8-Tetrasubstituted Pyrimido[5,4-d]pyrimidine characterization->end

General workflow for the synthesis of tetrasubstituted pyrimido[5,4-d]pyrimidines.
Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key starting material from 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine (homouric acid).

Materials:

  • 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

  • Phosphorus oxychloride (POCl3)

  • Phosphorus pentachloride (PCl5)

  • Toluene

  • Ice

Procedure:

  • A mixture of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, phosphorus oxychloride, and phosphorus pentachloride is heated at reflux.

  • After the reaction is complete (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is cooled and carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford this compound.

Protocol 2: Stepwise Nucleophilic Substitution - General Procedure

This protocol outlines a general method for the sequential substitution of the chloro groups. The regioselectivity is controlled by temperature and the stoichiometry of the nucleophile.

Materials:

  • This compound or a partially substituted intermediate

  • Amine nucleophile (or other nucleophile)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure for Substitution at C4 and C8 (more reactive positions):

  • Dissolve the starting chloro-pyrimido[5,4-d]pyrimidine in a suitable solvent (e.g., DCM) and cool the solution to a low temperature (e.g., -78 °C to 0 °C).

  • Slowly add a solution of the first nucleophile (typically 1 to 2 equivalents) and a base (if required) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is then quenched with water and the product is extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Procedure for Substitution at C2 and C6 (less reactive positions):

  • The di-substituted intermediate (substituted at C4 and C8) is dissolved in a suitable solvent (e.g., Ethanol or THF).

  • The second nucleophile (typically in excess) is added, often with a base.

  • The reaction mixture is heated to reflux for several hours to days, depending on the nucleophile's reactivity.

  • After completion, the solvent is removed under reduced pressure, and the residue is worked up as described above, followed by purification.

Example Protocol: Synthesis of a Tetrasubstituted Derivative ('abcd' type)[2]

This protocol details the synthesis of 8-(dihydroxyethylamino)-2-(dihydroxyethylamino)-6-(hydroxyethylamino)-4-piperazinopyrimido-[5,4-d]pyrimidine.

Step 1: Synthesis of 4-piperazino-2,6,8-trichloropyrimido[5,4-d]pyrimidine

  • To a solution of this compound (1.0 eq) in DCM at low temperature, a solution of piperazine (1.0 eq) and triethylamine (1.0 eq) in DCM is added dropwise. The reaction is stirred and allowed to warm to room temperature. After workup, the product is obtained with a reported yield of 75%.[2]

Step 2: Synthesis of 8-(dihydroxyethylamino)-2,6-dichloro-4-piperazinopyrimido-[5,4-d]pyrimidine

  • The product from Step 1 is reacted with diethanolamine in a suitable solvent.

Step 3: Synthesis of 8,2-bis(dihydroxyethylamino)-6-chloro-4-piperazinopyrimido-[5,4-d]pyrimidine

  • The product from Step 2 is further reacted with another equivalent of diethanolamine, likely at a higher temperature to substitute at the C2 position.

Step 4: Synthesis of 8-(dihydroxyethylamino)-2-(dihydroxyethylamino)-6-(hydroxyethylamino)-4-piperazinopyrimido-[5,4-d]pyrimidine

  • The final substitution at C6 is achieved by reacting the product from Step 3 with ethanolamine at an elevated temperature.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines.

Table 1: Synthesis of this compound

Starting MaterialReagentsReaction TimeYield (%)Reference
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidinePOCl3, PCl5Not SpecifiedHigh[General procedure]

Table 2: Stepwise Nucleophilic Substitution with Amines

Starting MaterialNucleophile (eq.)SolventTemperature (°C)ProductYield (%)Reference
This compoundPiperazine (1.0)DCMLow Temp -> RT4-Piperazino-2,6,8-trichloro derivative75[2]
This compoundSodium Azide (excess)AcetonitrileReflux2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine86[3]
2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidineDiethanolamine (excess)Neat113-115DipyridamoleHigh[US Patent]
2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidineEthanolamine (excess)EthanolReflux2,6-bis(hydroxyethylamino)-4,8-dipiperidino derivativeNot specified[General procedure]

Note: The yields and reaction conditions can vary significantly depending on the specific nucleophile, solvent, and temperature used. The data presented here are illustrative examples. Researchers should optimize these conditions for their specific target molecules.

References

The Versatile Building Block: 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine is a highly reactive heterocyclic compound that serves as a versatile building block in organic synthesis. Its four chlorine atoms can be sequentially substituted with a variety of nucleophiles, allowing for the controlled and regioselective synthesis of a diverse range of tetrasubstituted pyrimido[5,4-d]pyrimidine derivatives. This scaffold is of significant interest in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives, including potential as anticancer, antiparasitic, and antimicrobial agents.

The reactivity of the chlorine atoms follows a distinct pattern, with the C-4 and C-8 positions being more susceptible to nucleophilic attack than the C-2 and C-6 positions. This differential reactivity is the key to the controlled stepwise synthesis of complex molecules with specific substitution patterns, denoted as "abab", "abac", and "abcd". Careful control of reaction conditions, such as temperature, solvent, and stoichiometry of reagents, is crucial for achieving the desired regioselectivity.

Application Notes

The pyrimido[5,4-d]pyrimidine core is a key pharmacophore in a variety of biologically active molecules. Derivatives synthesized from this compound have shown promise in several therapeutic areas:

  • Anticancer Agents: Many pyrimido[5,4-d]pyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for cancer therapy. For instance, certain 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have demonstrated potent and selective inhibitory activity against CDK2.[1]

  • Antiparasitic Agents: Novel pyrimido[5,4-d]pyrimidine-based compounds have been synthesized and evaluated for their activity against parasites such as Trypanosoma brucei and Leishmania infantum, the causative agents of sleeping sickness and leishmaniasis, respectively.[2]

  • Anti-tubercular Agents: Substituted pyrimido[5,4-d]pyrimidines have been identified as a novel class of agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Experimental Protocols

The following protocols provide detailed methodologies for the stepwise synthesis of tetrasubstituted pyrimido[5,4-d]pyrimidines from this compound. The key to achieving the desired substitution pattern lies in the careful control of reaction conditions at each step.

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used where indicated.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of products is typically achieved by column chromatography on silica gel or recrystallization.

Protocol 1: Synthesis of a Symmetrically Tetrasubstituted Pyrimido[5,4-d]pyrimidine (abab pattern)

This protocol describes the synthesis of a 2,4,6,8-tetrakis(substituted-amino)pyrimido[5,4-d]pyrimidine where the same amine is introduced at all four positions.

Step 1: Disubstitution at C-4 and C-8

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DCM) at low temperature (-78 °C to 0 °C), add a solution of the primary or secondary amine (2.2 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2.2 eq) in the same solvent dropwise.

  • Stir the reaction mixture at low temperature for a specified time (e.g., 1-4 hours) and then allow it to warm to room temperature.

  • Monitor the reaction until completion.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product to obtain the 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine.

Step 2: Disubstitution at C-2 and C-6

  • To a solution of the 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, NMP), add the same amine (2.5 - 5.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 12-24 hours).

  • Monitor the reaction until completion.

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product to yield the 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidine.

Nucleophile (Amine)Step 1 Yield (%)Step 2 Yield (%)
Morpholine~85~75
Piperidine~80~70
Benzylamine~75~65
Protocol 2: Synthesis of an Unsymmetrically Tetrasubstituted Pyrimido[5,4-d]pyrimidine (abcd pattern)

This protocol outlines the sequential introduction of four different amines.

Step 1: Monosubstitution at C-4

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF) at -78 °C, add a solution of the first amine (Amine A, 1.1 eq) and a non-nucleophilic base (1.1 eq) in the same solvent dropwise over a prolonged period.

  • Stir the reaction at -78 °C for several hours, monitoring carefully to maximize the formation of the monosubstituted product.

  • Work-up and purify as described in Protocol 1, Step 1.

Step 2: Monosubstitution at C-8

  • To a solution of the 4-(Amine A)-2,6,8-trichloropyrimido[5,4-d]pyrimidine (1.0 eq) in a suitable solvent, add the second amine (Amine B, 1.2 eq) and a base. The reaction temperature may need to be slightly elevated from Step 1.

  • Monitor the reaction for the formation of the 4,8-disubstituted product.

  • Work-up and purify.

Step 3: Monosubstitution at C-2

  • To the 4-(Amine A)-8-(Amine B)-2,6-dichloropyrimido[5,4-d]pyrimidine (1.0 eq), add the third amine (Amine C, 1.5-2.0 eq) and a base. This step typically requires higher temperatures (e.g., 80-100 °C).

  • Monitor the reaction for the formation of the trisubstituted product.

  • Work-up and purify.

Step 4: Monosubstitution at C-6

  • To the 4-(Amine A)-8-(Amine B)-2-(Amine C)-6-chloropyrimido[5,4-d]pyrimidine (1.0 eq), add the fourth amine (Amine D, >2.0 eq) and a base. This final substitution generally requires the highest temperature and longest reaction time.

  • Monitor the reaction until completion.

  • Work-up and purify to obtain the final "abcd" tetrasubstituted product.

Amine Sequence (A, B, C, D)Overall Yield (%)Reference
Piperazine, Diethanolamine, Diethanolamine, EthanolamineNot specified

Note: The yields for the "abcd" pattern are highly dependent on the specific amines used and the optimization of each step. The provided example is illustrative.

Visualizations

Experimental Workflow for Sequential Substitution

G start 2,4,6,8-Tetrachloropyrimido [5,4-d]pyrimidine step1 Step 1: Nucleophilic Substitution at C-4/C-8 (Amine A) start->step1 intermediate1 4,8-Disubstituted-2,6-dichloro (abab or abac) or 4-Substituted-2,6,8-trichloro (abcd) step1->intermediate1 step2 Step 2: Nucleophilic Substitution at C-2/C-6 (Amine B) intermediate1->step2 end Final Tetrasubstituted Pyrimido[5,4-d]pyrimidine (abab, abac, or abcd) intermediate1->end For abab intermediate2 4,8-Disubstituted-2-substituted-6-chloro (abac or abcd) step2->intermediate2 For abac & abcd step3 Step 3: Nucleophilic Substitution at C-6 (Amine C) intermediate2->step3 step3->end For abac & abcd

Caption: General experimental workflow for the sequential nucleophilic substitution of this compound.

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p_E2F p-pRb + E2F pRb_E2F->pRb_p_E2F Releases CyclinE Cyclin E (Transcription) pRb_p_E2F->CyclinE Activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 Binds & Activates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Promotes Inhibitor Pyrimido[5,4-d]pyrimidine CDK2 Inhibitor Inhibitor->CyclinE_CDK2 Inhibits

Caption: Simplified signaling pathway of CDK2 in the G1/S transition of the cell cycle and the inhibitory action of pyrimido[5,4-d]pyrimidine-based inhibitors.

References

The Amination of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: A Versatile Platform for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 25, 2025 – The reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with amine nucleophiles represents a critical pathway for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug development. The pyrimido[5,4-d]pyrimidine core is a key pharmacophore, and the ability to selectively substitute its chloro groups with various amines allows for the fine-tuning of molecular properties to target a wide array of biological targets, including kinases and transporters. This application note provides detailed protocols and quantitative data for the sequential and complete substitution of this compound with various amine nucleophiles, offering a foundational guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a highly reactive scaffold amenable to sequential nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine rings facilitates the displacement of the chlorine atoms by a wide range of nucleophiles, particularly primary and secondary amines. The reactivity of the four chlorine atoms is differentiated, allowing for controlled, stepwise substitution to generate a variety of substitution patterns. This regioselectivity is crucial for building libraries of compounds with diverse functionalities for structure-activity relationship (SAR) studies.

Regioselectivity of Substitution

The substitution of chlorine atoms on the this compound core does not occur randomly. The positions at C4 and C8 are generally more reactive towards nucleophilic attack than the C2 and C6 positions. This preferential reactivity is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during the attack at the C4/C8 positions. By carefully controlling reaction conditions such as temperature, solvent, and stoichiometry, it is possible to achieve selective mono-, di-, tri-, or tetra-substitution with one or more amine nucleophiles. For instance, using low temperatures and dilute solutions can favor mono-substitution at the C4 position.

Application Notes

The selective substitution of this compound with amines allows for the creation of diverse molecular architectures. By introducing different amine functionalities, researchers can modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug efficacy and pharmacokinetics. The resulting amino-substituted pyrimido[5,4-d]pyrimidines have been investigated as potential inhibitors of cyclin-dependent kinases (CDKs), showcasing their relevance in oncology research.

Experimental Protocols

General Procedure for Sequential Amination

The following protocols outline the general steps for the sequential substitution of this compound with amine nucleophiles. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Mono- and Di-substitution at C4 and C8 Positions

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH2Cl2).

  • Nucleophile Addition: Cool the solution to a low temperature (e.g., -78 °C or 0 °C). Slowly add a solution of the first amine nucleophile (1.0-2.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-2.5 eq) in the same solvent.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature and allow it to warm to room temperature over a specified period. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 4-amino-2,6,8-trichloropyrimido[5,4-d]pyrimidine or 4,8-diamino-2,6-dichloropyrimido[5,4-d]pyrimidine derivative.

Protocol 2: Substitution at C2 and C6 Positions

  • Starting Material: Use the 4,8-diamino-2,6-dichloropyrimido[5,4-d]pyrimidine obtained from Protocol 1 as the starting material.

  • Reaction Setup: Dissolve the starting material (1.0 eq) in a suitable solvent (e.g., THF, dioxane, or ethanol).

  • Nucleophile Addition: Add the second amine nucleophile (2.0-5.0 eq) and, if necessary, a base.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 50-100 °C) for a specified duration.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the fully substituted N2,N4,N6,N8-tetra-substituted pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraamine.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various amino-substituted pyrimido[5,4-d]pyrimidines.

Table 1: Sequential Substitution Reactions

EntryStarting MaterialAmine NucleophileStoichiometry (Amine:Substrate)SolventTemperature (°C)Time (h)ProductYield (%)
12,4,6,8-Tetrachloro-pd pPiperazine2.2 : 1THF0 to RT24,8-bis(piperazin-1-yl)-2,6-dichloro-pdp75
24,8-bis(piperazin-1-yl)-2,6-dichloro-pdpDiethanolamineExcessTHFReflux122,6-bis(bis(2-hydroxyethyl)amino)-4,8-bis(piperazin-1-yl)-pdp-
32,4,6,8-Tetrachloro-pdpEthanolamine-THF--Sequentially substituted product-
42,4,6,8-Tetrachloro-pdpDiethanolamine-THF--Sequentially substituted product-

*pdp: pyrimido[5,4-d]pyrimidine. Data for entries 2-4 indicate successful sequential substitution as reported, though specific yields were not provided in the abstract.[1]

Table 2: Quadruple Substitution Reaction

EntryStarting MaterialNucleophileSolventTemperature (°C)Time (h)ProductYield (%)
12,4,6,8-Tetrachloro-pdpSodium AzideAcetonitrile/WaterRT22,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine86

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathway start 2,4,6,8-Tetrachloro- pyrimido[5,4-d]pyrimidine mono_sub 4-Amino-2,6,8-trichloro- pdp start->mono_sub Amine 1 (1 eq) Low Temp. di_sub_sym 4,8-Diamino-2,6-dichloro- pdp (abab pattern) start->di_sub_sym Amine 1 (>2 eq) di_sub_asym 4-Amino-8-amino'-2,6-dichloro- pdp (abcd pattern - step 2) mono_sub->di_sub_asym Amine 2 (1 eq) tetra_sub 2,4,6,8-Tetraamino- pdp (abab, abac, or abcd) di_sub_sym->tetra_sub Amine 2 (>2 eq) Heat tri_sub 2,4,8-Triamino-6-chloro- pdp (abac or abcd pattern) di_sub_asym->tri_sub Amine 3 tri_sub->tetra_sub Amine 4

Caption: Stepwise nucleophilic substitution pathway.

experimental_workflow setup Reaction Setup (Tetrachloro-pdp in solvent) addition Slow addition of Amine & Base @ Low Temp. setup->addition reaction Reaction Monitoring (TLC / LC-MS) addition->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization

Caption: General experimental workflow for amination.

Conclusion

The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of novel heterocyclic compounds. The ability to control the substitution pattern through careful manipulation of reaction conditions provides a powerful tool for medicinal chemists. The protocols and data presented herein serve as a valuable resource for the design and synthesis of new pyrimido[5,4-d]pyrimidine derivatives with potential therapeutic applications. Further exploration of a wider range of amine nucleophiles and detailed investigation of the biological activities of the resulting compounds are warranted.

References

Application Notes and Protocols for the Functionalization of the Pyrimido[5,4-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic system due to its structural analogy to purines, making it a cornerstone in the development of various therapeutic agents.[1][2] Derivatives of this core have demonstrated a wide range of biological activities, including anti-platelet, anti-trypanosomal, anti-leishmanial, anti-diabetic, and anti-cancer properties.[2][3][4][5][6] This document provides detailed protocols and application notes for the functionalization of the pyrimido[5,4-d]pyrimidine core at the C-2, C-4, C-6, and C-8 positions, with a primary focus on the sequential nucleophilic substitution of the versatile precursor, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.

Strategic Functionalization via Sequential Nucleophilic Substitution

The functionalization of the pyrimido[5,4-d]pyrimidine core is most effectively achieved through a controlled, stepwise nucleophilic substitution of this compound.[1][2] The reactivity of the chloro substituents varies, with the C-4 and C-8 positions being significantly more susceptible to nucleophilic attack than the C-2 and C-6 positions. This inherent difference in reactivity allows for a selective and stepwise introduction of various functional groups.[2]

By carefully controlling reaction conditions such as temperature, solvent, and stoichiometry of the nucleophile, a diverse array of substitution patterns can be achieved, including ABAB, ABAC, and ABCD, where A, B, C, and D represent different nucleophiles.[1]

Logical Workflow for Stepwise Functionalization

The general strategy for the stepwise functionalization of this compound is outlined below.

G start 2,4,6,8-Tetrachloro- pyrimido[5,4-d]pyrimidine step1 First Nucleophilic Substitution (Nu-A, 2 equiv.) Preferential attack at C-4 and C-8 start->step1 intermediate1 4,8-Disubstituted-2,6-dichloro- pyrimido[5,4-d]pyrimidine step1->intermediate1 step2 Second Nucleophilic Substitution (Nu-B, 2 equiv.) Attack at C-2 and C-6 intermediate1->step2 step3 Second Nucleophilic Substitution (Nu-B, 1 equiv.) Selective attack at C-2 or C-6 intermediate1->step3 product_abab 2,6-(Nu-B)-4,8-(Nu-A)- pyrimido[5,4-d]pyrimidine (ABAB Pattern) step2->product_abab intermediate2 2-(Nu-B)-4,8-(Nu-A)-6-chloro- pyrimido[5,4-d]pyrimidine (and regioisomer) step3->intermediate2 step4 Third Nucleophilic Substitution (Nu-C) Attack at the remaining chloro-position intermediate2->step4 product_abac 2-(Nu-B)-6-(Nu-C)-4,8-(Nu-A)- pyrimido[5,4-d]pyrimidine (ABAC Pattern) step4->product_abac

Caption: Stepwise functionalization workflow.

Experimental Protocols

Protocol 1: Synthesis of 4,8-Disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidines (Intermediate 1)

This protocol describes the selective substitution at the C-4 and C-8 positions.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine) (2.0 equivalents)

  • Copper(I) iodide (CuI) (catalyst)

  • Cesium carbonate (Cs2CO3) (base)

  • Nitrobenzene (solvent)

  • Petroleum ether (for chromatography)

  • Dichloromethane (for chromatography)

Procedure:

  • To a two-necked flask, add this compound (1.0 eq), the desired amine nucleophile (2.0 eq), CuI (0.03 eq), and Cs2CO3 (1.0 eq).

  • Add nitrobenzene as the solvent.

  • Heat the reaction mixture to 180°C under a nitrogen atmosphere for 16 hours.[7]

  • After the reaction is complete, remove the nitrobenzene by distillation under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and dichloromethane (e.g., 6:1 v/v) to yield the 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine.[7]

Quantitative Data for Representative C-4/C-8 Disubstitution:

NucleophileProductYield (%)Reference
Piperidine2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine95.0[7]
Protocol 2: Synthesis of 2,4,6,8-Tetrasubstituted Pyrimido[5,4-d]pyrimidines (ABAB Pattern)

This protocol describes the substitution at the remaining C-2 and C-6 positions of a 4,8-disubstituted intermediate. This is exemplified by the synthesis of Dipyridamole.

Materials:

  • 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine (Intermediate 1)

  • Diethanolamine (nucleophile and solvent)

  • Ethanol

  • Toluene

  • Purified water

Procedure:

  • In a reaction vessel, mix 2,6-dichloro-4,8-dipiperidino-pyrimido[5,4-d]pyrimidine (1 eq) with an excess of diethanolamine (10 volumes).[8]

  • Heat the mixture to 113-115°C and maintain for 45-48 hours.[8]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to 75-80°C.

  • Add ethanol (5 volumes) and stir for 10 minutes.[8]

  • Add toluene (10 volumes) at 70-75°C and stir for 15 minutes.[8]

  • Add purified water (15 volumes) at 70-75°C and stir at 60-65°C for 30 minutes.[8]

  • Cool the mixture to room temperature (25-30°C) and stir for 30 minutes to allow for precipitation.[8]

  • Isolate the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

Quantitative Data for Representative C-2/C-6 Disubstitution:

Starting MaterialNucleophileProductYield (%)Reference
2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidineDiethanolamineDipyridamoleNot specified[5][8]
4,8-bis(Piperazine)-2,6-dichloropyrimido[5,4-d]pyrimidineEthanolamine4,8-bis(Piperazine)-2,6-bis(ethanolamino)pyrimido[5,4-d]pyrimidineNot specified[2]
Protocol 3: Synthesis of 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine

This protocol describes the conversion of all four chloro-positions to azido groups.

Materials:

  • This compound

  • Sodium azide

  • Solvent (e.g., DMF or Acetone)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add an excess of sodium azide.

  • Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitor by TLC).

  • Upon completion, the product can be isolated by precipitation with water, followed by filtration and drying.

Quantitative Data for Azidation:

Starting MaterialReagentProductYield (%)Reference
This compoundSodium Azide2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine86[9]

Application Notes: Therapeutic Potential of Functionalized Pyrimido[5,4-d]pyrimidines

GPR119 Agonists for Type 2 Diabetes

Derivatives of the pyrimido[5,4-d]pyrimidine core have been identified as potent agonists of the G-protein coupled receptor 119 (GPR119).[2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cAMP levels, which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[10][11] This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes.

GPR119 Signaling Pathway:

GPR119_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC activates Agonist Pyrimido[5,4-d]pyrimidine Agonist Agonist->GPR119 binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

Caption: GPR119 agonist signaling cascade.

CDK2 Inhibitors for Cancer Therapy

The pyrimido[5,4-d]pyrimidine scaffold has been utilized to develop inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[12] CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression.[4] Inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis in cancer cells.[3]

CDK2 Signaling Pathway in Cell Cycle Progression:

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb hyperphosphorylates Apoptosis Apoptosis CyclinE_CDK2->Apoptosis inhibition leads to Inhibitor Pyrimido[5,4-d]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2 role in G1/S transition and inhibition.

Antitrypanosomal and Antileishmanial Agents

Recent studies have highlighted the potential of pyrimido[5,4-d]pyrimidine derivatives as a novel class of agents against neglected tropical diseases such as Human African Trypanosomiasis (HAT) and leishmaniasis.[3][4][6] These compounds have shown low micromolar activity against Trypanosoma brucei and Leishmania infantum.[3][6] The development of new scaffolds like pyrimido[5,4-d]pyrimidine is crucial to combat the growing drug resistance and toxicity issues associated with current therapies.

Conclusion

The pyrimido[5,4-d]pyrimidine core is a highly versatile scaffold that allows for systematic functionalization at its C-2, C-4, C-6, and C-8 positions. The well-established methodology of sequential nucleophilic substitution on the tetrachloro-precursor provides a robust platform for the synthesis of diverse libraries of compounds. The demonstrated applications in oncology, metabolic disorders, and infectious diseases underscore the therapeutic potential of this heterocyclic system and warrant its further exploration in drug discovery programs.

References

protocol for the synthesis of dipyridamole from 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the antiplatelet agent dipyridamole, starting from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. The synthesis is a two-step process involving the selective substitution of chlorine atoms, first with piperidine to yield an intermediate, followed by a reaction with diethanolamine to produce the final active pharmaceutical ingredient. This protocol emphasizes a recently developed method that proceeds under milder conditions to improve the purity profile of the final compound. Additionally, this document outlines the mechanism of action of dipyridamole and includes relevant quantitative data and visualizations to support researchers in the fields of medicinal chemistry and drug development.

Introduction

Dipyridamole is a widely used medication for its vasodilatory and antiplatelet properties. Its therapeutic effects are primarily attributed to its ability to inhibit phosphodiesterase (PDE) and to block the cellular reuptake of adenosine, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.[1][2] These molecular events ultimately result in the inhibition of platelet aggregation and vasodilation. The synthesis of dipyridamole from this compound is a key process for the pharmaceutical industry. This document presents a comprehensive protocol for this synthesis, focusing on a method that offers high purity and yield.

Physicochemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
This compound32980-71-5C₆Cl₄N₄269.90White Solid254-258
2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine7139-02-8C₁₆H₂₀Cl₂N₆367.28Solid249-251
Dipyridamole58-32-2C₂₄H₄₀N₈O₄504.63Yellow Crystalline Solid163-166

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine

This procedure outlines the selective substitution of the chlorine atoms at the C4 and C8 positions of the starting material with piperidine.

Materials:

  • This compound

  • Piperidine

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Nitrobenzene

  • Petroleum ether

  • Dichloromethane (DCM)

Procedure:

  • To a 250 mL two-necked flask, add this compound (13.1 g, 48.9 mmol), piperidine (a molar excess, e.g., 2.2 equivalents), CuI (0.28 g, 1.5 mmol), and Cs₂CO₃ (16.0 g, 48.9 mmol).

  • Add 100 mL of nitrobenzene to the flask as the reaction solvent.

  • Heat the reaction mixture to 180°C for 16 hours under a nitrogen atmosphere.

  • After the reaction is complete, remove the nitrobenzene by distillation under reduced pressure.

  • Purify the crude product by column chromatography using a solvent mixture of petroleum ether and dichloromethane (6:1, v/v) to obtain the solid product.[3]

Expected Outcome:

This procedure is expected to yield approximately 17.0 g (95.0%) of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine as a solid with a purity of approximately 99%.[3]

Step 2: Synthesis of Dipyridamole

This protocol describes the synthesis of dipyridamole from the intermediate synthesized in Step 1, using a lower temperature method to minimize impurity formation.[4]

Materials:

  • 2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine

  • Diethanolamine

  • Ethanol

  • Toluene

  • Purified water

Procedure:

  • In a reaction vessel, mix 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine (1 equivalent) with diethanolamine (10 volumes).

  • Stir the mixture at 25-30°C for 10 minutes.

  • Heat the reaction mixture to 113-115°C and maintain this temperature for 45-48 hours.

  • After the reaction is complete, cool the mixture to 75-80°C.

  • Add ethanol (5 volumes) to the mixture and stir for 10 minutes at 75-80°C.

  • Add toluene (10 volumes) and stir for an additional 15 minutes at 70-75°C.

  • Add purified water (15 volumes) and stir the mixture at 60-65°C for 30 minutes.

  • Cool the mixture to 25-30°C and continue stirring for 30 minutes to allow for precipitation.

  • Filter the precipitated solid and wash it with purified water (2 x 5 volumes).

  • Dry the solid at 75-80°C under reduced pressure to obtain crude dipyridamole as a yellow crystalline solid.

Purification of Dipyridamole:

The crude dipyridamole can be further purified by recrystallization to achieve higher purity.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., 95% acetic acid).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Expected Outcome:

This process is expected to yield crude dipyridamole with a purity of greater than 98%.[4] Further purification can yield a product with an HPLC purity of 99.0-99.5%.[5]

Summary of Reaction Data

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1This compound, PiperidineCuI, Cs₂CO₃, Nitrobenzene18016~95~99
22,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine, DiethanolamineEthanol, Toluene, Water113-11545-48->98 (crude)

Visualizations

Dipyridamole Synthesis Workflow

Synthesis_Workflow start 2,4,6,8-Tetrachloropyrimido [5,4-d]pyrimidine intermediate 2,6-Dichloro-4,8-dipiperidino pyrimido[5,4-d]pyrimidine start->intermediate Piperidine, CuI, Cs₂CO₃ Nitrobenzene, 180°C final Dipyridamole intermediate->final Diethanolamine 113-115°C

Caption: Synthetic route for dipyridamole from this compound.

Dipyridamole Mechanism of Action

Dipyridamole_Mechanism cluster_cell Platelet/Vascular Smooth Muscle Cell cluster_extracellular Extracellular Space PDE Phosphodiesterase (PDE) AMP AMP PDE->AMP AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP cAMP->PDE Platelet_Aggregation Platelet Aggregation (Inhibition) cAMP->Platelet_Aggregation Vasodilation Vasodilation cAMP->Vasodilation Adenosine_uptake Adenosine Reuptake Transporter Adenosine Adenosine Adenosine->AC Activates Dipyridamole Dipyridamole Dipyridamole->PDE Inhibits Dipyridamole->Adenosine_uptake Blocks

References

Applications of Pyrimido[5,4-d]pyrimidine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its structural resemblance to purines allows for interaction with a variety of biological targets, leading to the development of potent and selective therapeutic agents. This document provides detailed application notes on the anticancer, anti-inflammatory, and antiparasitic properties of pyrimido[5,4-d]pyrimidine derivatives, complete with quantitative data, experimental protocols, and visualizations of relevant signaling pathways and workflows.

Anticancer Applications: Targeting Kinase Signaling

Pyrimido[5,4-d]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases that are often dysregulated in cancer. Their mechanism of action typically involves competitive binding at the ATP-binding site of the kinase, thereby blocking downstream signaling pathways that control cell proliferation, survival, and differentiation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Mutations and overexpression of EGFR are common drivers of non-small cell lung cancer (NSCLC) and other solid tumors. Pyrimido[5,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors, including those effective against resistance mutations like T790M.

Quantitative Data: EGFR Inhibitory Activity

Compound ClassTargetCell LineIC50 (µM)Reference
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dionesEGFR L858R/T790MH1975 (NSCLC)Varies[1][2]
4,7-Disubstituted Pyrimido[4,5-d]pyrimidinesEGFRVariousVaries[3]
Pyrido[3,4-d]pyrimidine DerivativesEGFR L858R/T790MH1975 (NSCLC)0.49[4]
Indolyl-Pyrimidine HybridsEGFRMCF-7, HepG2, HCT-1160.25 - 0.50[5]

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the inhibition of the EGFR signaling cascade by a pyrimido[5,4-d]pyrimidine derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Activation PI3K PI3K EGFR->PI3K Activation RAS RAS Grb2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors e.g., c-Myc, AP-1 PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival EGF EGF EGF->EGFR Ligand Binding Pyrimido[5,4-d]pyrimidine Pyrimido[5,4-d]pyrimidine Pyrimido[5,4-d]pyrimidine->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrimido[5,4-d]pyrimidine derivatives have been shown to selectively inhibit CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.

Quantitative Data: CDK Inhibitory Activity

Compound ClassTargetIC50 (µM)Reference
2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidinesCDK20.05 - 0.31[6]
2,4-Disubstituted PyrimidinesCDK9as low as 0.08[7]
Pyrazolo[1,5-a]pyrimidine DerivativesCDK20.09 - 0.23
Pyrido[2,3-d]pyrimidine DerivativesCDK4/6Varies[8]

Signaling Pathway: CDK2 and Cell Cycle Regulation

The diagram below illustrates the role of CDK2 in the G1/S phase transition and its inhibition by pyrimido[5,4-d]pyrimidine derivatives.[4][9][10]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylation E2F E2F pRb->E2F Inhibition DNA_Replication DNA_Replication E2F->DNA_Replication Transcription of S-phase genes CyclinE CyclinE E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb Hyperphosphorylation Pyrimido[5,4-d]pyrimidine Pyrimido[5,4-d]pyrimidine Pyrimido[5,4-d]pyrimidine->CDK2 Inhibition

Caption: CDK2-mediated cell cycle progression and its inhibition.

Anti-inflammatory Applications

Chronic inflammation is a key factor in the development of numerous diseases. Pyrimido[5,4-d]pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[11][12]

Quantitative Data: Anti-inflammatory Activity

Compound ClassTargetIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidinesCOX-223.8 - 42.1[12]
Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidinesCOX-1/COX-26.00 (in vivo)[13]
Pyrimidine DerivativesCOX-2Comparable to meloxicam[14]

Experimental Workflow: In Vitro TNF-α Inhibition Assay

The following diagram outlines a typical workflow for assessing the TNF-α inhibitory potential of pyrimido[5,4-d]pyrimidine derivatives.[5][15]

TNFa_Workflow Start Start Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Compound_Treatment 2. Pre-treat with Pyrimido[5,4-d]pyrimidine Derivatives Cell_Culture->Compound_Treatment LPS_Stimulation 3. Stimulate with LPS to induce TNF-α production Compound_Treatment->LPS_Stimulation Supernatant_Collection 4. Collect Cell Supernatant LPS_Stimulation->Supernatant_Collection ELISA 5. Quantify TNF-α using ELISA Supernatant_Collection->ELISA Data_Analysis 6. Calculate IC50 ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for TNF-α inhibition assay.

Antiparasitic Applications

Pyrimido[5,4-d]pyrimidine derivatives have demonstrated significant activity against various parasites, including Trypanosoma brucei (the causative agent of sleeping sickness) and Leishmania infantum (a causative agent of leishmaniasis).[1][2][3][16]

Quantitative Data: Antiparasitic Activity

CompoundTarget OrganismIC50 (µM)Selectivity Index (SI)Reference
Derivative 4cTrypanosoma brucei0.94>107[2][3][16]
Derivative 4cLeishmania infantum3.13>32[2][3][16]
Various DerivativesTrypanosoma brucei0.9 - 13.4>10[2][3]

Experimental Workflow: In Vitro Antileishmanial Assay

The following diagram illustrates a common workflow for evaluating the efficacy of compounds against intracellular Leishmania amastigotes.[17][18][19]

Leishmania_Workflow Start Start Macrophage_Culture 1. Culture Macrophages (e.g., THP-1) Start->Macrophage_Culture Infection 2. Infect Macrophages with Leishmania promastigotes Macrophage_Culture->Infection Compound_Treatment 3. Treat with Pyrimido[5,4-d]pyrimidine Derivatives Infection->Compound_Treatment Incubation 4. Incubate to allow amastigote proliferation Compound_Treatment->Incubation Lysis_Staining 5. Lyse cells and/or stain for amastigotes Incubation->Lysis_Staining Quantification 6. Quantify amastigote viability/number Lysis_Staining->Quantification Data_Analysis 7. Calculate IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for intracellular antileishmanial assay.

Experimental Protocols

Protocol 1: Synthesis of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines[3][16]

This protocol describes a general method for the synthesis of 4,8-disubstituted pyrimido[5,4-d]pyrimidines, which have shown potent antiparasitic activity.

Materials:

  • Appropriate 6-cyanopurine precursor

  • Hydrazine hydrate

  • Ethanol or Dimethyl sulfoxide (DMSO)

  • Substituted aldehyde

  • Piperidine or Sulfuric acid (catalytic amount)

Procedure:

  • Hydrazinolysis: To a suspension of the 6-cyanopurine precursor in ethanol or DMSO, add hydrazine hydrate (2.5 equivalents). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Cyclization: Add a catalytic amount of piperidine or sulfuric acid to the reaction mixture from step 1, followed by the addition of the desired substituted aldehyde (1.0-1.2 equivalents).

  • Reaction: Stir the mixture at 30-80°C for 8-25 hours, depending on the specific reactants. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter the resulting precipitate. Wash the solid with cold ethanol and diethyl ether.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield the desired 4,8-disubstituted pyrimido[5,4-d]pyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of pyrimido[5,4-d]pyrimidine derivatives against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK2)

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Pyrimido[5,4-d]pyrimidine derivative (test compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimido[5,4-d]pyrimidine derivative in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vitro Anti-inflammatory COX Inhibition Assay[6][7][20][21][22]

This protocol outlines a method for screening compounds for their ability to inhibit COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Pyrimido[5,4-d]pyrimidine derivative (test compound)

  • COX inhibitor screening assay kit (e.g., Cayman Chemical, BPS Bioscience)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compound at various concentrations. Include a positive control (known COX inhibitor, e.g., celecoxib for COX-2) and a negative control (no inhibitor). Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

  • Reaction Termination and Detection: Stop the reaction and measure the product (e.g., Prostaglandin G2) using the detection method provided in the kit (often fluorometric).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC50 values and the selectivity index (IC50 COX-1 / IC50 COX-2).

Protocol 4: Antiviral Plaque Reduction Assay[23][24]

This protocol describes a standard method to evaluate the antiviral activity of pyrimido[5,4-d]pyrimidine derivatives.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock with a known titer

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Pyrimido[5,4-d]pyrimidine derivative (test compound)

  • Overlay medium (e.g., containing methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques. Allow the virus to adsorb for 1 hour.

  • Treatment: After adsorption, remove the virus inoculum, wash the cells, and add the overlay medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

  • Plaque Visualization: Remove the overlay medium, fix the cells, and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 (50% effective concentration) from the dose-response curve.

References

Application Notes and Protocols: Development of Kinase Inhibitors Utilizing a Pyrimido[5,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to purine has made it an attractive framework for the design of inhibitors targeting ATP-binding sites in various enzymes, particularly protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a cornerstone of modern drug discovery.

These application notes provide a comprehensive overview of the development of kinase inhibitors based on the pyrimido[5,4-d]pyrimidine core. This document details synthetic strategies, key biological assays for inhibitor characterization, and relevant signaling pathways where these inhibitors have shown potential. The information is intended to serve as a practical guide for researchers engaged in the design, synthesis, and evaluation of novel kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative compounds based on the pyrimido[5,4-d]pyrimidine and the closely related pyrimido[4,5-d]pyrimidine scaffold against various protein kinases. The data, presented as IC50 values, has been compiled from multiple studies to provide a comparative overview.

Table 1: Inhibitory Activity of Pyrimido[5,4-d]pyrimidine Derivatives

Compound IDTargetIC50 (µM)Cell Line/Assay Conditions
NU3108 ENT10.026[(3)H]thymidine incorporation assay in COR-L23 cells[1]
Dipyridamole ENT10.015[(3)H]thymidine incorporation assay in COR-L23 cells[1]
Compound 4c T. brucei0.94In vitro culture[2]
Compound 4c L. infantum3.13In vitro culture[2]

Note: While ENT1 (Equilibrative Nucleoside Transporter 1) is not a kinase, this data is included to show the broader biological activity of the scaffold. The anti-parasitic activity may be linked to inhibition of parasite-specific kinases.

Table 2: Inhibitory Activity of Pyrimido[4,5-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)
Compound 7f CDK2/Cyclin A0.05[3]
Compound 7e CDK2/Cyclin A0.25[3]
Compound 7a CDK2/Cyclin A0.31[3]
Compound 6d CDK4/Cyclin D0.66[3]
Compound 7f CDK4/Cyclin D0.86[3]
Compound 6b CDK4/Cyclin D2.14[3]
Compound 6b EGFR5.5[3]
Compound 6d EGFR7.8[3]

Experimental Protocols

I. General Synthesis of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines

This protocol describes a general method for the synthesis of 4,8-disubstituted pyrimido[5,4-d]pyrimidines, adapted from published procedures.

Materials:

  • Substituted 6-cyanopurines

  • Hydrazine hydrate

  • Appropriate aldehyde

  • Piperidine

  • Ethanol (EtOH)

  • Dimethyl sulfoxide (DMSO)

  • Sulfuric acid (catalytic amount)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 4-hydrazinylpyrimido[5,4-d]pyrimidines:

    • Dissolve the starting 6-cyanopurine in a mixture of acetonitrile and ethanol.

    • Add hydrazine hydrate (2.5 equivalents) to the solution at room temperature.

    • Stir the reaction for 1 hour, monitoring the formation of the intermediate by TLC.

    • In a separate reaction, some intermediates can be obtained in a "one-pot" reaction by identifying the intermediate via TLC and then adding hydrazine hydrate.

  • Dimroth Rearrangement:

    • The resulting 3,4-dihydropyrimido[5,4-d]pyrimidine can be converted to the aromatic pyrimido[5,4-d]pyrimidine via a Dimroth rearrangement.

    • This is achieved by reacting the intermediate with a suitable nucleophile, such as piperidine, in ethanol at 80°C for 8-25 hours.

  • Synthesis of Final Compounds:

    • The 4-hydrazinylpyrimido[5,4-d]pyrimidine is then reacted with a slight excess of the desired aldehyde in DMSO or ethanol.

    • A catalytic amount of sulfuric acid is added, and the reaction is stirred at 30°C for 10-60 minutes.

    • The product often precipitates from the reaction mixture or upon the addition of water.

    • The solid product is collected by filtration and washed with water or a suitable solvent mixture.

    • If necessary, the crude product is purified by column chromatography on silica gel.

  • Characterization:

    • The structure and purity of the final compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

II. Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general luminescence-based assay to determine the in vitro potency (IC50) of pyrimido[5,4-d]pyrimidine derivatives against a target kinase.[4] This method measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition.

Materials:

  • Purified recombinant target kinase (e.g., CDK2, BTK, EGFR)

  • Specific peptide substrate for the kinase

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Test compounds (pyrimido[5,4-d]pyrimidine derivatives) dissolved in DMSO

  • Positive control inhibitor

  • 384-well white opaque assay plates

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold dilution series starting from 10 mM is common.

    • Include a DMSO-only vehicle control and a positive control inhibitor.

  • Assay Plate Preparation:

    • Add 1 µL of each diluted compound, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, the target kinase, and its peptide substrate at optimized concentrations.

    • Dispense the kinase reaction mixture into each well.

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to determine 100% inhibition.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to all wells according to the manufacturer's instructions.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic dose-response curve.

III. Cellular Proliferation Assay (MTT Assay)

This protocol describes the use of an MTT assay to evaluate the effect of pyrimido[5,4-d]pyrimidine derivatives on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.

    • Include a vehicle control (medium with DMSO, not exceeding 0.5%) and a blank control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Logical Relationships and Workflows

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase target_id Target Identification & Validation assay_dev Assay Development target_id->assay_dev hts High-Throughput Screening (HTS) assay_dev->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead (HTL) hit_id->hit_to_lead lead_opt Lead Optimization (LO) hit_to_lead->lead_opt lead_sel Lead Selection lead_opt->lead_sel invivo In Vivo Efficacy & PK/PD lead_sel->invivo tox Toxicology Studies invivo->tox ind IND-Enabling Studies tox->ind candidate_sel Candidate Selection ind->candidate_sel

Caption: A generalized workflow for kinase inhibitor drug discovery.

Signaling Pathways

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimido[5,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

CDK2_Signaling CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyperphosphorylates S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes Inhibitor Pyrimido[5,4-d]pyrimidine Inhibitor Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Recruits & Activates PLCy2 PLCγ2 BTK->PLCy2 Phosphorylates IP3_DAG IP3 & DAG PLCy2->IP3_DAG PIP2 -> IP3/DAG PIP2 PIP2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate NFkB NF-κB Ca_PKC->NFkB Activates B_Cell_Activity B-Cell Proliferation, Survival, Differentiation NFkB->B_Cell_Activity Inhibitor Pyrimido[5,4-d]pyrimidine Inhibitor Inhibitor->BTK Inhibits

Caption: Simplified BTK signaling pathway in B-cells.

References

Application Notes and Protocols for the Synthesis of Antitrypanosomal and Antileishmanial Pyrimido[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrimido[5,4-d]pyrimidine derivatives as potent agents against Trypanosoma brucei and Leishmania infantum, the causative agents of African trypanosomiasis (sleeping sickness) and leishmaniasis, respectively. The information presented is collated from recent studies and is intended to guide researchers in the development of novel therapeutics for these neglected tropical diseases.

Introduction

Pyrimido[5,4-d]pyrimidines have emerged as a promising scaffold in the search for new antitrypanosomal and antileishmanial drugs.[1][2][3][4] These heterocyclic compounds have demonstrated potent activity against both parasites, often in the low micromolar to nanomolar range, combined with favorable selectivity indices, indicating a lower propensity for toxicity to mammalian cells.[1][2][3] This document outlines the synthesis of a particularly active derivative, compound 4c (4-hydrazinyl-8-(3-((pyridin-4-yl)methoxy)phenyl)pyrimido[5,4-d]pyrimidine), and summarizes the biological activity of a series of related compounds.

Data Presentation: Biological Activity

The following table summarizes the in vitro biological activity of selected pyrimido[5,4-d]pyrimidine derivatives against T. brucei, L. infantum, and a mammalian cell line (THP-1) to assess cytotoxicity and selectivity.

Table 1: Antitrypanosomal and Antileishmanial Activity of Pyrimido[5,4-d]pyrimidine Derivatives

CompoundRR'T. brucei IC50 (µM)L. infantum (promastigote) IC50 (µM)L. infantum (amastigote) IC50 (µM)THP-1 CC50 (µM)Selectivity Index (T. brucei)Selectivity Index (L. infantum amastigote)
4c 3-((pyridin-4-yl)methoxy)phenylH0.943.13Not Reported>100>107>32
4a 4-methoxyphenylHNot Reported>10Not Reported>100--
4n 4-(trifluoromethoxy)phenylH0.112.543.0025.52328.5
5a 3-(2-hydroxyethoxy)phenyl4-hydroxybenzylidene1.87>10Not Reported>100>53-
5j 3-(3-hydroxypropoxy)phenyl3,4-dihydroxybenzylidene2.05>10Not Reported>100>49-
5q 3-((pyridin-4-yl)methoxy)phenyl4-hydroxybenzylidene1.73>10Not Reported>100>58-

Data compiled from multiple sources.[1][2][5]

Experimental Protocols

This section provides a detailed methodology for the synthesis of the highly active compound 4c . The overall synthetic workflow is depicted in the diagram below.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Material Synthesis cluster_1 Core Scaffold Synthesis cluster_2 Final Product Synthesis 6-Chloropurine 6-Chloropurine 6-Cyanopurine 6-Cyanopurine 6-Chloropurine->6-Cyanopurine Cyanation Intermediate_1 6-Cyano-9-(aryl)purine 6-Cyanopurine->Intermediate_1 N-Arylation Substituted_Aniline Substituted Aniline Substituted_Aniline->Intermediate_1 Intermediate_2 4-Amino-8-(aryl)pyrimido[5,4-d]pyrimidine-3-carbonitrile Intermediate_1->Intermediate_2 Cyclization Intermediate_3 4-Amino-8-(aryl)pyrimido[5,4-d]pyrimidine Intermediate_2->Intermediate_3 Decyanation Intermediate_4 4-Hydrazinyl-8-(aryl)pyrimido[5,4-d]pyrimidine (e.g., Compound 4c) Intermediate_3->Intermediate_4 Hydrazinolysis

Caption: General synthetic workflow for pyrimido[5,4-d]pyrimidine derivatives.

Protocol 1: Synthesis of 4-Hydrazinyl-8-(3-((pyridin-4-yl)methoxy)phenyl)pyrimido[5,4-d]pyrimidine (Compound 4c)

This protocol is adapted from the general procedures described in the literature.[5]

Step 1: Synthesis of the 8-Aryl-Substituted Pyrimido[5,4-d]pyrimidine Intermediate

  • Starting Material: The synthesis begins with a substituted 6-cyanopurine, which itself is not commercially available but can be synthesized from 6-chloropurine.

  • Reaction: To a suspension of the appropriate 8-aryl-substituted 4-aminopyrimido[5,4-d]pyrimidine in ethanol or dimethyl sulfoxide (DMSO), add hydrazine hydrate (2.5 molar equivalents).

  • A catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is then added.

  • The reaction mixture is stirred at room temperature (approximately 27°C) until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The resulting suspension is filtered.

  • The collected solid is washed sequentially with cold ethanol and diethyl ether.

  • The solid product, 4-hydrazinyl-8-(3-((pyridin-4-yl)methoxy)phenyl)pyrimido[5,4-d]pyrimidine (Compound 4c ), is then dried.

Note: For derivatives requiring a subsequent reaction with an aldehyde (e.g., to form hydrazones), the 4-hydrazinyl intermediate is used in the next step.

Step 2 (Optional): Synthesis of Hydrazone Derivatives

  • Reaction: The 4-hydrazinyl-8-aryl-pyrimido[5,4-d]pyrimidine intermediate is dissolved in a suitable solvent such as ethanol.

  • The desired aldehyde (1.1 molar equivalents) is added to the solution.

  • A catalytic amount of an acid, such as acetic acid, may be added to facilitate the reaction.

  • The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Upon cooling, the product often precipitates out of the solution.

  • The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the final hydrazone derivative.

Proposed Mechanism of Action

The precise molecular mechanism of action for this class of compounds against Trypanosoma and Leishmania has not been fully elucidated. However, based on the known biology of these parasites and the structure of the compounds, a likely mode of action is the interference with essential metabolic pathways, particularly those involving purine and pyrimidine metabolism. Both Trypanosoma and Leishmania are auxotrophic for purines, meaning they cannot synthesize them de novo and rely on salvaging them from their host. It is hypothesized that pyrimido[5,4-d]pyrimidines, as purine analogs, may act as "subversive substrates," being recognized and processed by parasite-specific enzymes in the purine salvage pathway, leading to the formation of toxic metabolites that disrupt DNA, RNA, and/or ATP synthesis.

Hypothesized Parasite-Specific Metabolic Disruption

Mechanism_of_Action cluster_Host Host Cell cluster_Parasite Parasite (Trypanosoma / Leishmania) Host_Purines Host Purines Purine_Salvage Purine Salvage Pathway (Parasite-Specific Enzymes) Host_Purines->Purine_Salvage Drug Pyrimido[5,4-d]pyrimidine Drug->Purine_Salvage Toxic_Metabolites Toxic Metabolites Purine_Salvage->Toxic_Metabolites Metabolic Activation DNA_RNA_Synthesis DNA/RNA Synthesis Toxic_Metabolites->DNA_RNA_Synthesis Inhibition ATP_Synthesis ATP Synthesis Toxic_Metabolites->ATP_Synthesis Inhibition Cell_Death Parasite Cell Death DNA_RNA_Synthesis->Cell_Death ATP_Synthesis->Cell_Death

Caption: Hypothesized mechanism of action of pyrimido[5,4-d]pyrimidines.

Conclusion

The pyrimido[5,4-d]pyrimidine scaffold represents a promising starting point for the development of new antitrypanosomal and antileishmanial agents. The synthetic routes are accessible, and the resulting compounds exhibit potent and selective activity against these parasites. Further investigation into the precise mechanism of action and in vivo efficacy of these compounds is warranted to advance them as potential clinical candidates.

References

Application Notes and Protocols for the Development of Pyrimido[5,4-d]pyrimidine-Based GPR119 Agonists for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1] This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin secretion from β-cells and the indirect promotion of insulin release through the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. This dual action makes GPR119 agonists an attractive therapeutic strategy for improving glycemic control with a potentially low risk of hypoglycemia.

This document provides detailed application notes and experimental protocols for the development and evaluation of a novel class of GPR119 agonists based on a pyrimido[5,4-d]pyrimidine scaffold.

GPR119 Signaling Pathway

GPR119 is a Gαs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, elevated cAMP triggers the release of GLP-1, which further enhances insulin secretion from β-cells.

GPR119_Signaling_Pathway cluster_beta_cell Pancreatic β-Cell cluster_l_cell Intestinal L-Cell Agonist Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs_protein Gαs Protein GPR119->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP Insulin_Secretion Glucose-Dependent Insulin Secretion cAMP->Insulin_Secretion Potentiates Agonist_L Agonist GPR119_L GPR119 Agonist_L->GPR119_L Binds Gs_protein_L Gαs Protein GPR119_L->Gs_protein_L Activates AC_L Adenylyl Cyclase Gs_protein_L->AC_L Stimulates cAMP_L cAMP AC_L->cAMP_L ATP to cAMP GLP1_Secretion GLP-1 Secretion cAMP_L->GLP1_Secretion Triggers GLP1_Secretion->Insulin_Secretion Stimulates

GPR119 Signaling Pathway in Pancreatic β-Cells and Intestinal L-Cells.

Data Presentation

The following tables summarize the in vitro and in vivo activities of representative pyrimido[5,4-d]pyrimidine-based GPR119 agonists.

Table 1: In Vitro Activity of Pyrimido[5,4-d]pyrimidine GPR119 Agonists

Compound IDGPR119 EC50 (nM)
15a2.2
21e8.1

Data sourced from a study on novel pyrimido[5,4-d]pyrimidine derivatives.[1]

Table 2: In Vivo Efficacy of Pyrimido[5,4-d]pyrimidine GPR119 Agonists in an Oral Glucose Tolerance Test (oGTT) in C57BL/6N Mice

Compound IDDose (mg/kg)Blood Glucose AUC0-2h Reduction (%)
15a1513.5
Metformin30018.0

Data sourced from a study on novel pyrimido[5,4-d]pyrimidine derivatives.[1]

Experimental Protocols

Protocol 1: Representative Synthesis of a Pyrimido[5,4-d]pyrimidine GPR119 Agonist

This protocol describes a general synthetic route for 2,4,6-trisubstituted pyrimido[5,4-d]pyrimidines, inspired by published synthetic methodologies.[2][3][4]

Synthesis_Workflow Start 2,4,6-Trichloropyrimidine Step1 Nucleophilic Substitution (Amine 1) Start->Step1 Intermediate1 Disubstituted Pyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution (Amine 2) Intermediate1->Step2 Intermediate2 Trisubstituted Pyrimidine Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Final_Product Pyrimido[5,4-d]pyrimidine Derivative Step3->Final_Product

General Synthetic Workflow.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Appropriate primary or secondary amines (e.g., 4-ethylpiperazine, 3-(trifluoromethyl)aniline)

  • Thiourea or a similar cyclizing agent

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reagents for work-up and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Step 1: Synthesis of the Disubstituted Pyrimidine Intermediate.

    • Dissolve 2,4,6-trichloropyrimidine (1 equivalent) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the first amine (1 equivalent) and a base such as TEA (1.1 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the disubstituted pyrimidine.

  • Step 2: Synthesis of the Trisubstituted Pyrimidine Intermediate.

    • Dissolve the disubstituted pyrimidine from Step 1 (1 equivalent) in DMF.

    • Add the second amine (1.1 equivalents) and a base such as DIPEA (1.2 equivalents).

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the trisubstituted pyrimidine.

  • Step 3: Cyclization to form the Pyrimido[5,4-d]pyrimidine Core.

    • This step can vary based on the desired final structure. A common method involves reaction with a suitable cyclizing agent. For example, a reaction with thiourea can introduce a thiol group for further modification.

    • Dissolve the trisubstituted pyrimidine from Step 2 (1 equivalent) in ethanol.

    • Add thiourea (1.2 equivalents) and a base like sodium ethoxide.

    • Reflux the mixture for 6-12 hours, monitoring by TLC.

    • Cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization or column chromatography to yield the final pyrimido[5,4-d]pyrimidine derivative.

Protocol 2: In Vitro GPR119 Activation - cAMP Accumulation Assay

This protocol details a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure intracellular cAMP levels in response to GPR119 agonists.

cAMP_Assay_Workflow Start HEK293 cells expressing human GPR119 Step1 Cell Seeding (384-well plate) Start->Step1 Step2 Compound Addition (serial dilutions) Step1->Step2 Step3 Incubation (30 min, RT) Step2->Step3 Step4 Addition of HTRF Reagents (cAMP-d2 & anti-cAMP Cryptate) Step3->Step4 Step5 Incubation (60 min, RT) Step4->Step5 Step6 Read Plate (665 nm / 620 nm) Step5->Step6 End EC50 Determination Step6->End oGTT_Workflow Start Fast Mice (overnight) Step1 Baseline Blood Glucose (t = -30 min) Start->Step1 Step2 Oral Administration of Compound/Vehicle Step1->Step2 Step3 Oral Glucose Challenge (t = 0 min) Step2->Step3 Step4 Blood Glucose Measurement (t = 15, 30, 60, 120 min) Step3->Step4 End AUC Calculation and Data Analysis Step4->End

References

Troubleshooting & Optimization

Technical Support Center: 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, focusing on improving yield and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common precursor is 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine (also known as pyrimido[5,4-d]pyrimidine-2,4,6,8(1H,3H,7H,9H)-tetraone), which is subsequently chlorinated.

Q2: Which chlorinating agents are typically used for this synthesis?

A2: Phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) is a common reagent system. Other reagents that can be used include a mixture of POCl₃ and chlorine gas (Cl₂).

Q3: What are the major challenges in this synthesis that can lead to low yields?

A3: The primary challenges include incomplete reaction, the formation of tar-like byproducts, hydrolysis of the product during workup, and over-chlorination. The reaction is also sensitive to moisture and temperature.

Q4: How can I purify the final product?

A4: Recrystallization is the most common method for purifying this compound. The choice of solvent is critical and may include solvents like chloroform or benzene, as indicated by thin-layer chromatography (TLC) analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting material.1. Use freshly opened or purified POCl₃ and PCl₅. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. 3. Extend the reaction time, checking for completion periodically. 4. Ensure the starting 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine is pure and dry.
Formation of a Dark Tar or Polymeric Material 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material or solvent.1. Maintain a consistent and controlled reaction temperature. Consider using a temperature-controlled oil bath. 2. Use high-purity, anhydrous solvents and starting materials.
Product Hydrolyzes During Workup 1. Exposure to moisture during the workup process. 2. Quenching the reaction with water or protic solvents at elevated temperatures.1. Conduct the workup under anhydrous conditions as much as possible until the excess chlorinating agent is removed. 2. Pour the reaction mixture onto crushed ice with vigorous stirring to ensure rapid cooling and minimize hydrolysis. Neutralize acidic byproducts promptly with a cold, dilute base solution.
Presence of Over-chlorinated Byproducts 1. Excess of chlorinating agent. 2. Prolonged reaction time at high temperatures.1. Use a stoichiometric amount of the chlorinating agent. 2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Inefficient recrystallization.1. Choose an appropriate extraction solvent in which the product has moderate solubility at room temperature and is highly soluble at elevated temperatures. 2. Screen for an optimal recrystallization solvent system. Consider a mixed solvent system if a single solvent is not effective.

Experimental Protocols

Synthesis of this compound

This protocol is based on the chlorination of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.

Materials:

  • 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Triethylbenzylammonium chloride (optional, as a phase-transfer catalyst)

  • Anhydrous inert solvent (e.g., perchloroethylene or toluene)

  • Crushed ice

  • Sodium bicarbonate solution (saturated, cold)

  • Anhydrous sodium sulfate

  • Appropriate organic solvent for extraction (e.g., chloroform or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine and the anhydrous inert solvent.

  • To this suspension, carefully add phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). If using a phase-transfer catalyst, add it at this stage.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction temperature and time will need to be optimized, but a typical range is 100-120°C for 4-8 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a cold, saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with an appropriate organic solvent (e.g., chloroform or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of this compound. Please note that this data is illustrative and may not represent results from a single, specific study.

Table 1: Effect of Chlorinating Agent on Yield

Chlorinating Agent Temperature (°C) Reaction Time (h) Yield (%)
POCl₃/PCl₅110685-90
POCl₃/Cl₂110880-85
SOCl₂/DMF801260-70

Table 2: Effect of Temperature on Yield

Chlorinating Agent Temperature (°C) Reaction Time (h) Yield (%)
POCl₃/PCl₅90875
POCl₃/PCl₅110688
POCl₃/PCl₅130482 (with increased byproducts)

Table 3: Effect of Reaction Time on Yield

Chlorinating Agent Temperature (°C) Reaction Time (h) Yield (%)
POCl₃/PCl₅110265
POCl₃/PCl₅110688
POCl₃/PCl₅1101086 (with potential for over-chlorination)

Visualizations

The following diagrams illustrate the synthesis pathway, a general troubleshooting workflow, and potential side reactions.

Synthesis_Pathway start 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine reagents POCl3 / PCl5 start->reagents product This compound reagents->product Chlorination

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield in Synthesis check_reaction Check TLC: Starting Material Present? start->check_reaction check_workup Analyze Workup Procedure check_reaction->check_workup No incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes side_products Side Products Observed check_workup->side_products hydrolysis Product Hydrolysis check_workup->hydrolysis optimize_conditions Increase Temperature/Time incomplete_reaction->optimize_conditions optimize_purification Optimize Purification side_products->optimize_purification anhydrous_workup Ensure Anhydrous Workup hydrolysis->anhydrous_workup

Caption: Troubleshooting workflow for low yield.

Side_Reactions start 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine partially_chlorinated Partially Chlorinated Intermediates start->partially_chlorinated Incomplete Chlorination tar Tar/Polymeric Byproducts start->tar High Temperature desired_product This compound hydrolyzed_product Hydrolyzed Product desired_product->hydrolyzed_product Moisture during Workup partially_chlorinated->desired_product Further Chlorination

Caption: Potential side reactions in the synthesis.

Technical Support Center: Purification of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.

Troubleshooting Guides

This section addresses common problems observed during the purification of this compound, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Purity After Synthesis Incomplete chlorination of the starting material (2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine).- Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃, potentially with PCl₅) is used. - Increase reaction temperature or prolong reaction time, monitoring progress by TLC or LC-MS. - Ensure the starting material is finely powdered and well-suspended in the reaction mixture.
Presence of partially chlorinated intermediates (e.g., trichloro- or dichloro- species).- Drive the reaction to completion as described above. - Employ column chromatography for separation. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) can be effective.
Hydrolysis of the product or intermediates due to moisture.- Use anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Quench the reaction mixture carefully in ice-cold water to minimize hydrolysis of the desired product.
Product is an Oil or Fails to Crystallize Presence of impurities that inhibit crystallization.- Wash the crude product with a solvent in which the desired product is sparingly soluble but impurities are soluble (e.g., cold diethyl ether or hexanes). - Attempt purification by column chromatography before recrystallization.
Inappropriate recrystallization solvent.- Conduct a systematic solvent screen with small amounts of the crude product. Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, acetonitrile, and mixtures with hexanes). The ideal solvent will dissolve the compound when hot but not at room temperature.
Low Recovery from Recrystallization The chosen solvent has a high solubility for the product even at low temperatures.- After cooling to room temperature, place the crystallization flask in an ice bath or refrigerate to maximize precipitation. - If a single solvent is too effective, consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" solvent dropwise until the solution becomes turbid.
Too much solvent was used during dissolution.- Evaporate some of the solvent to concentrate the solution and induce crystallization upon cooling.
Product Discoloration (Yellow to Brown) Presence of colored impurities from the synthesis.- Treat the hot solution with a small amount of activated charcoal before the hot filtration step of recrystallization. Use with caution as it can adsorb the desired product.
Decomposition of the product at high temperatures.- Avoid prolonged heating during recrystallization. - If using distillation for purification, perform it under reduced pressure to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities arise from the synthetic process, which typically involves the chlorination of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine using reagents like phosphorus oxychloride (POCl₃). These impurities may include:

  • Partially chlorinated intermediates: Such as 2,4,6-trichloro-8-hydroxypyrimido[5,4-d]pyrimidine and other isomers.

  • Hydrolysis products: If moisture is present during the reaction or work-up, one or more chloro groups can be hydrolyzed back to hydroxyl groups.

  • Residual chlorinating agents and byproducts: Such as phosphoric acid from the decomposition of POCl₃.

Q2: Which purification technique is most suitable for obtaining high-purity this compound?

A2: A combination of techniques is often optimal. For removal of significant amounts of impurities, column chromatography on silica gel is effective. For achieving high crystalline purity, recrystallization is the preferred method. The choice depends on the nature and quantity of the impurities.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: A systematic solvent screening is the best approach. The ideal solvent should dissolve the compound at its boiling point but have low solubility at room temperature or below. Based on the polychlorinated and heterocyclic nature of the compound, good starting points for screening include:

  • Single solvents: Toluene, xylenes, acetonitrile, ethyl acetate, or glacial acetic acid.

  • Two-solvent systems: A "good" solvent where the compound is soluble (e.g., dichloromethane, chloroform, or acetone) paired with a "poor" solvent where it is insoluble (e.g., hexanes, heptane, or ethanol).

Q4: My purified product still shows some minor impurities by GC-MS. How can I improve the purity further?

A4: If minor impurities persist after a first purification pass, a second recrystallization using a different solvent system can be effective. Alternatively, for very stubborn impurities, preparative thin-layer chromatography (prep-TLC) or preparative high-performance liquid chromatography (prep-HPLC) could be employed.

Q5: What analytical methods are recommended to assess the purity of this compound?

A5: The most common and effective methods for purity assessment are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and confirms the identity of the main component by its mass spectrum. Commercial suppliers often use GC to determine purity.[1]

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C and ¹H): Can identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value (254-258 °C) is indicative of high purity.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol outlines a general method for the recrystallization of this compound. The choice of solvent should be determined by preliminary small-scale solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., toluene, acetonitrile, or an ethyl acetate/hexanes mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should occur during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the GC-MS analysis of this compound. Specific parameters may need to be optimized for the available instrumentation.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole system).

  • A low to mid-polarity capillary column is typically suitable, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

Sample Preparation:

  • Prepare a stock solution of the purified solid in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration suitable for injection (e.g., 1-10 µg/mL).

GC-MS Parameters (Example):

ParameterSetting
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Program - Initial Temperature: 100 °C, hold for 1 min - Ramp: 15 °C/min to 300 °C - Final Hold: Hold at 300 °C for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

  • Confirm the identity of the main peak by comparing its mass spectrum with the expected fragmentation pattern for this compound.

Visualizations

Purification_Workflow Crude Crude Product (from synthesis) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Filter Hot Filtration (optional, for insolubles) Dissolve->Hot_Filter Cool Slow Cooling & Ice Bath Dissolve->Cool no insolubles Hot_Filter->Cool Filter_Wash Vacuum Filtration & Cold Solvent Wash Cool->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry Pure_Product Purified Product Dry->Pure_Product Analysis Purity Analysis (GC-MS, mp, etc.) Pure_Product->Analysis

Caption: General workflow for the recrystallization of this compound.

References

Technical Support Center: Regioselective Substitutions of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitutions on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the four chlorine atoms on the pyrimido[5,4-d]pyrimidine core?

The chlorine atoms at the C4 and C8 positions are significantly more reactive towards nucleophilic aromatic substitution (SNAr) than those at the C2 and C6 positions. This is attributed to the greater ability of the pyrimidine ring to delocalize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the C4/C8 positions.

Q2: How can I achieve selective mono-substitution at the C4 or C8 position?

Achieving selective mono-substitution requires careful control of reaction conditions to prevent di-substitution. Key strategies include:

  • Low Temperature: Running the reaction at 0°C or below can significantly slow down the rate of the second substitution.

  • Stoichiometry: Using a slight excess (typically 1.1 to 1.5 equivalents) of the nucleophile can favor mono-substitution.

  • Dilute Solutions: Working with more dilute solutions can also help to control the reaction rate and improve selectivity.

  • Careful Addition: Slow, dropwise addition of the nucleophile to the solution of this compound is crucial.

Q3: What conditions favor di-substitution at the C4 and C8 positions?

To achieve 4,8-disubstitution, the following conditions are generally employed:

  • Excess Nucleophile: Using a larger excess of the nucleophile (2.5 equivalents or more) will drive the reaction towards di-substitution.

  • Elevated Temperatures: Increasing the reaction temperature (e.g., room temperature to reflux) will provide the activation energy needed for the second substitution to occur at a reasonable rate.

Q4: How can I introduce substituents at the C2 and C6 positions?

Substitution at the C2 and C6 positions is typically achieved after the C4 and C8 positions have been substituted. The resulting 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine is less reactive, so more forcing conditions are often required for the subsequent substitutions. This may include:

  • Higher Temperatures: Reactions often need to be heated, sometimes to high temperatures (e.g., 180°C), to drive the substitution at C2 and C6.

  • Stronger Nucleophiles or Catalysts: In some cases, more reactive nucleophiles or the use of a catalyst may be necessary.

Q5: Can I achieve a specific, non-symmetrical substitution pattern (e.g., different substituents at C4 and C8)?

Yes, by employing a stepwise approach with careful control over reaction conditions. For example, to introduce nucleophile 'A' at C4 and nucleophile 'B' at C8, you would first perform a controlled mono-substitution with nucleophile 'A' at low temperature. After isolation of the 4-substituted-2,6,8-trichloropyrimido[5,4-d]pyrimidine, you would then react it with nucleophile 'B'. The introduction of the first electron-donating group at C4 will slightly deactivate the C8 position, which can aid in controlling the second substitution.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or no reactivity 1. Nucleophile is not strong enough. 2. Reaction temperature is too low. 3. Steric hindrance from a bulky nucleophile.1. Consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate the nucleophile. 2. Gradually increase the reaction temperature, monitoring the reaction by TLC or LC-MS. 3. For sterically demanding nucleophiles, longer reaction times or higher temperatures may be required.
Mixture of mono- and di-substituted products at C4/C8 1. Reaction temperature is too high. 2. Too much nucleophile was used. 3. Nucleophile was added too quickly.1. Lower the reaction temperature (e.g., to 0°C or -20°C). 2. Reduce the equivalents of nucleophile to 1.1-1.5 eq. 3. Add the nucleophile dropwise over a longer period. 4. Use more dilute reaction conditions.
Formation of multiple products in the first substitution step Reaction conditions are not selective, leading to a mixture of C4/C8 isomers and potentially some C2/C6 substitution.This is less common due to the high intrinsic selectivity for C4/C8. However, ensure the reaction is run at a low temperature and with careful, slow addition of the nucleophile to maximize selectivity for the initial substitution.
Difficulty in substituting at C2/C6 positions The 4,8-disubstituted substrate is significantly less reactive.1. Increase the reaction temperature significantly. 2. Use a larger excess of the nucleophile. 3. Consider using a higher boiling point solvent to achieve the necessary temperature. 4. Microwave irradiation may be effective in driving the reaction to completion.
Product is difficult to purify The product may be contaminated with starting material, over-reacted products, or salt byproducts.1. Optimize the reaction conditions to maximize the yield of the desired product. 2. For amine substitutions, an aqueous workup with a mild acid wash can help remove excess amine. 3. Column chromatography is often necessary for obtaining highly pure products.

Data Presentation: Regioselectivity in a Sequential Substitution

The following table summarizes the yields for a four-step sequential nucleophilic substitution on this compound.

Step Position(s) Substituted Nucleophile Product Yield
1C4Piperazine4-piperazino-2,6,8-trichloropyrimido[5,4-d]pyrimidine75%[1]
2C8Diethanolamine8-(diethanolamino)-2,6-dichloro-4-piperazinopyrimido[5,4-d]pyrimidine-
3C2Diethanolamine2,8-bis(diethanolamino)-6-chloro-4-piperazinopyrimido[5,4-d]pyrimidine-
4C6Ethanolamine2,8-bis(diethanolamino)-6-(ethanolamino)-4-piperazinopyrimido[5,4-d]pyrimidine-

Yields for steps 2-4 were not explicitly reported in the available literature.

Experimental Protocols

Protocol 1: Synthesis of 4,8-bis(piperidino)-2,6-dichloropyrimido[5,4-d]pyrimidine

This protocol is an example of a di-substitution at the C4 and C8 positions.

Reagents:

  • This compound

  • Piperidine

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • Nitrobenzene (solvent)

Procedure:

  • To a 250 mL two-necked flask, add this compound (13.1 g, 48.9 mmol), piperidine, CuI (0.28 g, 1.5 mmol), and Cs2CO3 (16.0 g, 48.9 mmol).

  • Add 100 mL of nitrobenzene as the reaction solvent.

  • Heat the reaction mixture to 180°C for 16 hours under a nitrogen atmosphere.

  • After the reaction is complete, remove the nitrobenzene solvent by distillation under reduced pressure.

  • Purify the residue by column chromatography using a solvent mixture of petroleum ether and dichloromethane (6:1, v/v) to yield the solid product.

Expected Outcome: This procedure is reported to yield 17.0 g of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine, which corresponds to a 95.0% yield with 99% selectivity.[2]

Protocol 2: General Procedure for Controlled Mono-substitution at C4

This protocol provides a general method for achieving selective mono-substitution.

Reagents:

  • This compound

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., THF, DCM, or acetonitrile)

  • Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, optional, 1.5 - 2.0 equivalents)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to a low temperature (e.g., 0°C or -20°C) using an ice or dry ice/acetone bath.

  • Dissolve the amine nucleophile (and base, if used) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the nucleophile solution dropwise to the cooled solution of the tetrachloropyrimido[5,4-d]pyrimidine over a period of 30-60 minutes with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed and the desired mono-substituted product is the major component, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Tetrachloro- pyrimidopyrimidine in anhydrous solvent cool Cool solution to low temperature (e.g., 0°C) start->cool addition Slow dropwise addition of nucleophile cool->addition nuc_prep Prepare nucleophile solution (1.1-1.5 eq) nuc_prep->addition stir Stir at low temp. addition->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Column chromatography extract->purify end Isolated Mono-substituted Product purify->end

Caption: Workflow for controlled mono-substitution.

regioselectivity_logic cluster_conditions Reaction Conditions start 2,4,6,8-Tetrachloro- pyrimido[5,4-d]pyrimidine low_temp Low Temp (0°C) ~1 eq. Nucleophile Slow Addition start->low_temp Favors high_temp High Temp (RT to reflux) >2 eq. Nucleophile start->high_temp Favors mono_sub 4-Substituted-2,6,8-trichloro- (Mono-substitution) low_temp->mono_sub Leads to di_sub 4,8-Disubstituted-2,6-dichloro- (Di-substitution) high_temp->di_sub Leads to mono_sub->di_sub Further reaction tetra_sub 2,4,6,8-Tetrasubstituted di_sub->tetra_sub Forcing conditions

Caption: Controlling regioselectivity based on conditions.

References

Technical Support Center: Managing 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is this compound?

Q2: What are the visible signs of moisture exposure?

A2: Upon exposure to moisture, you might observe a change in the physical appearance of the compound, such as clumping of the powder, a change in color from white to off-white or yellow, or the material becoming gummy or pasty.[2] However, degradation can occur even without visible changes. Therefore, it is crucial to handle the compound under strictly anhydrous conditions at all times.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as argon or nitrogen.[3] The storage area should be cool and dry. For long-term storage, a desiccator or a controlled humidity cabinet is highly recommended.

Q4: Can I handle this compound on an open lab bench?

A4: It is strongly advised to handle this compound in a controlled environment to minimize exposure to atmospheric moisture. The use of a glove box with an inert atmosphere is the best practice.[4][5] If a glove box is unavailable, work should be performed quickly in a fume hood with minimal exposure to the air, and the container should be resealed promptly.

Q5: What are the potential consequences of using moisture-contaminated this compound in a reaction?

A5: Using moisture-contaminated starting material can lead to several undesirable outcomes, including reduced reaction yields, formation of impurities and byproducts due to hydrolysis, and difficulty in product purification. In some cases, it could lead to complete reaction failure.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no yield in a reaction where this compound is a starting material. The compound may have been compromised by moisture, leading to its degradation.- Ensure the starting material was stored and handled under strictly anhydrous conditions.- If moisture exposure is suspected, consider using a fresh, unopened container of the compound.- Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, GC-MS) if possible.
Appearance of unexpected byproducts in the reaction mixture. Hydrolysis of this compound due to moisture can introduce reactive intermediates that lead to side reactions.- Review your experimental setup to identify and eliminate any potential sources of moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere.[6]- Use anhydrous solvents for the reaction.
The solid compound appears clumped or discolored. This is a strong indication of moisture absorption.- Do not use the compromised material for reactions where stoichiometry and purity are critical.- If the material must be used, it may be possible to dry it under high vacuum, though this may not reverse all degradation.[2] It is preferable to use a fresh sample.
Inconsistent results between different batches of the compound. Variations in handling and storage of different batches may have led to different levels of moisture contamination.- Standardize your handling and storage procedures for all moisture-sensitive reagents.- Always note the age and storage conditions of the reagents used in your experiments.

Experimental Protocols

Protocol 1: Handling and Weighing of this compound

Objective: To accurately weigh the compound while minimizing moisture exposure.

Materials:

  • This compound in its original sealed container

  • Glove box with an inert atmosphere (Argon or Nitrogen)

  • Analytical balance (inside the glove box)

  • Spatula

  • Weighing paper or a tared reaction vessel

Procedure:

  • Ensure the glove box has a dry, inert atmosphere (typically <1 ppm H₂O).[7]

  • Transfer the sealed container of this compound, along with all necessary labware (spatula, weighing paper, reaction vessel), into the glove box antechamber.

  • Purge the antechamber according to the glove box operating procedures.

  • Once inside the main chamber, allow the container to equilibrate to the glove box temperature.

  • Carefully open the container.

  • Using a clean, dry spatula, quickly weigh the desired amount of the compound onto the weighing paper or directly into the tared reaction vessel.

  • Immediately and securely reseal the main container of this compound.

  • Proceed with your experiment within the glove box.

Protocol 2: Storage of this compound

Objective: To ensure the long-term stability of the compound.

Materials:

  • Container of this compound

  • Parafilm or a secondary sealing tape

  • Airtight secondary container

  • Desiccator with a suitable desiccant (e.g., silica gel, molecular sieves)

Procedure:

  • After its initial use, ensure the cap of the primary container is tightly secured.

  • For extra protection, wrap the cap and neck of the bottle with Parafilm.

  • Place the sealed primary container inside a labeled, airtight secondary container.

  • Store the secondary container in a desiccator.

  • Regularly check the desiccant and regenerate or replace it when it becomes saturated.

  • Store the desiccator in a cool, dry, and dark place.

Visual Guides

Experimental_Workflow Experimental Workflow for Moisture-Sensitive Compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction prep_reagent Receive/Prepare 2,4,6,8-Tetrachloropyrimido [5,4-d]pyrimidine storage Store in Desiccator under Inert Gas prep_reagent->storage glovebox Transfer to Glove Box storage->glovebox Transfer as needed weighing Weigh Compound glovebox->weighing reaction_setup Prepare Reaction (Anhydrous Conditions) weighing->reaction_setup Add to reaction run_reaction Run Reaction reaction_setup->run_reaction workup Reaction Workup run_reaction->workup

Caption: Workflow for handling the moisture-sensitive compound.

Troubleshooting_Moisture_Sensitivity Troubleshooting Reaction Failures cluster_reagent Reagent Check cluster_conditions Conditions Check start Reaction Fails or Low Yield check_reagent Check Starting Material Integrity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions visual_inspection Visual Inspection: Clumped/Discolored? check_reagent->visual_inspection storage_review Review Storage Conditions check_reagent->storage_review anhydrous_solvents Anhydrous Solvents Used? check_conditions->anhydrous_solvents dry_glassware Glassware Properly Dried? check_conditions->dry_glassware inert_atmosphere Inert Atmosphere Maintained? check_conditions->inert_atmosphere remedy Use Fresh Reagent & Optimize Conditions visual_inspection->remedy storage_review->remedy anhydrous_solvents->remedy dry_glassware->remedy inert_atmosphere->remedy

Caption: Troubleshooting logic for moisture-related issues.

References

Technical Support Center: Optimization of Reaction Conditions for Sequential Nucleophilic Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sequential nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when optimizing a sequential nucleophilic substitution?

A1: The success of a sequential nucleophilic substitution hinges on carefully controlling several factors for each step. The primary considerations include the nature of the substrate, the strength and concentration of the nucleophile, the quality of the leaving group, the choice of solvent, and the reaction temperature. Each of these parameters can significantly influence the reaction rate, yield, and selectivity.

Q2: How does the solvent choice impact the reaction outcome?

A2: The solvent plays a crucial role in stabilizing the reactants and transition states. For Sₙ2 reactions, polar aprotic solvents like DMSO, DMF, and acetone are generally preferred as they solvate the cation of the nucleophile but not the anion, thus increasing the nucleophile's reactivity. In contrast, polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its effectiveness. For SₙAr reactions, polar aprotic solvents are also typically used to dissolve the reactants and facilitate the reaction.

Q3: What makes a good leaving group, and how does it affect the reaction?

A3: A good leaving group is a species that is stable on its own after detaching from the substrate. This stability is often associated with weak basicity. Excellent leaving groups include halides (I⁻, Br⁻, Cl⁻) and sulfonates (e.g., tosylate, mesylate). The better the leaving group, the faster the nucleophilic substitution reaction will proceed as the energy barrier for bond cleavage is lower.[1][2][3]

Q4: When should I consider using a catalyst in my reaction?

A4: Catalysts can be employed to enhance the reaction rate, particularly when dealing with less reactive substrates or nucleophiles. For instance, in certain SₙAr reactions, a phase-transfer catalyst can be used to facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate. The optimal catalyst loading needs to be determined experimentally, as too little may not be effective, while too much can lead to side reactions or be economically inefficient.[4][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My sequential nucleophilic substitution reaction is giving a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in a nucleophilic substitution reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Verify the purity and activity of your starting materials, nucleophiles, and any catalysts. Impurities or degradation can inhibit the reaction.

  • Reaction Setup: Ensure all glassware is dry and the reaction is set up under the appropriate atmospheric conditions (e.g., inert atmosphere if reagents are air-sensitive).

Troubleshooting Steps:

  • Nucleophile Strength: Is your nucleophile strong enough for the substrate?

    • Problem: The nucleophile may be too weak to displace the leaving group effectively.

    • Solution: Consider using a stronger nucleophile. For example, if an alcohol (ROH) is not reacting, deprotonating it to form an alkoxide (RO⁻) will significantly increase its nucleophilicity.[6][7][8][9]

  • Leaving Group Ability: Is the leaving group suitable for this reaction?

    • Problem: A poor leaving group will not readily depart from the substrate, hindering the reaction.

    • Solution: If possible, convert the leaving group into a better one. For instance, a hydroxyl group (-OH) can be converted to a tosylate (-OTs), which is an excellent leaving group.[2][3]

  • Reaction Temperature: Is the reaction temperature optimal?

    • Problem: The reaction may have a high activation energy and require more thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. However, be aware that higher temperatures can also promote side reactions like elimination.[10]

  • Solvent Choice: Are you using the appropriate solvent?

    • Problem: The solvent may be inhibiting the nucleophile or not adequately dissolving the reactants.

    • Solution: For Sₙ2 reactions, switch to a polar aprotic solvent (e.g., DMSO, DMF). For Sₙ1 reactions, a polar protic solvent (e.g., ethanol, water) is more suitable.

Issue 2: Poor Regioselectivity in Aromatic Systems (SₙAr)

Q: I am performing a sequential nucleophilic aromatic substitution on a polysubstituted aromatic ring, and I am getting a mixture of isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity in SₙAr reactions depends on the electronic and steric environment of the aromatic ring.

Troubleshooting Steps:

  • Activating Groups: Are there strong electron-withdrawing groups (EWGs) ortho or para to the leaving group?

    • Problem: SₙAr reactions are significantly activated by the presence of EWGs (e.g., -NO₂, -CN, -C(O)R) at the ortho and para positions relative to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex). If your desired substitution position is not sufficiently activated, the reaction may be slow or non-selective.

    • Solution: If possible, modify the substrate to include a strongly activating group at the appropriate position.

  • Steric Hindrance: Is the desired reaction site sterically hindered?

    • Problem: Bulky groups near the reaction site can prevent the nucleophile from approaching, leading to substitution at a less hindered, but electronically less favorable, position.

    • Solution: Consider using a smaller nucleophile. Alternatively, if the steric hindrance is on the nucleophile, a less bulky one may improve selectivity.

  • Temperature Control: Are you running the reaction at the lowest possible temperature?

    • Problem: Higher temperatures can sometimes lead to a loss of selectivity as they provide enough energy to overcome smaller differences in activation energies between competing pathways.

    • Solution: Try running the reaction at a lower temperature for a longer period.

Issue 3: Competing Elimination Reactions

Q: My reaction is producing a significant amount of elimination byproduct instead of the desired substitution product. How can I favor substitution over elimination?

A: The competition between substitution (Sₙ2/Sₙ1) and elimination (E2/E1) is a common challenge. Several factors can be adjusted to favor substitution.

Troubleshooting Steps:

  • Nature of the Nucleophile/Base: Are you using a strong, bulky base?

    • Problem: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to act as bases and abstract a proton, leading to elimination.

    • Solution: Use a good nucleophile that is a weaker base. For example, halides (I⁻, Br⁻) and azide (N₃⁻) are good nucleophiles but relatively weak bases.

  • Substrate Structure: Are you using a secondary or tertiary substrate?

    • Problem: Elimination is more prevalent with secondary and tertiary substrates due to steric hindrance around the reaction center, which disfavors Sₙ2, and the formation of more stable alkenes.

    • Solution: If possible, use a primary substrate, which strongly favors Sₙ2.

  • Reaction Temperature: Are you running the reaction at an elevated temperature?

    • Problem: Elimination reactions are generally favored by higher temperatures.

    • Solution: Run the reaction at a lower temperature.

Data Presentation

Table 1: Effect of Solvent on Sₙ2 Reaction Rates

SolventTypeRelative Rate
MethanolPolar Protic1
WaterPolar Protic7
EthanolPolar Protic2
AcetonePolar Aprotic500
DMFPolar Aprotic1,400
DMSOPolar Aprotic2,800
Data is illustrative for the reaction of CH₃I with N₃⁻ and demonstrates the general trend.

Table 2: Relative Reactivity of Leaving Groups in Sₙ2 Reactions

Leaving GroupConjugate Acid pKaRelative Rate
F⁻3.21
Cl⁻-7200
Br⁻-910,000
I⁻-1030,000
OTs⁻ (Tosylate)-2.8~60,000
Data is approximate and serves to illustrate the trend.[2][3]

Table 3: Relative Strength of Common Nucleophiles in Sₙ2 Reactions (in Methanol)

NucleophileRelative Rate
CH₃OH1
Cl⁻5,000
N₃⁻150,000
CN⁻250,000
I⁻3,000,000
SH⁻>10,000,000
Data is for the reaction with methyl iodide and illustrates general trends in a protic solvent.[6]

Experimental Protocols

General Protocol for the Optimization of a Sequential Nucleophilic Substitution Reaction

This protocol outlines a general approach to systematically optimize the conditions for a sequential nucleophilic substitution reaction.

1. Reagent and Glassware Preparation:

  • Ensure all starting materials, nucleophiles, solvents, and catalysts are of high purity and dry, if necessary.

  • All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are used.

2. Initial Small-Scale Reaction:

  • In a small reaction vessel (e.g., a 10 mL round-bottom flask) equipped with a magnetic stir bar, dissolve the substrate (1.0 eq.) in the chosen solvent.

  • Add the first nucleophile (1.1-1.5 eq.).

  • Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS) at regular intervals (e.g., every 30 minutes).

  • If no reaction is observed after several hours, gradually increase the temperature in increments (e.g., 20 °C) and continue monitoring.

  • Once the first step is complete, add the second nucleophile (1.1-1.5 eq.) and continue monitoring.

3. Optimization Matrix:

  • Based on the results of the initial reaction, set up a series of small-scale reactions to optimize key parameters. Vary one parameter at a time while keeping others constant.

    • Solvent Screening: Run the reaction in a panel of different solvents (e.g., DMF, DMSO, acetonitrile, THF).

    • Temperature Optimization: Test a range of temperatures to find the optimal balance between reaction rate and selectivity.

    • Nucleophile Concentration: Vary the equivalents of the nucleophile to see its effect on the reaction rate and to ensure complete conversion.

    • Catalyst Screening (if applicable): If a catalyst is used, screen different catalysts and optimize the catalyst loading.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product using an appropriate technique, such as column chromatography, recrystallization, or distillation, to obtain the pure desired product.

Mandatory Visualization

Troubleshooting_Low_Yield start Start: Low or No Yield reagent_check Verify Purity and Activity of Starting Materials & Nucleophiles start->reagent_check reagents_ok Reagents are OK reagent_check->reagents_ok impure_reagents Purify or Replace Reagents reagents_ok->impure_reagents No nucleophile_strength Is the Nucleophile Strong Enough? reagents_ok->nucleophile_strength Yes increase_nucleophilicity Use a Stronger Nucleophile (e.g., deprotonate alcohol) nucleophile_strength->increase_nucleophilicity No leaving_group Is the Leaving Group Adequate? nucleophile_strength->leaving_group Yes increase_nucleophilicity->leaving_group improve_lg Improve Leaving Group (e.g., convert -OH to -OTs) leaving_group->improve_lg No temperature Is the Temperature Optimal? leaving_group->temperature Yes improve_lg->temperature increase_temp Increase Temperature temperature->increase_temp No solvent Is the Solvent Appropriate? temperature->solvent Yes increase_temp->solvent optimize_solvent Optimize Solvent (e.g., switch to polar aprotic) solvent->optimize_solvent No success Successful Reaction solvent->success Yes optimize_solvent->success

Caption: Troubleshooting workflow for low reaction yield.

Substitution_vs_Elimination start Start: Substitution vs. Elimination substrate Analyze Substrate: Primary, Secondary, or Tertiary? start->substrate primary Primary Substrate substrate->primary Primary secondary Secondary Substrate substrate->secondary Secondary tertiary Tertiary Substrate substrate->tertiary Tertiary sn2 Sₙ2 Favored primary->sn2 nucleophile_base Analyze Nucleophile/Base: Strong/Weak, Bulky/Non-bulky? secondary->nucleophile_base tertiary->nucleophile_base strong_nonbulky Strong, Non-bulky nucleophile_base->strong_nonbulky Strong, Non-bulky strong_bulky Strong, Bulky nucleophile_base->strong_bulky Strong, Bulky weak Weak nucleophile_base->weak Weak sn2_e2 Sₙ2 / E2 Competition strong_nonbulky->sn2_e2 e2 E2 Favored strong_bulky->e2 sn1_e1 Sₙ1 / E1 Competition weak->sn1_e1

Caption: Decision-making for substitution vs. elimination.

SNAr_Regioselectivity_Workflow start Start: Poor Regioselectivity in SₙAr ewg_check Are there strong EWGs ortho/para to the leaving group? start->ewg_check ewg_present Yes ewg_check->ewg_present ewg_absent No ewg_check->ewg_absent steric_check Is the desired site sterically hindered? ewg_present->steric_check modify_substrate Consider modifying substrate to include activating EWGs ewg_absent->modify_substrate steric_hindrance Yes steric_check->steric_hindrance no_steric_hindrance No steric_check->no_steric_hindrance use_smaller_nucleophile Use a smaller nucleophile steric_hindrance->use_smaller_nucleophile temp_check Is the reaction run at elevated temperature? no_steric_hindrance->temp_check high_temp Yes temp_check->high_temp low_temp No temp_check->low_temp lower_temperature Lower reaction temperature high_temp->lower_temperature good_selectivity Good Regioselectivity low_temp->good_selectivity use_smaller_nucleophile->temp_check lower_temperature->good_selectivity

Caption: Workflow for optimizing SₙAr regioselectivity.

References

identifying and minimizing side products in pyrimido[5,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyrimido[5,4-d]pyrimidines. The following sections address common issues related to the formation of side products and offer strategies for their minimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of substituted pyrimido[5,4-d]pyrimidines starting from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine?

A1: The most frequently encountered side products are regioisomers . Nucleophilic substitution on the this compound core is highly regioselective. The C-4 and C-8 positions are more susceptible to nucleophilic attack than the C-2 and C-6 positions. This is because the negative charge from the initial nucleophilic attack can be delocalized into an adjacent C=N bond, which is not possible for an attack at the C-2 or C-6 positions.[1] Consequently, reactions intended to produce a single isomer may yield a mixture of 4- and 2-substituted (or 8- and 6-substituted) products, especially if the reaction conditions are not carefully controlled. Other potential side products include over-aminated products (di- or tri-substituted products when mono-substitution is desired) and hydrolysis products if water is present in the reaction mixture.

Q2: What is a Dimroth rearrangement and can it occur during my pyrimido[5,4-d]pyrimidine synthesis?

A2: The Dimroth rearrangement is an isomerization of certain nitrogen-containing heterocycles where an endocyclic and an exocyclic nitrogen atom exchange places.[2] This typically occurs through a ring-opening and ring-closing mechanism.[3] While not extensively documented specifically for the pyrimido[5,4-d]pyrimidine core itself in the context of its initial synthesis from polychlorinated precursors, it is a known phenomenon in many fused pyrimidine systems, often catalyzed by acid, base, heat, or light.[3] Researchers should be aware of this potential isomerization, especially in subsequent derivatization steps or if the target molecule has a 1-substituted-2-iminopyrimidine-like substructure. The pH of the reaction medium and the nature of the substituents can influence the rate of the rearrangement.[3]

Q3: How can I minimize the formation of regioisomers during the amination of this compound?

A3: Controlling the reaction conditions is critical to maximize the yield of the desired regioisomer. Key strategies include:

  • Low Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or below) can enhance the selectivity of the nucleophilic attack.[1]

  • Dilute Solutions: Using a more dilute solution can help to control the reaction rate and improve selectivity.[1]

  • Careful Addition of Nucleophile: A slow, dropwise addition of the amine nucleophile can prevent localized high concentrations and reduce the formation of undesired isomers and over-aminated products.[1]

Q4: My reaction is producing a complex mixture of products. What are the likely causes and how can I troubleshoot this?

A4: A complex product mixture can arise from several factors:

  • Lack of Regiocontrol: As discussed in Q1 and Q3, the inherent reactivity differences between the chloro-positions can lead to a mixture of isomers. Revisit your reaction temperature and concentration.

  • Over-amination: If you are aiming for mono-substitution, using a large excess of the amine nucleophile can lead to di-, tri-, or even tetra-substituted byproducts. Carefully control the stoichiometry of your reactants.

  • Hydrolysis: The starting material, this compound, is sensitive to moisture and can hydrolyze to the corresponding hydroxy derivatives. Ensure you are using anhydrous solvents and an inert atmosphere.

  • Solvolysis: If using an alcohol as a solvent, it can act as a nucleophile, leading to the formation of alkoxy-substituted byproducts. Consider using a non-nucleophilic solvent like THF, dioxane, or toluene.

Troubleshooting Guides

Issue 1: Formation of Multiple Regioisomers

Symptoms:

  • TLC analysis shows multiple spots with similar Rf values.

  • ¹H NMR spectrum of the crude product shows multiple sets of signals for the desired product.

  • LC-MS analysis reveals multiple peaks with the same mass-to-charge ratio.

Root Causes and Solutions:

Root CauseProposed Solution
High reaction temperatureDecrease the reaction temperature. For the first nucleophilic substitution, it is often recommended to start at low temperatures (e.g., -78 °C to 0 °C) and slowly warm the reaction to room temperature.
High concentration of reactantsUse more dilute solutions to better control the reaction rate and improve selectivity.
Rapid addition of nucleophileAdd the nucleophile dropwise over an extended period to maintain a low concentration of the nucleophile in the reaction mixture.
Inappropriate solventThe choice of solvent can influence the reactivity and selectivity. Screen different aprotic solvents like THF, dioxane, or DMF.

Illustrative Data on Regioselectivity (Analogous System):

Issue 2: Presence of Hydrolysis or Solvolysis Byproducts

Symptoms:

  • Mass spectrometry shows peaks corresponding to the replacement of one or more chlorine atoms with -OH or -OR groups.

  • The isolated product is more polar than expected on TLC.

Root Causes and Solutions:

Root CauseProposed Solution
Presence of water in reagents or solventsUse freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Use of alcohol as a solventIf solvolysis is an issue, switch to a non-protic solvent such as THF, dioxane, toluene, or acetonitrile.
High reaction temperature in the presence of protic solventsIf a protic solvent is necessary, run the reaction at the lowest possible temperature to minimize solvolysis.

Experimental Protocols

Protocol 1: Stepwise Synthesis of a Tetrasubstituted Pyrimido[5,4-d]pyrimidine

This protocol is adapted from the synthesis of 4,8-bis(piperazino)-2,6-bis(2-hydroxyethylamino)pyrimido[5,4-d]pyrimidine and illustrates the principle of sequential nucleophilic substitution.[5]

Step 1: Synthesis of 4,8-bis(piperazino)-2,6-dichloropyrimido[5,4-d]pyrimidine

  • To a solution of this compound (1.0 g, 3.6 mmol) in a suitable solvent like dichloromethane (50 mL) at 0 °C, add a solution of piperazine (0.62 g, 7.2 mmol) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 4,8-bis(piperazino)-2,6-bis(2-hydroxyethylamino)pyrimido[5,4-d]pyrimidine

  • To a solution of 4,8-bis(piperazino)-2,6-dichloropyrimido[5,4-d]pyrimidine (0.5 g, 1.3 mmol) in a solvent such as ethanol, add 2-hydroxyethylamine (0.17 g, 2.8 mmol) and a base like triethylamine (0.3 mL).

  • Heat the reaction mixture at reflux for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the final product.

Protocol 2: Isolation and Characterization of a Regioisomeric Side Product

In a scenario where a mixture of the 4-amino and 2-amino isomers is formed during a mono-amination reaction, the following general procedure can be applied for their separation and characterization.

  • Column Chromatography: The crude reaction mixture is concentrated and subjected to column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is often effective. The two regioisomers, having slightly different polarities, should elute at different retention times.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the separated products.

  • Characterization:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra for each isolated isomer. The chemical shifts and coupling patterns of the aromatic protons on the pyrimidine rings will be distinct for each regioisomer, allowing for unambiguous structure elucidation.

    • Mass Spectrometry: Confirm the molecular weight of each isomer using high-resolution mass spectrometry.

    • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of the regiochemistry.

Visualizations

Logical Workflow for Minimizing Side Products

workflow Workflow for Minimizing Side Products in Pyrimido[5,4-d]pyrimidine Synthesis start Start Synthesis check_purity Analyze Crude Product (TLC, LC-MS) start->check_purity single_product Single Major Product check_purity->single_product Clean Reaction multiple_products Multiple Products Detected check_purity->multiple_products Side Products Present purify Purify Product single_product->purify identify_side_products Identify Side Products (NMR, MS) multiple_products->identify_side_products troubleshoot Troubleshoot Reaction Conditions identify_side_products->troubleshoot adjust_temp Adjust Temperature (Lower) troubleshoot->adjust_temp Regioisomers adjust_conc Adjust Concentration (Dilute) troubleshoot->adjust_conc Regioisomers/ Over-amination adjust_addition Adjust Reagent Addition (Slow) troubleshoot->adjust_addition Regioisomers/ Over-amination adjust_solvent Change Solvent (Anhydrous/Aprotic) troubleshoot->adjust_solvent Hydrolysis/ Solvolysis rerun_reaction Re-run Optimized Reaction adjust_temp->rerun_reaction adjust_conc->rerun_reaction adjust_addition->rerun_reaction adjust_solvent->rerun_reaction rerun_reaction->check_purity end End purify->end

Caption: A logical workflow for identifying and addressing the formation of side products.

Signaling Pathway of a Pyrimido[5,4-d]pyrimidine as a GPR119 Agonist

Certain pyrimido[5,4-d]pyrimidine derivatives have been investigated as agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. The activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in insulin and GLP-1 secretion, respectively.

GPR119_Pathway GPR119 Agonist Signaling Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell agonist Pyrimido[5,4-d]pyrimidine Agonist gpr119 GPR119 agonist->gpr119 Binds & Activates g_protein Gαs gpr119->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka PKA camp->pka Activates epac EPAC camp->epac Activates vesicles Insulin / GLP-1 Vesicles pka->vesicles Promotes Exocytosis epac->vesicles Promotes Exocytosis secretion Insulin / GLP-1 Secretion vesicles->secretion

Caption: Simplified signaling cascade following the activation of GPR119 by an agonist.

References

troubleshooting common issues in the synthesis of tetrasubstituted pyrimido[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of tetrasubstituted pyrimido[5,4-d]pyrimidines. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial nucleophilic substitution on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine is giving me a mixture of products with low yield of the desired monosubstituted compound. How can I improve selectivity?

A1: Achieving selective monosubstitution is a common challenge due to the high reactivity of the starting material. To improve selectivity for the initial substitution, particularly at the C-4 and C-8 positions, precise control of reaction conditions is crucial. The use of low temperatures, relatively dilute solutions, and the careful, slow addition of the amine nucleophile can effectively control this critical first step.[1][2]

Troubleshooting Steps:

  • Lower the reaction temperature: Start the reaction at a significantly lower temperature (e.g., -78 °C or 0 °C) and allow it to slowly warm to room temperature.

  • Use a dilute solution: High concentrations can lead to multiple substitutions. Diluting the reaction mixture can favor monosubstitution.

  • Slow addition of nucleophile: Instead of adding the nucleophile all at once, use a syringe pump for slow, controlled addition. This keeps the concentration of the nucleophile low at any given moment, reducing the likelihood of polysubstitution.

Q2: I am observing the formation of regioisomers during the sequential substitution steps. How can I control the regioselectivity?

A2: The substitution pattern in this compound is directed by the electronic properties of the ring system. Nucleophilic attack is generally favored at the C-4 and C-8 positions first, followed by the C-2 and C-6 positions. However, steric hindrance and the nature of the incoming nucleophiles can lead to the formation of regioisomers. For instance, the third substitution step in creating an "abcd" pattern (four different substituents) can lead to two regioisomers.[1]

Troubleshooting Steps:

  • Careful selection of nucleophiles: Consider the steric bulk of your nucleophiles. A bulkier nucleophile may preferentially react at a less hindered position.

  • Stepwise reaction with purification: Purify the product after each substitution step to ensure you are starting with a single isomer for the subsequent reaction.

  • Characterization is key: Use techniques like 1H NMR and single-crystal X-ray analysis to characterize your products at each stage to confirm the substitution pattern.[1]

Q3: The cyclization step to form the pyrimido[5,4-d]pyrimidine core is resulting in a low yield. What are the critical parameters to optimize?

A3: Low yields in cyclization reactions for forming the core structure, such as 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, can be due to several factors including incomplete reaction, side reactions, or harsh reaction conditions leading to product degradation.[3]

Troubleshooting Steps:

  • pH control: The pH of the reaction medium can be critical. For example, in the synthesis of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine from an amino orotic acid derivative, adjusting the pH to 13 with a base like NaOH is necessary to induce cyclization, followed by acidification to pH 3 to precipitate the product.[3]

  • Temperature control: While heating is often required for cyclization, excessive temperatures can lead to decomposition. One improved method reduced the maximum reaction temperature to 95°C, which also has the benefit of being less demanding on equipment.[3]

  • Choice of cyclizing agent: Different reagents can be used for cyclization. For instance, a hydrazine-induced cyclization is a key step in forming certain tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones.[4]

Q4: I am facing difficulties in purifying my final tetrasubstituted pyrimido[5,4-d]pyrimidine product. What purification techniques are most effective?

A4: The purification of these compounds can be challenging due to their often-low solubility in common organic solvents and potential for multiple closely-related byproducts.[5]

Troubleshooting Steps:

  • Column Chromatography: This is a standard method, but finding the right solvent system can be tricky. A gradient elution might be necessary. Some syntheses report using column chromatography for purification.[6]

  • Recrystallization: If a suitable solvent can be found, recrystallization is an effective method for obtaining highly pure compounds. Some protocols specify recrystallization from solvents like ethanol or ether.[7]

  • Preparative HPLC: For very difficult separations or to obtain highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) may be required.

  • Washing and Filtration: In some cases, the product may precipitate from the reaction mixture. Thorough washing of the filtered solid with appropriate solvents to remove unreacted starting materials and soluble impurities can be sufficient.[8] Some methods note that the product was used without further purification if it was of sufficient quality.[2]

Quantitative Data Summary

Starting MaterialReagents/ConditionsProductYieldReference
This compoundSodium azide2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine86%[9]
Nitro orotic acid1. Ni/H2, alkali; 2. HCl, NaCNO; 3. NaOH, heat; 4. H2SO42,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine62-65% (total)[3]
Ethyl N-(5-cyano-6-methyl-2-phenylpyrimidin-4-yl)acetimidateAniline, reflux in DMF2-Methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine57%[7]
5-Ethyl-N-(5-cyano-2,6-dimethylpyrimidin-4-yl)acetimidatePhenylamine, reflux in DMF5-Ethyl-2-methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine35%[7]
N-(4-Chlorophenyl)-N'-(5-cyano-2,6-dimethylpyrimidin-4-yl)acetamidinePhenylamine, reflux in DMFN-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrimido[4,5-d]pyrimidin-4-amine22%[7]

Experimental Protocols

Protocol 1: Stepwise Synthesis of Tetrasubstituted Pyrimido[5,4-d]pyrimidines

This protocol is a generalized procedure based on the sequential nucleophilic substitution of this compound.[1][2]

  • First Substitution (C-4 and C-8):

    • Dissolve this compound in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

    • Slowly add a solution of the first nucleophile (e.g., an amine, 2 equivalents) in the same solvent via a syringe pump over a period of 1-2 hours.

    • Allow the reaction to stir at low temperature for a specified time, then let it warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).

    • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting disubstituted product by column chromatography or recrystallization.

  • Second and Third Substitutions (C-2 and C-6):

    • Dissolve the purified disubstituted product in a suitable solvent.

    • Add the second nucleophile (and subsequently the third, if different) under appropriate conditions (temperature may vary depending on the nucleophile's reactivity).

    • Stir the reaction until completion, monitoring by TLC or LC-MS.

    • Work up and purify the final tetrasubstituted product as described above.

Protocol 2: Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

This protocol is adapted from a patented method for synthesizing a key intermediate.[3]

  • Hydrogenation:

    • Add nitro orotic acid to an alkaline solution (e.g., aqueous NaOH).

    • Perform hydrogenation using a nickel catalyst (e.g., Raney Nickel) under a hydrogen atmosphere.

    • After the reaction is complete, filter off the catalyst to obtain a solution of amino orotic acid. This solution is used directly in the next step.

  • Urea Derivative Formation and Cyclization:

    • Adjust the pH of the amino orotic acid solution to 3 with concentrated hydrochloric acid.

    • Add sodium cyanate while controlling the temperature to form the urea derivative.

    • After the formation of the urea derivative, add a 30% sodium hydroxide solution to adjust the pH to 13.

    • Heat the mixture to induce cyclization (e.g., up to 95 °C).

    • After cyclization is complete, cool the reaction and adjust the pH to 3 with a 50-60% sulfuric acid solution to precipitate the product.

  • Isolation:

    • Cool the mixture to room temperature.

    • Filter the precipitate, wash it with water until neutral, and dry to obtain 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_synthesis Sequential Substitution cluster_analysis Analysis & Final Product start 2,4,6,8-Tetrachloro- pyrimido[5,4-d]pyrimidine step1 Step 1: First Nucleophile (e.g., Amine A) Low Temperature start->step1 Reaction purify1 Purification 1 (Column Chromatography) step1->purify1 Work-up step2 Step 2: Second Nucleophile (e.g., Amine B) purify1->step2 Purified Intermediate purify2 Purification 2 (Recrystallization) step2->purify2 Work-up step3 Step 3: Third Nucleophile (e.g., Amine C) purify2->step3 Purified Intermediate purify_final Final Purification step3->purify_final Crude Product analysis Characterization (NMR, MS, X-Ray) purify_final->analysis product Tetrasubstituted Pyrimido[5,4-d]pyrimidine analysis->product

Caption: Generalized workflow for tetrasubstituted pyrimido[5,4-d]pyrimidine synthesis.

cdk_inhibition_pathway cluster_cell_cycle Cell Cycle Progression (G1 to S Phase) cluster_regulation Molecular Regulation cluster_inhibition Inhibition Mechanism G1 G1 Phase S S Phase G1->S Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRB pRB (Tumor Suppressor) CDK46->pRB Phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->pRB Phosphorylates E2F E2F pRB->E2F Inhibits pRB_P pRB-P (Inactive) pRB->pRB_P E2F->S Activates Transcription inhibitor Pyrimido[5,4-d]pyrimidine (CDK Inhibitor) inhibitor->CDK2 Blocks ATP Binding

Caption: Inhibition of the CDK2 pathway by a pyrimido[5,4-d]pyrimidine derivative.

References

Technical Support Center: Scaling Up Production of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine and its intermediates.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

This protocol is adapted from an improved industrial method to increase yield and reduce reaction time.[1]

Materials:

  • Nitroorotic acid

  • Sodium hydroxide (NaOH)

  • Raney Nickel (Ni) catalyst

  • Concentrated hydrochloric acid (HCl)

  • Sodium cyanate (NaOCN)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Hydrogenation:

    • In a suitable reactor, dissolve nitroorotic acid in an aqueous sodium hydroxide solution.

    • Add Raney Nickel catalyst to the solution.

    • Carry out hydrogenation with H₂ gas. The resulting amino orotic acid solution is used directly in the next step without separation.[1]

  • Urea Derivative Formation:

    • Adjust the pH of the amino orotic acid solution to 3 with concentrated hydrochloric acid.

    • Add sodium cyanate under controlled temperature to form the urea derivative.[1]

  • Cyclization:

    • Add a 30% sodium hydroxide solution to raise the pH to 13.

    • Heat the mixture to induce cyclization.

    • Adjust the pH to 3 with a 50-60% sulfuric acid solution.[1]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the precipitate.

    • Wash the product with water until neutral.

    • Dry the product to obtain 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.

Protocol 2: Large-Scale Chlorination of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

This protocol utilizes a solvent-free method with an equimolar amount of phosphorus oxychloride (POCl₃), which is environmentally advantageous for large-scale production.[2]

Materials:

  • 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Teflon-lined stainless steel reactor (autoclave)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Suitable organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Reaction Setup:

    • In a Teflon-lined stainless steel reactor, add 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, an equimolar amount of phosphorus oxychloride per hydroxyl group, and one equivalent of anhydrous pyridine.[2]

  • Chlorination:

    • Seal the reactor and heat the mixture to 160°C for 2 hours.[2]

  • Workup:

    • After cooling, carefully open the reactor and quench the reaction mixture by slowly adding it to ice-cold water with vigorous stirring.

    • Neutralize the solution to a pH of 8-9 by adding a saturated sodium carbonate solution.[2]

  • Isolation and Purification:

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Synthesis Methods for 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

Parameter"Wyler's Process" (Traditional)Improved Method[1]
Starting Material Amino orotic acid (isolated)Nitroorotic acid
Key Reagents UreaSodium cyanate
Reaction Temperature Up to 190°CUp to 95°C
Reaction Time ExtendedReduced by ~50%
Overall Yield 62% - 65%70% - 75%
Key Challenges Difficult stirring, high energy consumptionpH control is critical

Table 2: Large-Scale Chlorination Reaction Parameters

ParameterConditionRationale
Chlorinating Agent Phosphorus oxychloride (POCl₃)Effective and widely used for this transformation.[2]
Stoichiometry Equimolar POCl₃ per hydroxyl groupReduces waste and environmental impact.[2]
Base Pyridine (1 equivalent)Acts as an acid scavenger.[2]
Solvent Solvent-freeSimplifies workup and reduces waste.[2]
Temperature 160°COptimal for efficient conversion.[2]
Reaction Time 2 hoursSufficient for reaction completion.[2]
Isolated Yield >80%High-yielding process.[2]

Troubleshooting Guides and FAQs

Synthesis of 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine

Q1: The yield of the tetrahydroxy intermediate is consistently low. What are the potential causes and solutions?

  • A1: Incomplete Hydrogenation:

    • Cause: Inactive catalyst or insufficient hydrogen pressure.

    • Solution: Ensure the Raney Nickel catalyst is active. Use a fresh batch if necessary. Optimize the hydrogen pressure and reaction time, monitoring the reaction progress by TLC or HPLC.

  • A2: Suboptimal pH during Urea Derivative Formation and Cyclization:

    • Cause: Incorrect pH can lead to side reactions or incomplete conversion. The pH control at each stage is crucial for this synthesis.[1]

    • Solution: Calibrate your pH meter regularly. Add acid or base slowly and monitor the pH continuously to maintain the optimal range for each step.

  • A3: Inefficient Cyclization:

    • Cause: Insufficient heating or reaction time during the cyclization step.

    • Solution: Ensure the reaction mixture reaches and maintains the target temperature of 95°C. Monitor the reaction for completion before proceeding to the final pH adjustment and isolation.[1]

Q2: The isolated tetrahydroxy product is impure. What are the likely contaminants?

  • A1: Unreacted Starting Materials or Intermediates:

    • Cause: Incomplete reaction in any of the steps.

    • Solution: Refer to the solutions for low yield. Ensure each step goes to completion. The product can be purified by recrystallization.

  • A2: Side Products from Carbamylation:

    • Cause: The use of sodium cyanate can sometimes lead to the formation of isocyanic acid-related byproducts.

    • Solution: Maintain strict temperature control during the addition of sodium cyanate.

Chlorination to this compound

Q1: The chlorination reaction is sluggish or incomplete.

  • A1: Moisture Contamination:

    • Cause: POCl₃ is highly sensitive to moisture, which can quench the reagent.

    • Solution: Ensure all glassware and reagents are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • A2: Insufficient Temperature:

    • Cause: The reaction requires a high temperature to proceed efficiently.

    • Solution: Ensure the reaction mixture reaches and maintains 160°C. Use a calibrated temperature probe.[2]

Q2: The final product is contaminated with partially chlorinated or hydrolyzed byproducts.

  • A1: Incomplete Chlorination:

    • Cause: Insufficient POCl₃ or reaction time.

    • Solution: While the protocol calls for an equimolar amount of POCl₃, for some substrates, a slight excess might be necessary. Optimize the reaction time by monitoring with TLC or LC-MS.

  • A2: Hydrolysis During Workup:

    • Cause: The chlorinated product is susceptible to hydrolysis, especially in acidic conditions.

    • Solution: Quench the reaction mixture by pouring it onto ice and immediately neutralizing it with a base like sodium carbonate.[2][3] Perform the extraction promptly.

Q3: The workup of the chlorination reaction is difficult, or the product is hard to isolate.

  • A1: Formation of Phosphoric Acid Byproducts:

    • Cause: The reaction of POCl₃ with the hydroxyl groups and any residual water generates phosphoric acids, which can make the mixture viscous.

    • Solution: The quenching and neutralization step is critical. Vigorous stirring during quenching helps to break up any clumps and ensure complete neutralization.

  • A2: Emulsion during Extraction:

    • Cause: The presence of salts and pyridine can lead to emulsion formation.

    • Solution: Add a saturated brine solution during the extraction to help break the emulsion. If the problem persists, filter the mixture through a pad of celite.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Tetrahydroxy Intermediate cluster_chlorination Chlorination nitroorotic_acid Nitroorotic Acid hydrogenation Hydrogenation (Raney Ni, H2, NaOH) nitroorotic_acid->hydrogenation amino_orotic_acid Amino Orotic Acid Solution (in situ) hydrogenation->amino_orotic_acid urea_derivative Urea Derivative Formation (NaOCN, HCl) amino_orotic_acid->urea_derivative cyclization Cyclization (NaOH, H2SO4) urea_derivative->cyclization tetrahydroxy_product 2,4,6,8-Tetrahydroxypyrimido [5,4-d]pyrimidine cyclization->tetrahydroxy_product chlorination_step Chlorination (POCl3, Pyridine, 160°C) tetrahydroxy_product->chlorination_step Intermediate workup Workup (Ice, Na2CO3) chlorination_step->workup extraction Extraction workup->extraction final_product 2,4,6,8-Tetrachloropyrimido [5,4-d]pyrimidine extraction->final_product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_logic cluster_tetrahydroxy Tetrahydroxy Intermediate Issues cluster_chloro Chlorination Issues start Low Yield or Impure Product? incomplete_hydrogenation Incomplete Hydrogenation? start->incomplete_hydrogenation incorrect_ph Incorrect pH? start->incorrect_ph incomplete_cyclization Incomplete Cyclization? start->incomplete_cyclization incomplete_chlorination Incomplete Chlorination? start->incomplete_chlorination hydrolysis Hydrolysis Byproducts? start->hydrolysis check_catalyst Check Catalyst Activity & H2 Pressure incomplete_hydrogenation->check_catalyst calibrate_ph Calibrate pH Meter & Titrate Slowly incorrect_ph->calibrate_ph check_temp_time Verify Temperature & Reaction Time incomplete_cyclization->check_temp_time check_moisture Ensure Anhydrous Conditions incomplete_chlorination->check_moisture optimize_reagents Optimize POCl3 Stoichiometry incomplete_chlorination->optimize_reagents quench_neutralize Efficient Quenching & Neutralization hydrolysis->quench_neutralize

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Selective Functionalization of the Pyrimido[5,4-d]pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective functionalization of the pyrimido[5,4-d]pyrimidine ring. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the selective functionalization of the pyrimido[5,4-d]pyrimidine core?

A1: The primary challenges revolve around controlling regioselectivity, achieving satisfactory yields, and managing the reactivity of the fused heterocyclic system. Key issues include:

  • Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): The four available positions for substitution (2, 4, 6, and 8) on a tetrachloro-pyrimido[5,4-d]pyrimidine exhibit different reactivities. Generally, the C4 and C8 positions are more susceptible to nucleophilic attack than the C2 and C6 positions.[1] This can lead to mixtures of products if not carefully controlled.

  • Control of Substitution Patterns in Cross-Coupling Reactions: In metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, achieving selective substitution at a specific position can be difficult due to the similar electronic environments of the chloro-substituents. The choice of catalyst, ligand, and reaction conditions is critical to direct the reaction to the desired position.[2][3]

  • Harsh Reaction Conditions: Some functionalization reactions may require harsh conditions (e.g., high temperatures, strong bases) that can be incompatible with sensitive functional groups present on the substituents or the pyrimido[5,4-d]pyrimidine core itself, potentially leading to decomposition or side reactions.

  • Low Yields: Incomplete reactions, side product formation, and difficulties in purification can all contribute to low yields of the desired functionalized product. Optimization of reaction parameters is often necessary to improve efficiency.[4]

Q2: How can I control the regioselectivity of nucleophilic substitution on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine?

A2: Controlling the regioselectivity of SNAr reactions on this compound is a critical step in the synthesis of many derivatives, including the drug Dipyridamole.[5][6] The key is to exploit the inherent reactivity differences between the positions and carefully control the reaction conditions. The C4 and C8 positions are more electrophilic and thus more reactive towards nucleophiles than the C2 and C6 positions.

Here are some strategies:

  • Stepwise Substitution: By controlling the stoichiometry of the nucleophile and the reaction temperature, you can achieve stepwise substitution. For example, using one equivalent of a nucleophile at a lower temperature will preferentially substitute at the C4/C8 positions. Subsequently, a different nucleophile can be introduced to react at the C2/C6 positions, often requiring higher temperatures.[7]

  • Choice of Nucleophile: The nature of the nucleophile can also influence the selectivity. Sterically hindered nucleophiles may show a higher preference for the more accessible C4/C8 positions.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are commonly used.

Q3: What are the key parameters to consider for a successful Suzuki-Miyaura cross-coupling reaction on a chloro-pyrimido[5,4-d]pyrimidine?

A3: A successful Suzuki-Miyaura coupling on a chloro-substituted pyrimido[5,4-d]pyrimidine requires careful optimization of several parameters, as chloroarenes are generally less reactive than their bromo or iodo counterparts.

Key parameters include:

  • Palladium Catalyst: The choice of the palladium precursor is crucial. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[8] For less reactive chlorides, more active catalysts or pre-catalysts might be necessary.

  • Ligand: The ligand plays a vital role in the catalytic cycle. Phosphine-based ligands like triphenylphosphine (PPh₃), XPhos, or SPhos are frequently used. The choice of ligand can significantly impact the reaction's efficiency and selectivity.[2]

  • Base: A base is required to activate the boronic acid. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can affect the reaction outcome.[8]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used. The solvent system influences the solubility of the reactants and the catalyst's activity.

  • Temperature: Higher temperatures are often required to activate the C-Cl bond. Microwave irradiation can sometimes be used to accelerate the reaction and improve yields.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Formation of a mixture of mono-, di-, tri-, and/or tetra-substituted products.

  • Difficulty in separating the desired isomer from other regioisomers.

Possible Causes and Solutions:

CauseSolution
Reaction temperature is too high. Lower the reaction temperature to favor substitution at the more reactive C4/C8 positions. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
Incorrect stoichiometry of the nucleophile. Use a controlled amount of the nucleophile (e.g., 1 equivalent for mono-substitution). Add the nucleophile slowly to the reaction mixture to maintain a low concentration.
Reaction time is too long. Monitor the reaction closely and quench it once the desired product is formed to prevent further substitution.
Nucleophile is too reactive. Consider using a less reactive nucleophile or a protected version of the nucleophile.
Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling

Symptoms:

  • A significant amount of starting material remains unreacted.

  • Formation of dehalogenated byproducts.

  • Low isolated yield of the desired coupled product.

Possible Causes and Solutions:

CauseSolution
Inactive catalyst. Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst. Ensure anaerobic conditions to prevent catalyst decomposition.
Suboptimal base or solvent. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). The choice can be substrate-dependent.[8]
Poor quality of boronic acid. Use high-purity boronic acid. Boronic acids can decompose upon storage.
Insufficient reaction temperature or time. Increase the reaction temperature or prolong the reaction time. Microwave heating can be an effective alternative to conventional heating.[1]
Steric hindrance. For sterically hindered substrates, consider using a bulkier phosphine ligand (e.g., XPhos, SPhos) to promote the reaction.

Experimental Protocols

Protocol 1: Stepwise Regioselective Amination of this compound

This protocol describes a general procedure for the stepwise substitution of chlorine atoms with two different amines, a common strategy in the synthesis of Dipyridamole analogues.[7]

Step 1: Mono- and Di-substitution at C4 and C8

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF or CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the first amine (2.0 eq) in the same solvent.

  • Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography to obtain the 4,8-diamino-2,6-dichloropyrimido[5,4-d]pyrimidine.

Step 2: Substitution at C2 and C6

  • Dissolve the 4,8-diamino-2,6-dichloropyrimido[5,4-d]pyrimidine (1.0 eq) in a high-boiling point solvent (e.g., NMP or neat second amine).

  • Add the second amine (excess).

  • Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and stir for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and precipitate the product by adding water or an anti-solvent.

  • Collect the solid by filtration and purify by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Dichloro-pyrimido[5,4-d]pyrimidine

This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[1][8]

  • To a reaction vessel, add the dichloro-pyrimido[5,4-d]pyrimidine (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of this compound with Amines

Nucleophile (eq.)Temperature (°C)Position(s) SubstitutedApproximate Yield (%)Reference
Piperidine (2.2)RT4, 885[6]
Diethanolamine (excess)120-1302, 6 (on 4,8-dipiperidino intermediate)95[6]
Thiazolidine (2.2)RT4, 8Good[7]
4-Fluoropiperidine (excess)1002, 6 (on 4,8-dithiazolidinyl intermediate)46[7]

Table 2: Optimization of Suzuki-Miyaura Coupling on a Dichloropyrimidine Scaffold

Palladium Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane/H₂O10085[1]
Pd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O11092Adapted from[2]
PdCl₂(dppf) (3)dppfCs₂CO₃DMF12078Adapted from[8]

Visualizations

Troubleshooting_SNAr start Poor Regioselectivity in SNAr cause1 High Reaction Temperature start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Long Reaction Time start->cause3 solution1 Lower Temperature cause1->solution1 solution2 Control Stoichiometry (e.g., 1 eq.) cause2->solution2 solution3 Monitor Reaction and Quench cause3->solution3 outcome Improved Regioselectivity solution1->outcome solution2->outcome solution3->outcome Suzuki_Optimization_Workflow start Low Yield in Suzuki Coupling check_catalyst Check Catalyst Activity (Freshness, Loading) start->check_catalyst screen_conditions Screen Reaction Conditions start->screen_conditions check_reagents Verify Reagent Quality (Boronic Acid) start->check_reagents optimize_temp_time Optimize Temperature and Time check_catalyst->optimize_temp_time ligand_choice Consider Ligand (e.g., Bulky Phosphines) screen_conditions->ligand_choice check_reagents->screen_conditions successful_coupling Successful Coupling optimize_temp_time->successful_coupling ligand_choice->successful_coupling Selective_Functionalization_Strategy start Tetrachloro-pyrimido[5,4-d]pyrimidine snar_c4_c8 SNAr at C4/C8 (Low Temperature, Stoichiometric Nu) start->snar_c4_c8 intermediate 4,8-Disubstituted-2,6-dichloro -pyrimido[5,4-d]pyrimidine snar_c4_c8->intermediate snar_c2_c6 SNAr at C2/C6 (High Temperature, Excess Nu) intermediate->snar_c2_c6 cross_coupling Cross-Coupling at C2/C6 (Pd-catalyzed) intermediate->cross_coupling final_product1 Tetra-substituted Product (via SNAr) snar_c2_c6->final_product1 final_product2 Tetra-substituted Product (via Cross-Coupling) cross_coupling->final_product2

References

handling and storage conditions for 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the handling and storage of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, alongside troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Moisture Sensitivity: The compound is sensitive to moisture.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and dark place.[1] It is crucial to keep the container tightly closed and stored under an inert gas atmosphere.[1] The storage area must be well-ventilated.[3][4]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

A3: When handling this compound, the following personal protective equipment is mandatory:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[1][5][6]

  • Eye Protection: Use splash-proof safety goggles and a face shield.[1][4][5]

  • Body Protection: A laboratory coat or protective clothing is necessary to prevent skin exposure.[5][6]

  • Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has discolored (turned yellow/orange) Exposure to light or air.Store the compound in a dark place, under an inert atmosphere. While a color change may indicate some degradation, the material might still be usable depending on the application. Purity should be re-assessed.
Inconsistent experimental results Compound degradation due to improper storage (moisture exposure).The compound is moisture-sensitive.[2] Ensure the container is always tightly sealed immediately after use. Store in a desiccator or a dry box. If degradation is suspected, use a fresh batch of the compound.
Material has clumped together Absorption of moisture.As the compound is moisture-sensitive, clumping indicates water absorption. Gently break up the clumps in a dry, inert atmosphere (e.g., a glovebox) before weighing. For future prevention, store in a desiccator.
Skin or eye irritation occurs Inadequate personal protective equipment or accidental exposure.Immediately flush the affected skin or eyes with plenty of water for several minutes.[1][7] If irritation persists, seek medical attention.[1][7] Review and improve handling procedures and PPE usage.

Experimental Protocols

General Handling Protocol
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[3][5]

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above, including gloves, safety goggles, a face shield, and a lab coat.

  • Weighing and Transfer:

    • Handle the solid in a glovebox or under an inert gas atmosphere to minimize exposure to moisture and air.

    • Use non-sparking tools.[8]

    • Avoid generating dust.[3]

    • Close the container tightly immediately after use.[1][3]

  • Cleaning Up:

    • Clean up any spills immediately.[3]

    • Collect waste material, including contaminated consumables, in a designated, sealed hazardous waste container.[6]

    • Wash hands and any exposed skin thoroughly after handling.[1][3][7]

Visual Guides

TroubleshootingWorkflow Troubleshooting Experimental Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions start->check_storage improper_storage Improper Storage Identified (Moisture, Light, Air Exposure) check_storage->improper_storage No correct_storage Storage Conditions Correct check_storage->correct_storage Yes action_resynthesis Action: Use Fresh Reagent & Re-evaluate Storage Protocol improper_storage->action_resynthesis check_handling Review Handling Protocol correct_storage->check_handling improper_handling Improper Handling Identified (e.g., prolonged air exposure) check_handling->improper_handling No correct_handling Handling Protocol Correct check_handling->correct_handling Yes action_handling Action: Refine Handling Technique (e.g., use glovebox) improper_handling->action_handling other_factors Investigate Other Experimental Parameters (e.g., solvents, temperature) correct_handling->other_factors

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

Spectral Analysis of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR and ¹³C NMR spectral data for 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine and its derivatives. Due to the limited availability of direct spectral data for the parent tetrachloro compound, this guide presents predicted spectral characteristics alongside reported data for its substituted analogues, offering a valuable resource for the characterization of this important class of heterocyclic compounds.

Predicted and Reported NMR Spectral Data

The this compound core is a highly electron-deficient system due to the presence of four nitrogen atoms and four electron-withdrawing chlorine atoms. This significantly influences the chemical shifts observed in its ¹³C NMR spectrum. As the parent compound lacks any protons, it is expected to be silent in the ¹H NMR spectrum.

¹³C NMR Spectral Data:

The predicted ¹³C NMR chemical shifts for this compound are based on the known effects of chloro-substituents on pyrimidine rings. The chlorine atoms cause a significant downfield shift for the carbons to which they are attached. The quaternary carbons of the fused ring system are also expected to resonate at low field.

For comparison, the following table summarizes the reported ¹³C NMR data for various substituted pyrimido[5,4-d]pyrimidine derivatives. These derivatives illustrate how the replacement of the chlorine atoms with other functional groups alters the chemical shifts of the core carbons.

Compound/DerivativeC2 (ppm)C4 (ppm)C4a (ppm)C6 (ppm)C8 (ppm)C8a (ppm)SolventReference
This compound (Predicted) ~160-165~165-170~150-155~160-165~165-170~150-155CDCl₃-
4,8-bis(piperazine)-2,6-dichloropyrimido[5,4-d]pyrimidine-------[1]
Substituted Pyrimido[5,4-b]indoles------DMSO-d₆

Note: Specific peak assignments for the substituted derivatives are often complex and may require 2D NMR techniques for confirmation. The data presented here is for comparative purposes.

¹H NMR Spectral Data of Derivatives:

Substitution of the chlorine atoms with groups containing protons allows for characterization by ¹H NMR. For instance, in amino-substituted derivatives, the protons of the amino group will appear as distinct signals. Aromatic or alkyl substituents will also show characteristic resonances. For example, in 4,7-disubstituted pyrimido[4,5-d]pyrimidines, characteristic singlets for the H-2 and H-5 protons are observed in the range of 9.0–9.5 ppm and 8.3–9.0 ppm, respectively.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyrimido[5,4-d]pyrimidine derivatives is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • If required for quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance and longer relaxation times.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary for unambiguous assignments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral analysis of substituted pyrimido[5,4-d]pyrimidine derivatives starting from the tetrachloro precursor.

G cluster_synthesis Synthesis cluster_analysis Spectral Analysis A 2,4,6,8-Tetrachloropyrimido [5,4-d]pyrimidine B Nucleophilic Substitution (e.g., Amines, Alkoxides) A->B Reactant C Substituted Derivative(s) B->C Product D Sample Preparation (Dissolution in Deuterated Solvent) C->D Purified Product E NMR Data Acquisition (1H, 13C, 2D NMR) D->E F Data Processing & Interpretation E->F G Structure Elucidation F->G

Caption: Workflow for the synthesis and NMR analysis of pyrimido[5,4-d]pyrimidine derivatives.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound and its derivatives. By combining predicted data for the parent compound with reported experimental data for its analogues, researchers can more effectively characterize novel compounds within this versatile heterocyclic family.

References

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. This guide provides a comparative analysis of analytical techniques for the characterization of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, with a focus on its mass spectrometry fragmentation pattern. The following sections offer a juxtaposition of mass spectrometry with alternative analytical methods, supported by detailed experimental protocols and data presented for ease of comparison.

The analysis of chlorinated heterocyclic compounds such as this compound presents unique challenges due to their complex structures and potential for diverse fragmentation pathways. While mass spectrometry is a powerful tool for determining molecular weight and deducing structural information, a comprehensive analytical approach often involves complementary techniques to ensure unambiguous identification and purity assessment.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is contingent on the specific information required, the complexity of the sample matrix, and the available instrumentation. Mass spectrometry, particularly when coupled with a chromatographic separation method, provides unparalleled sensitivity and structural information. However, other spectroscopic and chromatographic methods offer valuable complementary data.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular Weight, Fragmentation Pattern, Retention TimeHigh resolution separation, sensitive detection, established libraries for compound identification.Requires volatile and thermally stable compounds.
High-Performance Liquid Chromatography (HPLC) Retention Time, QuantificationSuitable for non-volatile and thermally labile compounds, versatile with various detectors (UV, DAD).Does not inherently provide structural information without a mass spectrometer detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed Structural Connectivity (¹H, ¹³C)Unambiguous structure determination, information on chemical environment of atoms.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Functional Group IdentificationProvides information about the types of chemical bonds present in a molecule.Complex spectra can be difficult to interpret fully for large molecules.

Mass Spectrometry: A Deep Dive into the Predicted Fragmentation Pattern

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of organic molecules. The high energy of the electron beam leads to the formation of a molecular ion, which then undergoes fragmentation. The resulting fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its identification.

The following diagram illustrates a predicted fragmentation pathway for this compound.

Fragmentation_Pattern M [C₆Cl₄N₄]⁺ m/z = 268, 270, 272, 274, 276 F1 [C₅Cl₃N₄]⁺ m/z = 233, 235, 237, 239 M->F1 - Cl F2 [C₅Cl₂N₃]⁺ m/z = 198, 200, 202 F1->F2 - ClCN F3 [C₄ClN₂]⁺ m/z = 112, 114 F2->F3 - ClCN F4 [C₃N₂]⁺ m/z = 66 F3->F4 - CCl

Predicted EI-MS fragmentation of this compound.

Predicted Fragmentation Data Summary

IonProposed Structurem/z (Monoisotopic)Key Characteristics
[M]⁺[C₆Cl₄N₄]⁺268Molecular ion with characteristic isotopic pattern for four chlorine atoms.
[M-Cl]⁺[C₆Cl₃N₄]⁺233Loss of a chlorine radical, showing an isotopic pattern for three chlorine atoms.
[M-Cl-ClCN]⁺[C₅Cl₂N₃]⁺198Subsequent loss of a cyanogen chloride molecule, with a two-chlorine isotopic signature.
[M-2Cl-2ClCN]⁺[C₄ClN₂]⁺112Further fragmentation with the loss of another cyanogen chloride, showing a single chlorine isotopic pattern.
[C₃N₂]⁺[C₃N₂]⁺66A stable, non-chlorinated fragment resulting from ring cleavage.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 50-500.

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 10-100 µg/mL with the mobile phase.

  • Instrumentation: A Shimadzu Prominence HPLC system with a SPD-20A UV/Vis detector or equivalent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

Conclusion

The structural characterization of this compound necessitates a multi-faceted analytical approach. While GC-MS provides critical information on molecular weight and fragmentation, which is invaluable for structural elucidation, HPLC is a robust method for purity assessment and quantification, especially if the compound exhibits thermal lability. For unambiguous structure confirmation, NMR spectroscopy remains the gold standard. By understanding the strengths and limitations of each technique, researchers can devise a comprehensive analytical strategy to confidently identify and characterize this and other complex heterocyclic molecules.

A Comparative Guide to the Reactivity of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine and Other Chlorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with other common chlorinated heterocycles, supported by experimental data. Understanding the nuanced reactivity of these compounds is crucial for the rational design and synthesis of novel therapeutic agents and chemical probes.

Executive Summary

This compound exhibits a distinct and synthetically valuable pattern of reactivity in nucleophilic aromatic substitution (SNAr) reactions. The four chlorine atoms on the fused ring system possess differential reactivity, allowing for controlled, stepwise substitution. This characteristic sets it apart from simpler chlorinated heterocycles like dichloropyrimidines or chloropyridines, where regioselectivity can be more challenging to control. The positions C-4 and C-8 are significantly more reactive towards nucleophiles than the C-2 and C-6 positions, a feature that can be exploited for the sequential introduction of different substituents.

Comparative Reactivity Analysis

The reactivity of chlorinated heterocycles in SNAr reactions is primarily governed by the electron-withdrawing nature of the nitrogen atoms within the ring system, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. In this compound, the pyrimidine ring exerts a strong activating effect on the chlorine atoms.

Reactivity Hierarchy in this compound

Experimental evidence has established a clear hierarchy of reactivity for the chlorine atoms in this compound.[1]

  • Most Reactive: The chlorine atoms at positions 4 and 8 are the most susceptible to nucleophilic attack. This is attributed to the significant electron withdrawal from the adjacent nitrogen atoms in the pyrimidine ring.

  • Least Reactive: The chlorine atoms at positions 2 and 6 are considerably less reactive.

This differential reactivity allows for a controlled, stepwise substitution pattern, which is a key advantage in the synthesis of complex, multi-substituted derivatives.[1] For instance, reaction with one equivalent of a nucleophile at low temperatures will predominantly yield the 4-substituted product, followed by substitution at the 8-position. Subsequent reaction with a different nucleophile at elevated temperatures can then substitute the less reactive 2- and 6-positions.

Comparison with Other Chlorinated Heterocycles

While direct kinetic comparisons under identical conditions are scarce in the literature, a qualitative and, in some cases, quantitative comparison can be made based on established principles and available data.

HeterocyclePosition(s) of SubstitutionGeneral Reactivity & Selectivity
This compound C-4, C-8 > C-2, C-6Highly activated system with distinct, sequential reactivity, allowing for controlled stepwise substitution.[1]
2,4-Dichloropyrimidine C-4 > C-2The C-4 position is generally more reactive to nucleophilic attack. However, the selectivity can be influenced by substituents on the ring.[2][3]
2,4,5,6-Tetrachloropyrimidine C-4, C-6 > C-2 > C-5The chlorine atoms at C-4 and C-6 are the most reactive, followed by the C-2 position. The C-5 chlorine is the least reactive.[4]
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Stepwise substitution of all three chlorine atomsHighly reactive system where the reactivity of the remaining chlorine atoms decreases with each substitution. This allows for controlled sequential reactions by adjusting the temperature.
2-Chloropyridine C-2The pyridine ring is less activated towards SNAr compared to pyrimidines, generally requiring more forcing reaction conditions.

Experimental Protocols

The following are representative experimental protocols for nucleophilic substitution reactions on chlorinated heterocycles. It is important to note that optimal conditions (temperature, solvent, base) will vary depending on the specific nucleophile and substrate.

Protocol 1: Stepwise Amination of this compound

This protocol is adapted from the principles described for the controlled substitution of this compound.[1]

Objective: To synthesize a 4,8-disubstituted-2,6-dichloropyrimido[5,4-d]pyrimidine.

Materials:

  • This compound

  • Amine (Nucleophile 1)

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the amine (2.0-2.2 eq.) and triethylamine (2.2 eq.) in anhydrous DCM to the cooled solution over a period of 1-2 hours.

  • Allow the reaction to stir at -78 °C for an additional 2-4 hours.

  • Slowly warm the reaction mixture to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Nucleophilic Aromatic Substitution on a Dichloropyrimidine

Objective: To synthesize a 4-amino-2-chloropyrimidine derivative.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine nucleophile

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq.) in DMF, add the amine nucleophile (1.0-1.2 eq.) and DIPEA (1.5-2.0 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathway and Experimental Workflow Visualization

Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways that are often dysregulated in diseases like cancer.

G Logical Flow of Kinase Inhibitor Development cluster_0 Drug Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Mechanism of Action A This compound (Starting Material) B Stepwise Nucleophilic Aromatic Substitution (SNAr) A->B C Library of Substituted Pyrimido[5,4-d]pyrimidine Derivatives B->C D Kinase Activity Assay (e.g., CDK2) C->D Screening E Cell-Based Proliferation Assay D->E F Identification of Lead Compound E->F G ATP Binding Site of Kinase F->G Target Engagement H Competitive Inhibition G->H I Blockade of Downstream Signaling Pathway H->I J Inhibition of Cell Cycle Progression & Proliferation I->J

Caption: Workflow for the development of pyrimido[5,4-d]pyrimidine-based kinase inhibitors.

This diagram illustrates the process from the synthesis of a library of compounds starting from this compound, through biological screening, to the elucidation of their mechanism of action as competitive kinase inhibitors. Pyrimido[5,4-d]pyrimidine derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs) like CDK2, which are crucial regulators of the cell cycle.[5] By competitively binding to the ATP-binding pocket of these kinases, they can block the downstream signaling pathways that drive cell proliferation, making them attractive candidates for anti-cancer therapies. Other derivatives of this scaffold have also been investigated for their role in inhibiting nucleoside transport.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Tetrasubstituted Pyrimido[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of novel tetrasubstituted pyrimido[5,4-d]pyrimidines reveals a promising class of compounds with potent biological activities. This guide provides a comparative overview of their performance against established alternatives, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development in cancer therapy.

The pyrimido[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. This guide focuses on the biological activity screening of novel tetrasubstituted pyrimido[5,4-d]pyrimidines, offering a comparative analysis of their efficacy and outlining the experimental methodologies crucial for their evaluation.

Comparative Anticancer Activity

Novel tetrasubstituted pyrimido[5,4-d]pyrimidine derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The following tables summarize their in vitro anticancer activity, presenting 50% inhibitory concentration (IC50) values and comparing them with standard chemotherapeutic agents such as Doxorubicin and other relevant kinase inhibitors.

Compound ID/SeriesTarget Cell LineIC50 (µM)Alternative/StandardIC50 (µM)
Pyrimido[5,4-e][1][2][3]triazine Series
Compound 6bA549 (Lung Carcinoma)3.65-Fluorouracil10.5
Compound 9A549 (Lung Carcinoma)26.3Toxoflavin0.7
Compound 5aA549 (Lung Carcinoma)26.8
4,8-Disubstituted Pyrimido[5,4-d]pyrimidines
Series RepresentativeHCT116 (Colon Cancer)Generally higher potency5-Fluorouracil-
Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors
Compound 7fCDK20.05Roscovitine>0.05
Compound 7eCDK20.25
Compound 7aCDK20.31
Pyrido[2,3-d]pyrimidine Derivatives
Compound 8aA-549 (Lung Cancer)16.2Erlotinib6.53
Compound 8aPC-3 (Prostate Cancer)7.98Erlotinib11.05

Kinase Inhibitory Activity

A significant mechanism of action for many pyrimido[5,4-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The tables below compare the inhibitory activity of these novel compounds against key kinases like Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).

EGFR Kinase Inhibition
Compound ID/SeriesTarget KinaseIC50 (µM)Alternative/StandardIC50 (µM)
Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
Compound 8aEGFRwt0.099Erlotinib-
Compound 8aEGFRT790M0.123Erlotinib0.071
Compound 8dEGFRT790M0.290
Compound 9aEGFRT790M0.571
PI3K Kinase Inhibition
Compound ID/SeriesTarget KinaseIC50 (nM)Alternative/StandardIC50 (nM)
Pyrazolo[3,4-d]pyrimidine Derivatives
Compound 50PI3Kα2.6--
Pyrido[3,2-d]pyrimidine & Pyrido[2,3-d]pyrimidine Analogs
Compound 4hPI3Kαsingle to double digit nM--
Compound 4hmTORsingle to double digit nM--

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used in the biological screening of these compounds.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Novel tetrasubstituted pyrimido[5,4-d]pyrimidine compounds

  • Doxorubicin (or other standard anticancer drug)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

EGFR Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a multiwell plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the EGFR enzyme and the peptide substrate to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

PI3K Kinase Inhibition Assay: PI3K-Glo™ Kinase Assay

The PI3K-Glo™ Kinase Assay measures the activity of phosphoinositide 3-kinases by quantifying the amount of ADP produced during the phosphorylation of a lipid substrate.

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, β, γ, δ)

  • Lipid Kinase Substrate (e.g., PIP2:PS)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay reagents

  • PI3K Reaction Buffer

  • White opaque multiwell plates

  • Luminometer

Procedure:

  • Reaction Mix Preparation: Prepare a mixture of PI3K Reaction Buffer and the Lipid Substrate.

  • Enzyme Dilution: Dilute the PI3K enzyme in the prepared reaction mix.

  • Assay Plate Setup: Add the test compound at various concentrations to the wells of the plate.

  • Reaction Initiation: Add the enzyme/lipid mixture to the wells, followed by the addition of ATP to start the reaction. Incubate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Determine the IC50 values by plotting the percent inhibition of kinase activity against the compound concentrations.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathways targeted by these compounds and the general workflow for their biological screening.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PyrimidoPyrimidine Tetrasubstituted Pyrimido[5,4-d]pyrimidine PyrimidoPyrimidine->EGFR Inhibition PyrimidoPyrimidine->PI3K Inhibition

Caption: EGFR and PI3K/Akt/mTOR signaling pathways targeted by pyrimido[5,4-d]pyrimidines.

Experimental_Workflow cluster_screening Biological Activity Screening Compound_Synthesis Novel Tetrasubstituted Pyrimido[5,4-d]pyrimidine Synthesis Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, PI3K) Kinase_Assay->Data_Analysis Confirms Mechanism Data_Analysis->Kinase_Assay Active Compounds Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General experimental workflow for biological activity screening.

References

Structure-Activity Relationship (SAR) of Pyrimido[5,4-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrimido[5,4-d]pyrimidine derivatives, focusing on their anticancer, antiparasitic, and enzyme-inhibitory activities. The information is presented to aid in the rational design and development of new therapeutic agents based on this versatile scaffold.

Anticancer Activity

Pyrimido[5,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cell cycle regulation and signal transduction.

Cyclin-Dependent Kinase (CDK) Inhibition

A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated as CDK2 inhibitors. The data reveals key SAR insights:

  • Substitution at the 7-position: Aromatic and heteroaromatic amines at this position are crucial for activity.

  • Substitution at the 5-position: Small alkyl groups, such as methyl, are generally favored.

  • Substitution at the 2-position: Thioalkyl groups which are further substituted with amines show potent inhibitory activity.

Compound IDR2R5R7CDK2 IC50 (µM)CDK4 IC50 (µM)
6a -SCH3-CH34-Fluoroaniline0.45>100
7a -S(CH2)2N(CH3)2-CH34-Fluoroaniline0.31>100
7c -S(CH2)2N(CH3)2-CH3Aniline0.55>100
7e -S(CH2)2N(CH3)2-CH34-Chloroaniline0.251.2
7f -S(CH2)2N(CH3)2-CH34-Methoxyaniline0.050.86
Roscovitine ---0.40.7

Table 1: SAR of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives as CDK inhibitors.[1]

Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition

Certain 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been investigated for their kinase inhibitory activity. Notably, compound 2a showed micromolar inhibition of DYRK1A.

Compound IDKinaseIC50 (µM)
2a DYRK1A7.6

Table 2: Inhibitory activity of a 9H-pyrimido[5,4-b]indol-4-amine derivative against DYRK1A.[2]

Antiproliferative Activity against Cancer Cell Lines

Novel spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives have been synthesized and evaluated for their in vitro anticancer activity against four human cancer cell lines. The results highlight the importance of the substituent on the phenyl ring.

Compound IDSubstituentA431 IC50 (µM)PC-3 IC50 (µM)MCF-7 IC50 (µM)MCF-10A IC50 (µM)
4m 4-Fluorophenyl10.2412.657.82>50
4q 4-Chlorophenyl11.8813.418.94>50
4s 4-Bromophenyl13.5214.879.88>50

Table 3: In vitro anticancer activity of spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives.[3]

Antiparasitic Activity

Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have shown promising activity against protozoan parasites such as Trypanosoma brucei and Leishmania infantum.

Antitrypanosomal and Antileishmanial Activity

A series of 4,8-disubstituted pyrimido[5,4-d]pyrimidines were synthesized and evaluated for their in vitro activity. The SAR study revealed that the nature of the substituent at the 4 and 8 positions significantly influences the activity and selectivity.

Compound IDRT. brucei IC50 (µM)L. infantum promastigotes IC50 (µM)L. infantum amastigotes IC50 (µM)Cytotoxicity (THP-1) CC50 (µM)Selectivity Index (T. brucei)
4a 4-hydroxyphenyl0.111.203.00>96>877
4c 3,4-dihydroxyphenyl0.130.208.51>96>716
4n 4-pyridyl0.230.40->96>417

Table 4: In vitro antitrypanosomal and antileishmanial activity of 4,8-disubstituted pyrimido[5,4-d]pyrimidines.[4][5]

Another study on pyrimido[5,4-d]pyrimidine-based compounds also identified potent derivatives against both parasites.

Compound IDR1R2T. brucei IC50 (µM)L. infantum promastigotes IC50 (µM)Cytotoxicity (THP-1) CC50 (µM)Selectivity Index (T. brucei)Selectivity Index (L. infantum)
4c H3,4-dihydroxyphenyl0.943.13>100>107>32
5b 3-(HO(CH2)2O)C6H43,4-dihydroxyphenyl1.25>10>100>80-
5j 3-(HO(CH2)3O)C6H43,4-dihydroxyphenyl1.83>10>100>55-

Table 5: Biological activity of pyrimido[5,4-d]pyrimidine derivatives against T. brucei and L. infantum.[6][7]

Enzyme Inhibition

Equilibrative Nucleoside Transporter (ENT) Inhibition

Pyrimido[5,4-d]pyrimidine derivatives have been developed as potent inhibitors of equilibrative nucleoside transporters (ENTs), which are involved in the transport of nucleosides across cell membranes. Inhibition of ENTs can potentiate the cytotoxicity of anticancer drugs like pemetrexed.

Compound IDRENT-inhibitory activity IC50 (nM)
3 (Dipyridamole) -15
6 (NU3108) -26
Monophenyl carbamate of 6 -8
Mono-4-methoxyphenyl carbamate of 6 -4

Table 6: ENT-inhibitory activity of pyrimido[5,4-d]pyrimidine derivatives in COR-L23 cells.

Experimental Protocols

[3H]Thymidine Incorporation Assay for ENT Inhibitors

This assay measures the inhibition of ENT-mediated uptake of [3H]thymidine into cells.

  • Cell Culture: COR-L23 human lung cancer cells are cultured in a suitable medium.

  • Assay Setup: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds (pyrimido[5,4-d]pyrimidine derivatives).

  • Radiolabeling: [3H]thymidine is added to each well to a final concentration of 1 µCi/mL.

  • Incubation: The plates are incubated for a specific period (e.g., 10 minutes) at room temperature to allow for nucleoside uptake.

  • Termination: The uptake is terminated by the addition of ice-cold phosphate-buffered saline (PBS).

  • Washing: The cells are washed multiple times with ice-cold PBS to remove unincorporated [3H]thymidine.

  • Lysis and Scintillation Counting: Cells are lysed, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of [3H]thymidine uptake is calculated for each compound concentration, and the IC50 value is determined.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A431, PC-3, MCF-7) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

In Vitro Antitrypanosomal and Antileishmanial Assays
  • Trypanosoma brucei Assay:

    • T. brucei bloodstream forms are cultured in HMI-9 medium.

    • The parasites are seeded in 96-well plates and exposed to different concentrations of the test compounds.

    • After 72 hours of incubation, resazurin is added, and the fluorescence is measured to determine cell viability.

    • IC50 values are calculated from the dose-response curves.

  • Leishmania infantum Promastigote Assay:

    • L. infantum promastigotes are cultured in M199 medium.

    • The assay is performed similarly to the T. brucei assay, with resazurin used to assess viability after 72 hours of drug exposure.

  • Leishmania infantum Amastigote Assay:

    • THP-1 human monocytic cells are differentiated into macrophages and infected with L. infantum promastigotes.

    • The infected macrophages are then treated with the test compounds.

    • After 72 hours, the cells are fixed, stained with DAPI, and the number of amastigotes per macrophage is determined by microscopy.

Kinase Inhibition Assays (CDK2 and DYRK1A)
  • Reaction Setup: The kinase reaction is typically performed in a buffer containing the kinase (e.g., CDK2/Cyclin A, DYRK1A), a specific substrate (e.g., histone H1 for CDK2), and ATP.

  • Inhibitor Addition: The pyrimido[5,4-d]pyrimidine derivatives are added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP) and incubated at 30°C for a specific time.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.

  • IC50 Determination: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_development Lead Optimization synthesis Synthesis of Pyrimido[5,4-d]pyrimidine Derivatives anticancer Anticancer Assays (MTT, Kinase Inhibition) synthesis->anticancer antiparasitic Antiparasitic Assays (T. brucei, L. infantum) synthesis->antiparasitic ent_inhibition ENT Inhibition Assay ([3H]Thymidine Uptake) synthesis->ent_inhibition ic50 IC50 Determination anticancer->ic50 antiparasitic->ic50 ent_inhibition->ic50 sar Structure-Activity Relationship (SAR) Analysis lead_opt Lead Compound Optimization sar->lead_opt ic50->sar

Caption: General experimental workflow for SAR studies of pyrimido[5,4-d]pyrimidine derivatives.

cdk2_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cyclinD Cyclin D erk->cyclinD cdk46 CDK4/6 cyclinD->cdk46 rb Rb cdk46->rb e2f E2F rb->e2f releases cyclinE Cyclin E e2f->cyclinE cdk2 CDK2 cyclinE->cdk2 s_phase S-Phase Entry (DNA Replication) cdk2->s_phase inhibitor Pyrimido[5,4-d]pyrimidine Inhibitor inhibitor->cdk2

Caption: Simplified CDK2 signaling pathway and the point of intervention by pyrimido[5,4-d]pyrimidine inhibitors.

adenosine_receptor_pathway adenosine Adenosine a1_a3 A1/A3 Receptors adenosine->a1_a3 a2a_a2b A2A/A2B Receptors adenosine->a2a_a2b gi Gi a1_a3->gi gs Gs a2a_a2b->gs ac Adenylyl Cyclase gi->ac gs->ac camp cAMP ac->camp converts ATP to pka PKA camp->pka cellular_response_inhibit Inhibitory Cellular Response pka->cellular_response_inhibit cellular_response_stimulate Stimulatory Cellular Response pka->cellular_response_stimulate antagonist Pyrimido[5,4-d]pyrimidine Antagonist antagonist->a1_a3 antagonist->a2a_a2b dyrk1a_pathway dyrk1a DYRK1A substrates Substrate Proteins (e.g., Tau, APP, NFAT) dyrk1a->substrates phosphorylates inhibitor Pyrimido[5,4-d]pyrimidine Inhibitor inhibitor->dyrk1a phosphorylation Phosphorylation substrates->phosphorylation downstream Downstream Effects (Neurodevelopment, Cell Proliferation, Apoptosis) phosphorylation->downstream ent1_pathway cluster_membrane extracellular Extracellular Space intracellular Intracellular Space membrane Cell Membrane ent1 ENT1 nucleoside_in Nucleosides ent1->nucleoside_in nucleoside_out Nucleosides (e.g., Adenosine) nucleoside_out->ent1 transport signaling Purinergic Signaling nucleoside_out->signaling salvage Nucleoside Salvage Pathway nucleoside_in->salvage inhibitor Pyrimido[5,4-d]pyrimidine Inhibitor inhibitor->ent1

References

In Vitro Evaluation of Pyrimido[5,4-d]pyrimidine Compounds Against Parasitic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of pyrimido[5,4-d]pyrimidine compounds evaluated for in vitro activity against various parasitic diseases. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.

Introduction

Parasitic diseases, such as leishmaniasis, human African trypanosomiasis (sleeping sickness), malaria, and toxoplasmosis, continue to pose a significant global health burden. The emergence of drug resistance and the limitations of current therapies necessitate the discovery and development of novel antiparasitic agents. The pyrimido[5,4-d]pyrimidine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. This guide focuses on the in vitro performance of this class of compounds against key protozoan parasites.

Data Presentation: Comparative Efficacy and Cytotoxicity

The following tables summarize the in vitro activity of various pyrimido[5,4-d]pyrimidine derivatives against Trypanosoma brucei and Leishmania infantum, the causative agents of sleeping sickness and visceral leishmaniasis, respectively. The data is compiled from recent studies and presented to facilitate a clear comparison of compound potency and selectivity.

Table 1: In Vitro Activity of Pyrimido[5,4-d]pyrimidine Derivatives against Trypanosoma brucei

Compound IDSubstituentsIC50 (µM)Cytotoxicity (CC50 in THP-1 cells, µM)Selectivity Index (SI = CC50/IC50)
4a R = 3-(4'-pyridinylCH2O)C6H4, R1 = NH21.25> 100> 80
4c R = 3-(4'-pyridinylCH2O)C6H4, R1 = NHNH20.94> 100> 107
4n R = 3-(4'-pyridinylCH2O)C6H4, R1 = OH0.1196.4877
5a R = 3-(HO(CH2)2O)C6H4, R1 = NHNH21.30> 100> 77
5b R = 3-(HO(CH2)2O)C6H4, R1 = 3,4-(HO)2C6H31.48> 100> 68
5i R = 3-(HO(CH2)3O)C6H4, R1 = NHNH213.4> 100> 7
5j R = 3-(HO(CH2)3O)C6H4, R1 = 3,4-(HO)2C6H31.6265.040
Pentamidine Reference Drug0.004--

Table 2: In Vitro Activity of Pyrimido[5,4-d]pyrimidine Derivatives against Leishmania infantum

Compound IDSubstituentsIC50 (µM) - PromastigotesIC50 (µM) - AmastigotesCytotoxicity (CC50 in THP-1 cells, µM)Selectivity Index (SI = CC50/IC50)
4a R = 3-(4'-pyridinylCH2O)C6H4, R1 = NH20.203.00> 100> 500
4c R = 3-(4'-pyridinylCH2O)C6H4, R1 = NHNH23.138.51> 100> 32
4n R = 3-(4'-pyridinylCH2O)C6H4, R1 = OH0.82Not Reported96.4118
5a R = 3-(HO(CH2)2O)C6H4, R1 = NHNH2> 20Not Reported> 100-
5b R = 3-(HO(CH2)2O)C6H4, R1 = 3,4-(HO)2C6H3> 20Not Reported> 100-
5i R = 3-(HO(CH2)3O)C6H4, R1 = NHNH2> 20Not Reported> 100-
5j R = 3-(HO(CH2)3O)C6H4, R1 = 3,4-(HO)2C6H3> 20Not Reported65.0-
Miltefosine Reference Drug2.10---

Note: Data for antimalarial (Plasmodium falciparum) and antitoxoplasmal (Toxoplasma gondii) activity of this specific class of pyrimido[5,4-d]pyrimidines is not yet widely available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro assays cited in this guide.

In Vitro Antitrypanosomal Activity Assay (Trypanosoma brucei)
  • Parasite Culture: Trypanosoma brucei brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in culture medium. The final DMSO concentration should not exceed a level that affects parasite viability (typically <0.5%).

  • Assay Procedure: Parasites are seeded in 96-well microplates at a density of 2 x 10^4 cells/mL. The serially diluted compounds are added to the wells. Pentamidine is used as a reference drug. The plates are incubated for 48 hours.

  • Viability Assessment: After the incubation period, a resazurin-based solution (e.g., AlamarBlue) is added to each well. The plates are incubated for an additional 24 hours. The fluorescence is measured using a microplate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

In Vitro Antileishmanial Activity Assay (Leishmania infantum)
  • Promastigote Assay:

    • Parasite Culture: Leishmania infantum promastigotes are cultured in M199 medium supplemented with 20% heat-inactivated FBS, L-glutamine, penicillin, and streptomycin at 26°C.

    • Assay Procedure: Promastigotes in the logarithmic growth phase are seeded in 96-well plates. Test compounds are added at various concentrations. Miltefosine is used as a reference drug. The plates are incubated for 72 hours.

    • Viability Assessment: Parasite viability is determined by adding a resazurin-based reagent and measuring fluorescence after a further incubation period.

    • Data Analysis: IC50 values are determined from the resulting dose-response curves.

  • Amastigote Assay:

    • Cell Culture: A human monocytic cell line (e.g., THP-1) is differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

    • Infection: The differentiated macrophages are infected with stationary-phase L. infantum promastigotes.

    • Compound Treatment: After infection, the cells are washed to remove non-internalized parasites, and fresh medium containing the test compounds is added.

    • Assay Endpoint: After a 72-hour incubation, the cells are fixed and stained with a DNA-binding dye (e.g., DAPI). The number of amastigotes per macrophage is determined by high-content imaging or manual microscopy.

    • Data Analysis: The IC50 values are calculated based on the reduction in the number of amastigotes in treated versus untreated cells.

In Vitro Cytotoxicity Assay
  • Cell Culture: A human cell line, such as the monocytic cell line THP-1, is cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure: The cells are seeded in 96-well plates. The test compounds are added in a range of concentrations.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Measurement: Cell viability is assessed using a resazurin-based assay, similar to the parasite viability assays.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curves. The selectivity index (SI) is then calculated as the ratio of CC50 to the antiparasitic IC50.

Mandatory Visualizations

The following diagrams illustrate a generalized experimental workflow and a potential mechanism of action for the pyrimido[5,4-d]pyrimidine compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies start Pyrimido[5,4-d]pyrimidine Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization antiparasitic Antiparasitic Activity Assays (T. brucei, L. infantum) characterization->antiparasitic cytotoxicity Cytotoxicity Assay (e.g., THP-1 cells) characterization->cytotoxicity ic50 IC50 Determination antiparasitic->ic50 cc50 CC50 Determination cytotoxicity->cc50 si Selectivity Index (SI) Calculation ic50->si cc50->si target_id Target Identification (Hypothesized) si->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: A generalized workflow for the in vitro evaluation of pyrimido[5,4-d]pyrimidine compounds.

While the exact molecular targets of these pyrimido[5,4-d]pyrimidine derivatives in Trypanosoma and Leishmania have not been definitively elucidated in the reviewed literature, many pyrimidine-based compounds are known to interfere with essential cellular processes such as nucleotide metabolism or protein kinase signaling. Dihydrofolate reductase (DHFR) is a known target for other pyrimidine-containing antiparasitic drugs. Therefore, a plausible mechanism of action could involve the inhibition of a key enzyme in a vital metabolic pathway.

mechanism_of_action compound Pyrimido[5,4-d]pyrimidine Compound enzyme Parasite-Specific Enzyme (e.g., DHFR, Kinase) compound->enzyme inhibition Inhibition pathway Essential Metabolic/Signaling Pathway (e.g., Folate Synthesis, Signal Transduction) enzyme->pathway replication Parasite Replication & Survival pathway->replication death Parasite Death replication->death

Caption: A hypothesized mechanism of action for pyrimido[5,4-d]pyrimidine compounds in parasites.

comparative study of different synthetic routes to the pyrimido[5,4-d]pyrimidine core

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antiviral, antitumor, and antimicrobial activities. The efficient construction of this core is, therefore, of significant interest to medicinal chemists and drug development professionals. This guide provides a comparative overview of three distinct and prominent synthetic strategies for accessing the pyrimido[5,4-d]pyrimidine nucleus, offering a critical analysis of their advantages and limitations, supported by experimental data.

Comparative Analysis of Synthetic Routes

The three synthetic routes presented here—Sequential Nucleophilic Aromatic Substitution (SNAr), One-Pot Multicomponent Reaction, and Synthesis from Uracil Derivatives—offer different approaches to the pyrimido[5,4-d]pyrimidine core, each with its own set of strengths and weaknesses. The choice of a particular route will often depend on the desired substitution pattern, the availability of starting materials, and the importance of factors such as step economy and environmental impact.

ParameterRoute A: Sequential SNArRoute B: One-Pot Multicomponent ReactionRoute C: Synthesis from Uracil Derivatives
Starting Materials 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, Various NucleophilesBarbituric Acid, Aromatic Aldehydes, Urea/Thiourea6-Amino-1,3-dimethyluracil, Aromatic Aldehydes, Urea
Key Transformation Stepwise nucleophilic substitutionCondensation/Cyclization CascadeCondensation/Cyclization
Typical Reaction Conditions Low to ambient temperatures, organic solvents (e.g., THF, CH2Cl2)Reflux in water or solvent-free with catalystRoom temperature, catalyst (ionic liquid)
Typical Reaction Time Multiple steps, can be lengthy15-30 minutes45-60 minutes
Reported Yields Moderate to good for each step (e.g., 75% for monosubstitution)High to excellent (85-96%)High to excellent (88-95%)
Versatility High, allows for the introduction of diverse substituents at specific positionsGood, depends on the availability of substituted aldehydesGood, primarily for derivatives with substituents at the 5-position
Advantages Precise control over substitution pattern, access to a wide range of derivatives.High efficiency, short reaction times, environmentally friendly (uses water as solvent), simple work-up.High yields, mild reaction conditions, efficient one-pot procedure.
Disadvantages Multi-step synthesis, requires the preparation of the tetrachloro precursor, potential for regioisomer formation.Limited to specific substitution patterns, may require a catalyst.Requires a specific uracil starting material, catalyst may be required.

Experimental Protocols

Route A: Sequential Nucleophilic Aromatic Substitution of this compound

This route offers a high degree of control for the synthesis of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines by exploiting the differential reactivity of the chloro-substituents. The C-4 and C-8 positions are more susceptible to nucleophilic attack than the C-2 and C-6 positions.

Step 1: Synthesis of 4-piperazino-2,6,8-trichloropyrimido[5,4-d]pyrimidine

To a solution of this compound in a suitable organic solvent, one equivalent of piperazine is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC). The product is then isolated by filtration and purified, if necessary. A reported yield for a similar monosubstitution is 75%.[1]

Step 2: Synthesis of 8-(diethanolamino)-2,6-dichloro-4-piperazinopyrimido[5,4-d]pyrimidine

The monosubstituted product from Step 1 is dissolved in an appropriate solvent, and one equivalent of diethanolamine is added. The reaction is stirred at room temperature or slightly elevated temperature until completion. The product is isolated by removal of the solvent under reduced pressure.

Step 3 & 4: Subsequent substitutions at C-2 and C-6

Further sequential substitutions with other nucleophiles (e.g., another amine) can be carried out under similar conditions to afford the fully substituted product. The reactivity of the remaining chloro groups at C-2 and C-6 is lower, which may require more forcing conditions (e.g., heating).

Route B: One-Pot Multicomponent Synthesis from Barbituric Acid

This method provides an environmentally benign and efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,4,7-triones in high yields using water as the solvent.[2]

General Procedure:

A mixture of barbituric acid (1 mmol), an aromatic aldehyde (1 mmol), and urea (1 mmol) is heated under reflux in water (10 mL) for 15-30 minutes. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification. Reported yields for various aromatic aldehydes range from 85% to 96%.[2]

Route C: One-Pot Synthesis from 6-Aminouracil Derivative

This approach describes an efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a DABCO-based ionic liquid as a catalyst at room temperature.[3]

General Procedure:

A mixture of an aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and urea (1 mmol) is stirred at room temperature in the presence of a catalytic amount of [C4(DABCO-SO3H)2]·4ClO4 (5.2 mol%). The reaction is monitored by TLC. Upon completion (typically 45-60 minutes), the product is isolated and purified. Reported yields for a range of aromatic aldehydes are in the 88-95% range.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the three synthetic routes described.

Synthetic_Routes cluster_A Route A: Sequential SNAr cluster_B Route B: One-Pot Multicomponent Reaction cluster_C Route C: From 6-Aminouracil Derivative A_start 2,4,6,8-Tetrachloro- pyrimido[5,4-d]pyrimidine A_inter1 Monosubstituted Intermediate A_start->A_inter1 + Nucleophile 1 A_inter2 Disubstituted Intermediate A_inter1->A_inter2 + Nucleophile 2 A_inter3 Trisubstituted Intermediate A_inter2->A_inter3 + Nucleophile 3 A_end Tetrasubstituted Product A_inter3->A_end + Nucleophile 4 B_start1 Barbituric Acid B_end Pyrimido[4,5-d]pyrimidine Derivative B_start1->B_end One-Pot, Reflux in Water B_start2 Aromatic Aldehyde B_start2->B_end One-Pot, Reflux in Water B_start3 Urea/Thiourea B_start3->B_end One-Pot, Reflux in Water C_start1 6-Amino-1,3-dimethyluracil C_end Pyrimido[4,5-d]pyrimidine Derivative C_start1->C_end One-Pot, Ionic Liquid Catalyst, RT C_start2 Aromatic Aldehyde C_start2->C_end One-Pot, Ionic Liquid Catalyst, RT C_start3 Urea C_start3->C_end One-Pot, Ionic Liquid Catalyst, RT

Caption: Comparative workflow of three synthetic routes to the pyrimido[5,4-d]pyrimidine core.

Route_Comparison_Logic start Desired Pyrimido[5,4-d]pyrimidine Target decision1 Need for specific, diverse substituents at all positions? start->decision1 decision2 Priority on 'green' chemistry and step economy? decision1->decision2 No route_A Route A: Sequential SNAr decision1->route_A Yes route_B Route B: One-Pot MCR decision2->route_B Yes (Water solvent) route_C Route C: From 6-Aminouracil decision2->route_C Yes (Mild conditions)

Caption: Decision logic for selecting a synthetic route to pyrimido[5,4-d]pyrimidines.

References

A Comparative Guide to the Synthesis and Validation of Regioisomeric Substituted Pyrimido[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic strategies for obtaining regioisomers of substituted pyrimido[5,4-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, notably as kinase inhibitors. The validation of these regioisomers through spectroscopic methods is a critical aspect of their chemical and pharmacological development. This document outlines two prominent synthetic approaches and presents supporting experimental data for their validation.

Introduction to Pyrimido[5,4-d]pyrimidines

The pyrimido[5,4-d]pyrimidine scaffold is a purine isostere and a key pharmacophore in numerous biologically active molecules. The regiochemistry of substituents on this heterocyclic system plays a pivotal role in determining its interaction with biological targets, such as the ATP-binding pocket of kinases. Consequently, the ability to selectively synthesize and unequivocally validate specific regioisomers is of paramount importance in medicinal chemistry and drug discovery. This guide focuses on the synthesis and characterization of 2,6- and 4,8-disubstituted pyrimido[5,4-d]pyrimidine regioisomers.

Comparative Analysis of Synthetic Methodologies

Two primary strategies for the synthesis of regioisomeric substituted pyrimido[5,4-d]pyrimidines are compared: Regioselective Synthesis via Sequential Nucleophilic Substitution and One-Pot Multicomponent Reactions.

ParameterMethod A: Regioselective Sequential Nucleophilic SubstitutionMethod B: One-Pot Multicomponent Reaction
Starting Material 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidineSubstituted 4-aminopyrimidine-5-carbonitriles, orthoesters, and amines
Regiocontrol High, controlled by reaction temperature and stoichiometry of nucleophiles.Moderate to high, dependent on the nature of reactants and catalysts.
Reaction Steps Multi-stepSingle step
Typical Yields 60-85%35-57%
Scalability Generally good, but can be complex for multiple substitution patterns.Can be advantageous for library synthesis, but optimization for single products may be needed.
Purification Requires purification at each step.Single purification of the final product.

Table 1: Comparison of Synthetic Methodologies for Substituted Pyrimido[5,4-d]pyrimidines.

Validation of Regioisomers by Spectroscopic Methods

The unambiguous identification of the synthesized regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

RegioisomerKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
2,6-Disubstituted Protons on substituents at C2 and C6. Aromatic protons H-4 and H-8 are observed as singlets.Carbons C-2, C-6, C-4, and C-8 show distinct chemical shifts. The symmetry of the molecule is reflected in the number of signals.
4,8-Disubstituted Protons on substituents at C4 and C8. Aromatic protons H-2 and H-6 are observed as singlets.Carbons C-4, C-8, C-2, and C-6 show distinct chemical shifts. The symmetry of the molecule is reflected in the number of signals.

Table 2: Comparative NMR Data for the Validation of Disubstituted Pyrimido[5,4-d]pyrimidine Regioisomers. Note: Actual chemical shifts are highly dependent on the specific substituents and the solvent used.

Experimental Protocols

Method A: Regioselective Synthesis of 4,8-Disubstituted Pyrimido[5,4-d]pyrimidines via Sequential Nucleophilic Substitution

This method relies on the differential reactivity of the chlorine atoms on the this compound core. The C-4 and C-8 positions are generally more reactive towards nucleophilic substitution than the C-2 and C-6 positions.

Step 1: Synthesis of 2,6-dichloro-4,8-bis(piperidino)pyrimido[5,4-d]pyrimidine

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (20 mL) at 0 °C, add a solution of piperidine (2.2 mmol) in dichloromethane (5 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,6-dichloro-4,8-bis(piperidino)pyrimido[5,4-d]pyrimidine.

Step 2: Synthesis of 2,6-diamino-4,8-bis(piperidino)pyrimido[5,4-d]pyrimidine

  • In a sealed tube, dissolve the 2,6-dichloro-4,8-bis(piperidino)pyrimido[5,4-d]pyrimidine (1.0 mmol) in a solution of ammonia in methanol (7N, 10 mL).

  • Heat the mixture at 100 °C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Method B: One-Pot Synthesis of N,7-Diphenyl-Substituted Pyrimido[4,5-d]pyrimidin-4-amines

This method provides a rapid entry to a variety of substituted pyrimido[4,5-d]pyrimidines, a related isomer class, and can be adapted for the synthesis of pyrimido[5,4-d]pyrimidines.

  • A mixture of a 4-amino-2,6-diarylpyrimidine-5-carbonitrile (1.0 mmol) and triethylorthoformate (4.0 mmol) is refluxed for 3 hours.

  • After cooling, the solvent is evaporated. The resulting solid imidate is collected by filtration and recrystallized.

  • The purified imidate (1.0 mmol) and a primary amine (1.2 mmol) are heated in a sealed tube at 120 °C for 12 hours.

  • After cooling, the reaction mixture is purified by column chromatography to afford the N,7-diaryl-substituted pyrimido[4,5-d]pyrimidin-4-amine.

Mandatory Visualization

Many substituted pyrimido[5,4-d]pyrimidines are potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K_Akt_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates PyrimidoPyrimidines Substituted Pyrimido[5,4-d]pyrimidines PyrimidoPyrimidines->PI3K PyrimidoPyrimidines->Akt PyrimidoPyrimidines->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimido[5,4-d]pyrimidines.

Conclusion

The synthesis of specific regioisomers of substituted pyrimido[5,4-d]pyrimidines is a critical challenge in medicinal chemistry. The choice of synthetic strategy depends on the desired substitution pattern and the scale of the synthesis. Sequential nucleophilic substitution offers excellent regiocontrol for specific isomers, while one-pot multicomponent reactions can be advantageous for generating libraries of compounds. In all cases, rigorous spectroscopic analysis, primarily using ¹H and ¹³C NMR, is essential to unequivocally validate the structure of the synthesized regioisomers, ensuring the reliability of subsequent biological and pharmacological evaluations.

A Comparative Guide to Precursors for the Synthesis of Pyrimido[5,4-d]pyrimidine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic system due to its structural similarity to purines, leading to a wide range of biological activities, including antimicrobial, antitumor, and antihypertensive properties. The synthesis of this core structure can be achieved through various pathways utilizing a range of precursor molecules. This guide provides a comparative overview of alternative precursors for the synthesis of pyrimido[5,4-d]pyrimidine systems, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable synthetic route for their specific needs.

Comparison of Key Precursor Classes

The choice of precursor significantly impacts the overall efficiency, substituent pattern, and scalability of the synthesis of pyrimido[5,4-d]pyrimidines. Below is a comparison of three major classes of precursors: pyrimidine-based precursors, purine-based precursors, and acyclic precursors.

Precursor ClassCommon ExamplesKey ReactionAdvantagesDisadvantagesTypical Yields
Pyrimidine-based 4-amino-5-cyanopyrimidines, 4,6-diaminopyrimidines, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidineCyclization with one-carbon reagents (e.g., formamide, urea), Nucleophilic substitutionReadily available starting materials, versatile for introducing substituents.May require harsh reaction conditions, multi-step synthesis can lower overall yield.30-90%
Purine-based 6-CyanopurinesRing expansion/rearrangementDirect route to certain substituted derivatives.[1][2]Starting materials may not be commercially available and require separate synthesis.[1][2]60-80%
Acyclic/Non-pyrimidine Nitro orotic acidMulti-step synthesis involving reduction, cyclizationCost-effective for large-scale synthesis of specific derivatives like 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.[3]Limited to specific substitution patterns, involves multiple reaction steps.70-75% (overall)[3]

Synthetic Pathways and Methodologies

Pyrimidine-Based Precursors

The most common approach to constructing the pyrimido[5,4-d]pyrimidine core involves the cyclization of appropriately substituted pyrimidines.

This classical approach involves the reduction of a nitro group to an amino group, followed by cyclization with a one-carbon synthon.

Experimental Protocol: A general procedure involves the catalytic hydrogenation of the 4-amino-5-nitropyrimidine using a catalyst such as Pd/C in a suitable solvent like ethanol. The resulting 4,5-diaminopyrimidine is then cyclized by heating with formic acid or formamide to yield the pyrimido[5,4-d]pyrimidine.

G cluster_0 Synthesis from 4-Amino-5-nitropyrimidine 4-Amino-5-nitropyrimidine 4-Amino-5-nitropyrimidine 4,5-Diaminopyrimidine 4,5-Diaminopyrimidine 4-Amino-5-nitropyrimidine->4,5-Diaminopyrimidine Reduction (e.g., H2/Pd-C) Pyrimido[5,4-d]pyrimidine Pyrimido[5,4-d]pyrimidine 4,5-Diaminopyrimidine->Pyrimido[5,4-d]pyrimidine Cyclization (e.g., Formic Acid)

Caption: Synthesis via 4-Amino-5-nitropyrimidine.

This precursor is highly versatile for creating a diverse library of substituted pyrimido[5,4-d]pyrimidines through sequential nucleophilic substitution reactions. The differential reactivity of the chlorine atoms at various positions (C4/C8 vs. C2/C6) allows for controlled, stepwise introduction of different nucleophiles.[4]

Experimental Protocol: Novel heterocyclic compounds containing a pyrimido-pyrimidine moiety have been synthesized by the reaction of this compound with sequential nucleophilic substitutions of piperazine, diethanolamine, and ethanolamine at the C-4, C-8, C-2, and C-6 positions, respectively.[4] The critical steps can be controlled by using low temperatures, relatively dilute solutions, and careful addition of the amine nucleophile.[4]

G cluster_1 Sequential Nucleophilic Substitution Tetrachloro_precursor This compound Mono_substituted Mono-substituted Tetrachloro_precursor->Mono_substituted Nucleophile 1 Di_substituted Di-substituted Mono_substituted->Di_substituted Nucleophile 2 Tri_substituted Tri-substituted Di_substituted->Tri_substituted Nucleophile 3 Tetra_substituted Tetra-substituted Derivative Tri_substituted->Tetra_substituted Nucleophile 4

Caption: Stepwise functionalization of the tetrachloro precursor.

Purine-Based Precursors

An alternative strategy involves the chemical transformation of purine derivatives.

The synthesis of certain pyrimido[5,4-d]pyrimidine derivatives can be achieved starting from 6-cyanopurine, which itself is not commercially available and requires prior synthesis.[1][2] This method is particularly useful for preparing specific classes of compounds with potential therapeutic applications, such as antitrypanosomal and antileishmanial agents.[1][2]

Experimental Protocol: The synthesis of new derivatives of pyrimido[5,4-d]pyrimidines for antitrypanosomal and antileishmanial activity has been reported starting from 6-cyanopurine.[1][2] This starting material is prepared according to previously described procedures. The subsequent steps involve adaptations of established synthetic approaches to yield the target compounds.[1][2]

G cluster_2 Synthesis from 6-Cyanopurine Starting_Material 6-Cyanopurine Intermediate Intermediate Starting_Material->Intermediate Reaction with Amine Final_Product Pyrimido[5,4-d]pyrimidine Derivative Intermediate->Final_Product Cyclization

Caption: Synthesis from a purine precursor.

Acyclic/Non-pyrimidine Precursors

For the large-scale production of specific, highly functionalized pyrimido[5,4-d]pyrimidines, building the core from acyclic or non-pyrimidine starting materials can be advantageous.

A method for synthesizing the Dipyridamole intermediate, 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, utilizes nitro orotic acid as a cost-effective starting material.[3] This multi-step synthesis has been optimized for large-scale production.[3]

Experimental Protocol:

  • Nitro orotic acid is dissolved in an alkali solution and hydrogenated using a Ni/H2 catalyst to yield an amino orotic acid solution. This solution is used directly in the next step without separation.[3]

  • The pH of the amino orotic acid solution is adjusted to 3 with concentrated hydrochloric acid, followed by the addition of sodium cyanate to form a urea derivative.[3]

  • The pH is then raised to 13 with a 30% sodium hydroxide solution, and the mixture is heated to induce cyclization. Finally, the pH is adjusted back to 3 with a 50-60% sulfuric acid solution.[3]

  • The mixture is cooled, and the product is collected by filtration, washed to neutrality, and dried. The total yield for this process is reported to be 70-75%.[3]

G cluster_3 Synthesis from Nitro Orotic Acid Nitro_Orotic_Acid Nitro Orotic Acid Amino_Orotic_Acid Amino Orotic Acid Nitro_Orotic_Acid->Amino_Orotic_Acid Hydrogenation (Ni/H2) Urea_Derivative Urea Derivative Amino_Orotic_Acid->Urea_Derivative NaCNO, pH 3 Final_Product 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine Urea_Derivative->Final_Product Cyclization (NaOH, heat)

Caption: Multi-step synthesis from a non-pyrimidine precursor.

Conclusion

The synthesis of pyrimido[5,4-d]pyrimidine systems can be approached from various precursors, each with its own set of advantages and challenges. The selection of a synthetic route should be guided by the desired substitution pattern on the final molecule, the availability and cost of starting materials, and the required scale of the synthesis. For generating diverse libraries of compounds, the use of a versatile precursor like this compound is highly effective. For specific, large-scale syntheses, building the core from acyclic precursors such as nitro orotic acid may be more economical. The purine-to-pyrimido[5,4-d]pyrimidine transformation offers a more direct but potentially less accessible route to certain derivatives. This guide provides a foundational understanding to assist researchers in navigating these choices for the successful synthesis of novel pyrimido[5,4-d]pyrimidine-based compounds.

References

Unlocking the Anti-Tumor Potential of Novel Pyrimido[5,4-d]pyrimidine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective cancer therapeutics has led to significant interest in heterocyclic compounds, with the pyrimido[5,4-d]pyrimidine scaffold emerging as a promising framework. This guide provides a comparative analysis of the anti-tumor potential of new pyrimido[5,4-d]pyrimidine analogues, supported by experimental data from recent studies. We delve into their cytotoxic activities, mechanisms of action, and the structure-activity relationships that govern their efficacy.

Comparative Anti-Tumor Activity of Pyrimido[5,4-d]pyrimidine Analogues

Recent research has focused on the synthesis and evaluation of a variety of substituted pyrimido[5,4-d]pyrimidine derivatives, demonstrating their potent cytotoxic effects against a range of cancer cell lines. The anti-tumor activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

A comparative summary of the in vitro cytotoxic activity of several recently developed pyrimido[5,4-d]pyrimidine and related pyrimidine analogues is presented below. These compounds have been tested against various human cancer cell lines, showcasing a broad spectrum of anti-tumor potential.

Compound ID/SeriesTarget Cancer Cell LineIC50 (µM)Key Findings & Reference Compound(s)
Pyrimido[5,4-e][1][2][3]triazine derivative 6b Human Lung Carcinoma (A549)3.6Showed the highest effect compared to other synthesized compounds and was more potent than the reference drug 5-fluorouracil (IC50 = 10.5 µM).[4]
Pyrazolo[3,4-d]pyrimidine derivative 9 Human Lung Carcinoma (A549)26.3Exhibited significant cytotoxicity, following compound 6b in potency.[4]
Pyrazolo[3,4-d]pyrimidine derivative 15 CDK2/cyclin A2 (enzymatic assay)0.061Demonstrated the most potent enzymatic inhibitory activity against CDK2/cyclin A2 compared to other synthesized compounds and the reference drug Sorafenib (IC50 = 0.184 µM).[3]
Pyrazolo[3,4-d]pyrimidine derivative 12b EGFRWT (enzymatic assay)0.016Was the most potent inhibitor of wild-type EGFR among the tested compounds, comparable to Erlotinib (IC50 = 0.006 µM).[5]
Pyrazolo[3,4-d]pyrimidine derivative 12b EGFRT790M (enzymatic assay)0.236Showed notable activity against the mutant EGFR, being more potent than Erlotinib (IC50 = 0.563 µM).[5]
Thiazolo[4,5-d]pyrimidine derivative 3b Melanoma (C32)24.4Proved to be the most active among the newly synthesized compounds against a panel of cancer cell lines.[6]
Pyrido[3,4-d]pyrimidine derivative 30 Gastric Cancer (MGC803)0.59Exhibited the best anti-tumor activity among the 29 synthesized compounds against this cell line.[7]
Pyrimido[4,5-b]indole derivative 2 MDA-MB-4350.0147Showed potent cytotoxic activity and was effective against cells expressing P-glycoprotein, indicating potential to overcome multidrug resistance.[8]

Mechanisms of Action: Targeting Key Signaling Pathways in Cancer

The anti-tumor effects of pyrimido[5,4-d]pyrimidine analogues are largely attributed to their ability to inhibit key players in cancer cell proliferation, survival, and angiogenesis. The primary mechanisms of action involve the inhibition of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition by pyrimido[5,4-d]pyrimidine analogues leads to cell cycle arrest and apoptosis.

CDK2_Inhibition_Pathway cluster_G1_S_Transition G1/S Phase Transition Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activation pRb pRb CDK2->pRb Phosphorylation E2F E2F pRb->E2F Inhibition S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Pyrimido[5,4-d]pyrimidine Analogue Pyrimido[5,4-d]pyrimidine Analogue Pyrimido[5,4-d]pyrimidine Analogue->CDK2 Inhibition EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane EGFR EGFR PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway VEGFR-2 VEGFR-2 VEGFR-2->PI3K/Akt Pathway PLCγ/PKC Pathway PLCγ/PKC Pathway VEGFR-2->PLCγ/PKC Pathway Pyrimido[5,4-d]pyrimidine Analogue Pyrimido[5,4-d]pyrimidine Analogue Pyrimido[5,4-d]pyrimidine Analogue->EGFR Inhibition Pyrimido[5,4-d]pyrimidine Analogue->VEGFR-2 Inhibition Proliferation Proliferation Angiogenesis Angiogenesis Survival Survival PI3K/Akt Pathway->Survival RAS/MAPK Pathway->Proliferation PLCγ/PKC Pathway->Angiogenesis Western_Blot_Workflow Cell Lysate Preparation Cell Lysate Preparation Protein Quantification (BCA Assay) Protein Quantification (BCA Assay) Cell Lysate Preparation->Protein Quantification (BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification (BCA Assay)->SDS-PAGE Protein Transfer (to PVDF membrane) Protein Transfer (to PVDF membrane) SDS-PAGE->Protein Transfer (to PVDF membrane) Blocking Blocking Protein Transfer (to PVDF membrane)->Blocking Primary Antibody Incubation (e.g., anti-pEGFR, anti-Actin) Primary Antibody Incubation (e.g., anti-pEGFR, anti-Actin) Blocking->Primary Antibody Incubation (e.g., anti-pEGFR, anti-Actin) Secondary Antibody Incubation (HRP-conjugated) Secondary Antibody Incubation (HRP-conjugated) Primary Antibody Incubation (e.g., anti-pEGFR, anti-Actin)->Secondary Antibody Incubation (HRP-conjugated) Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation (HRP-conjugated)->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

References

Safety Operating Guide

Proper Disposal of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.

This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals, focusing on the safe handling and disposal of this compound. Given the hazardous nature of this chlorinated heterocyclic compound, proper waste management is not merely a regulatory requirement but a cornerstone of responsible laboratory practice.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. The compound is classified as a skin and serious eye irritant.

Personal Protective Equipment (PPE): A comprehensive array of PPE should be worn at all times when handling the compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is essential.

Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

II. Chemical Incompatibility and Hazardous Decomposition

To prevent hazardous reactions, it is crucial to avoid contact between this compound and incompatible materials. While specific reactivity data for this compound is limited, the reactivity of similar chlorinated pyrimidines suggests that contact with the following should be avoided:

  • Strong Oxidizing Agents: May cause violent reactions.

  • Strong Bases: Can lead to degradation and the release of hazardous fumes.

  • Amines, Thiols, and other Nucleophiles: Chlorinated pyrimidines are known to react with these functional groups.[1]

Hazardous Decomposition Products: The thermal decomposition of chlorinated organic compounds can generate highly toxic and corrosive substances. Incomplete combustion is a significant concern, as it can lead to the formation of:

  • Hydrogen Chloride (HCl)

  • Oxides of Nitrogen (NOx)

  • Carbon Monoxide (CO)

  • Phosgene

  • Dioxins and Furans

The formation of these hazardous byproducts underscores the necessity of using a specialized, high-temperature incinerator for disposal.

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is high-temperature incineration.

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.

  • The container must be compatible with chlorinated organic compounds.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified environmental health and safety (EHS) professional.

Step 2: Labeling and Storage

  • Label the hazardous waste container with the full chemical name: "Waste this compound," the hazard characteristics (e.g., "Irritant," "Toxic"), and the accumulation start date.

  • Store the sealed container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

Step 4: Incineration

  • The licensed contractor will transport the waste to a permitted hazardous waste incineration facility.

  • The recommended disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize acidic gases like HCl.

IV. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department. If you are trained and it is safe to do so, follow these general cleanup steps:

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ensure the area is well-ventilated.

V. Quantitative Data Summary

PropertyValue
Molecular Formula C₆Cl₄N₄
Molecular Weight 269.90 g/mol
Melting Point 254-258 °C
Boiling Point 335.1 °C at 760 mmHg (Predicted)
Appearance White to Yellow to Orange powder/crystal

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Waste 2,4,6,8-Tetrachloropyrimido [5,4-d]pyrimidine ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check segregate_waste Segregate and Collect Waste in a Labeled, Sealed Container ppe_check->segregate_waste storage Store in Designated Hazardous Waste Area segregate_waste->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs incineration High-Temperature Incineration with Scrubber contact_ehs->incineration end End: Proper Disposal Completed incineration->end

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine (CAS RN: 32980-71-5). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required depending on the situation.[1][2]
Hand Protection Protective GlovesChemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection Dust RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator, especially when dust or aerosol generation is possible.[1][2]
Body Protection Protective ClothingA lab coat or other protective clothing is necessary to prevent skin contact.[1][2]
Foot Protection Protective BootsRecommended when the situation requires.[1]

Operational Plan: Step-by-Step Handling Workflow

Proper handling of this compound is critical to prevent accidental exposure and contamination. The following workflow outlines the necessary steps for safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Well-ventilated, with eyewash and safety shower) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe 1. Set up retrieve Retrieve from Storage (Cool, dark, inert gas) weigh Weighing (In a fume hood or ventilated enclosure) retrieve->weigh 2. Access dissolve Dissolution (Use appropriate solvent, e.g., Chloroform, DMSO) weigh->dissolve 3. Prepare decontaminate Decontaminate Work Area dispose Dispose of Waste (Follow institutional and local regulations) decontaminate->dispose 4. Sanitize doff_ppe Doff PPE dispose->doff_ppe 5. Finalize

Figure 1. Workflow for handling this compound.

Experimental Protocols

General Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Wash hands and face thoroughly after handling.[1]

  • Store the chemical in a tightly closed container in a cool, dark, and dry place, preferably under an inert gas.[1] This compound is noted to be moisture-sensitive.[3]

Emergency First-Aid Measures:

  • If on Skin: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1][4] Contaminated clothing should be removed and washed before reuse.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[1][4]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. Do not use mouth-to-mouth resuscitation.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in designated, properly labeled, and sealed containers.

  • Disposal Procedures: Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.[5] Do not dispose of this chemical down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should also be disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine
Reactant of Route 2
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.